Product packaging for Bis(alpha-methoxy-p-tolyl) ether(Cat. No.:CAS No. 2509-26-4)

Bis(alpha-methoxy-p-tolyl) ether

Cat. No.: B1329475
CAS No.: 2509-26-4
M. Wt: 258.31 g/mol
InChI Key: BMWBYLGWPWDACF-UHFFFAOYSA-N
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Description

Bis(alpha-methoxy-p-tolyl) ether ( 2509-26-4) is a high-purity aromatic ether compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . This compound features a diphenyl ether backbone substituted with methoxymethyl groups at the para positions, a structure that offers unique reactivity and excellent thermal stability, making it suitable for high-temperature applications . It is characterized as a white to off-white crystalline solid with a calculated density of 1.083 g/cm³ . In research and development, this compound serves as a versatile building block. It finds significant utility as a monomer or intermediate in polymer chemistry for the synthesis of high-performance polymers like polyaryl ether ketones (PAEKs) and thermosetting resins, which are valued for their exceptional mechanical strength and chemical resistance in aerospace and electronic applications . Furthermore, its rigid yet flexible molecular structure makes it a key intermediate in the synthesis of advanced liquid crystalline materials for display technologies . In pharmaceutical research, it acts as a precursor for drug candidates targeting neurological disorders . The product is synthesized under strict quality control to ensure a high level of purity, typically >98% as determined by HPLC, and is supplied with comprehensive analytical documentation including GC-MS and NMR data . To ensure long-term stability, it should be packaged under an inert atmosphere and stored at 2-8°C in a dry environment, protected from light . Attention: This product is for research use only. It is not intended for human or veterinary use, diagnostics, or commercial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O3 B1329475 Bis(alpha-methoxy-p-tolyl) ether CAS No. 2509-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene
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InChI

InChI=1S/C16H18O3/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWBYLGWPWDACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90179779
Record name Bis(alpha-methoxy-p-tolyl) ether
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Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2509-26-4
Record name 1,1′-Oxybis[4-(methoxymethyl)benzene]
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Record name Bis(alpha-methoxy-p-tolyl) ether
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Record name Bis(alpha-methoxy-p-tolyl) ether
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Record name Bis(α-methoxy-p-tolyl) ether
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Record name BIS(ALPHA-METHOXY-P-TOLYL) ETHER
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(4-methoxybenzyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthesis pathways for bis(4-methoxybenzyl) ether, a molecule of interest in various research and development sectors. The document details two primary synthetic routes: the acid-catalyzed self-condensation of 4-methoxybenzyl alcohol and the Williamson ether synthesis. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

Introduction

Bis(4-methoxybenzyl) ether, sometimes referred to as bis(alpha-methoxy-p-tolyl) ether, is an organic compound with applications in diverse fields, including polymer chemistry and as an intermediate in the synthesis of complex molecules. This guide focuses on the practical aspects of its synthesis, providing a comparative overview of the most viable methods for its preparation in a laboratory setting.

Pathway 1: Acid-Catalyzed Self-Condensation of 4-Methoxybenzyl Alcohol

This pathway involves the direct dimerization of 4-methoxybenzyl alcohol in the presence of an acid catalyst to yield the corresponding ether. This method is often favored for its atom economy and straightforward procedure.

Experimental Protocol

A detailed experimental procedure for the synthesis of bis(4-methoxybenzyl) ether via an acid-catalyzed self-condensation reaction has been reported.[1][2]

Materials:

  • 4-methoxybenzyl alcohol

  • Platinum on carbon (Pt/C, 5 wt%)

  • Hexane

  • Florisil

Procedure:

  • A mixture of 4-methoxybenzyl alcohol (6.0 g, 43.4 mmol) and 5 wt% Platinum on carbon (50 mg, 0.012 mmol Pt, 0.03 mol%) is heated to 135°C.[1][2]

  • The reaction is maintained at this temperature for 15 hours.[1][2]

  • After cooling, the mixture is filtered through a short column of Florisil using hexane as the eluent.[1][2]

  • The solvent is evaporated from the filtrate to yield bis(4-methoxybenzyl) ether.[1][2]

Quantitative Data
ParameterValueReference
Starting Material4-methoxybenzyl alcohol (6.0 g)[1][2]
Catalyst5 wt% Platinum on Carbon (50 mg)[1][2]
Temperature135°C[1][2]
Reaction Time15 hours[1][2]
Product Yield 5.3 g (95%) [1][2]
Product AppearanceSlowly crystallizing, colorless oil[1][2]
Melting Point37°C[1][2]
Characterization Data
  • IR (neat) ν (cm⁻¹): 2922, 1611, 1512, 1478, 1451, 1247, 1179, 1048, 922, 826.[1][2]

  • ¹H NMR (270 MHz, CDCl₃) δ (ppm): 3.80 (6H, s, 2 OCH₃), 4.45 (4H, s, 2 OCH₂), 6.88 (4H, d, J = 8.9 Hz), 7.28 (4H, d, J = 8.9 Hz).[1][2]

  • ¹³C NMR (67.8 MHz, CDCl₃) δ (ppm): 55.3 (2C), 71.5 (2C), 113.8 (4C), 129.4 (4C), 130.5 (2C), 159.2 (2C).[1][2]

  • MS (EI, 70 eV) m/z (%): 258 (M⁺, 29), 150 (17), 121 (100).[1][2]

Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of synthesizing bis(4-methoxybenzyl) ether, this pathway involves two main steps: the preparation of a 4-methoxybenzyl halide and its subsequent reaction with a 4-methoxybenzyl alkoxide.

Step 2a: Synthesis of 4-Methoxybenzyl Chloride (Precursor)

Experimental Protocol:

Materials:

  • 4-methoxybenzyl alcohol

  • Thionyl chloride

  • Dry chloroform

Procedure:

  • To a solution of 4-methoxybenzyl alcohol (138.0 g) in dry chloroform (500 ml), add thionyl chloride (119 g) dropwise.

  • Stir the mixture and heat under reflux for 2 hours.

  • Concentrate the reaction mixture on a steam bath.

  • Fractionally distill the residue to obtain 4-methoxybenzyl chloride.

Step 2b: Williamson Ether Synthesis

Experimental Protocol:

Materials:

  • 4-methoxybenzyl alcohol

  • Sodium hydride (NaH)

  • 4-methoxybenzyl chloride

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-methoxybenzyl alcohol in anhydrous DMF or THF.

  • Cool the solution in an ice bath and slowly add one equivalent of sodium hydride.

  • Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium 4-methoxybenzyl alkoxide.

  • To the freshly prepared alkoxide solution, add one equivalent of 4-methoxybenzyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield bis(4-methoxybenzyl) ether.

Quantitative Data (Hypothetical)

While a specific literature yield for this exact reaction was not found, Williamson ether syntheses typically proceed with good to excellent yields, often in the range of 70-95%, depending on the specific substrates and reaction conditions.

ParameterExpected Value/Conditions
Starting Materials4-methoxybenzyl alcohol, Sodium Hydride, 4-methoxybenzyl chloride
SolventAnhydrous DMF or THF
Temperature0°C to Room Temperature
Reaction TimeTypically several hours
Expected Yield 70-95%

Visualizing the Synthesis Pathways

To further elucidate the described synthetic strategies, the following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of each pathway.

G cluster_0 Pathway 1: Acid-Catalyzed Self-Condensation 4-Methoxybenzyl\nAlcohol (2 eq.) 4-Methoxybenzyl Alcohol (2 eq.) Bis(4-methoxybenzyl)\nEther Bis(4-methoxybenzyl) Ether 4-Methoxybenzyl\nAlcohol (2 eq.)->Bis(4-methoxybenzyl)\nEther Pt/C, 135°C

Caption: Acid-Catalyzed Dimerization of 4-Methoxybenzyl Alcohol.

G cluster_1 Pathway 2: Williamson Ether Synthesis cluster_2a Step 2a: Precursor Synthesis cluster_2b Step 2b: Ether Formation 4-MBA_1 4-Methoxybenzyl Alcohol 4-MBC 4-Methoxybenzyl Chloride 4-MBA_1->4-MBC SOCl₂ 4-MBA_2 4-Methoxybenzyl Alcohol Alkoxide Sodium 4-Methoxybenzyl Alkoxide 4-MBA_2->Alkoxide NaH Product Bis(4-methoxybenzyl) Ether Alkoxide->Product 4-MBC_2 4-Methoxybenzyl Chloride 4-MBC_2->Product

Caption: Williamson Ether Synthesis of Bis(4-methoxybenzyl) Ether.

Conclusion

This guide has detailed two effective and reliable methods for the synthesis of bis(4-methoxybenzyl) ether. The acid-catalyzed self-condensation of 4-methoxybenzyl alcohol offers a high-yielding, one-step process. The Williamson ether synthesis provides a classic and robust alternative, which may be advantageous depending on the availability of starting materials and the desired scale of the reaction. The provided experimental protocols and data serve as a valuable resource for researchers planning the synthesis of this compound.

References

"Bis(alpha-methoxy-p-tolyl) ether" chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(alpha-methoxy-p-tolyl) ether

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound, also known by its IUPAC name 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, is an aromatic ether compound.[1][2] It serves as a versatile building block in various chemical syntheses. The physical state of the compound has been reported as both a white to off-white crystalline solid[1] and a colorless to pale yellow liquid. This variation may be attributable to differences in purity or ambient temperature. The compound exhibits moderate solubility in organic solvents.[2]

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 2509-26-4[2]
Molecular Formula C₁₆H₁₈O₃[1][2]
Molecular Weight 258.31 g/mol [1]
Density 1.083 - 1.1015 g/cm³[2]
Boiling Point 158-161 °C at 2 Torr[2]
Flash Point 113 °C[2]
Refractive Index 1.544[2]
Purity Typically >98% (by HPLC)[1]

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted phenyl rings would likely appear as two sets of doublets, characteristic of an AA'BB' spin system. The methylene protons (-CH₂-) adjacent to the ether oxygen and the methoxy group would likely resonate as a singlet in the aliphatic region. The methyl protons (-OCH₃) of the methoxy groups would also produce a sharp singlet.[1]

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with distinct chemical shifts for the carbons bonded to the ether oxygen, the methoxymethyl group, and the unsubstituted carbons. The methylene carbon and the methoxy carbon would also have characteristic signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the presence of a strong C-O stretching band for the aryl ether linkage. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching. Other expected absorptions would include C-H stretching from the aromatic rings and the methyl/methylene groups, and C=C stretching from the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 258.31 g/mol . Fragmentation would likely involve cleavage of the ether bond and the methoxymethyl groups.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a common and adaptable method. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

One plausible pathway is the reaction of 4-(methoxymethyl)phenol with a 4-(methoxymethyl)benzyl halide. In this approach, the phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the benzylic carbon of the halide, displacing the halide and forming the ether bond.[1] Another approach involves the etherification of 4,4'-dihydroxydiphenyl ether.

Below is a representative experimental protocol for the synthesis of this compound via the Williamson ether synthesis.

Representative Experimental Protocol: Williamson Ether Synthesis

Disclaimer: This is a generalized protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-(methoxymethyl)phenol

  • 4-(methoxymethyl)benzyl chloride

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(methoxymethyl)phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Alkyl Halide: Stir the mixture at room temperature and add 4-(methoxymethyl)benzyl chloride (1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow and Mechanism Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-(methoxymethyl)phenol Reaction Reflux (4-6h) Reactant1->Reaction Reactant2 4-(methoxymethyl)benzyl chloride Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Logical workflow for the synthesis of this compound.

SN2_Mechanism Williamson Ether Synthesis: SN2 Mechanism Reactants Phenoxide Ion + Alkyl Halide TS Transition State Reactants->TS Nucleophilic Attack Products Ether + Halide Ion TS->Products Halide Departure

Caption: The SN2 mechanism of the Williamson ether synthesis.

Applications

This compound is a valuable intermediate in several fields:

  • Polymer Chemistry: It is used as a monomer or intermediate for synthesizing high-performance polymers such as polyaryl ether ketones (PAEKs) and thermosetting resins. These materials are noted for their exceptional mechanical strength and chemical resistance, making them suitable for aerospace and electronic applications.[1]

  • Liquid Crystals: Its molecular structure makes it a key intermediate in the synthesis of advanced liquid crystalline materials for display technologies.[1]

  • Pharmaceutical Research: It serves as a precursor for drug candidates that target neurological disorders.[1]

References

Spectroscopic Data and Analysis of Bis(alpha-methoxy-p-tolyl) ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(alpha-methoxy-p-tolyl) ether, with the molecular formula C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol , is an aromatic ether compound.[1] Its structure, featuring a diphenyl ether backbone with methoxymethyl substituents at the para positions, lends it unique reactivity and thermal stability, making it a person of interest in polymer chemistry and materials science.[1] This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.28d (doublet)4HAromatic Protons (Ha)
~ 6.95d (doublet)4HAromatic Protons (Hb)
~ 4.55s (singlet)4HBenzylic Protons (-CH₂-)
~ 3.35s (singlet)6HMethoxy Protons (-OCH₃)

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 157.0Aromatic C (quaternary, C-O)
~ 131.0Aromatic C (quaternary, C-CH₂)
~ 129.5Aromatic CH
~ 119.0Aromatic CH
~ 74.0Benzylic Carbon (-CH₂-)
~ 58.0Methoxy Carbon (-OCH₃)

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3030MediumAromatic C-H Stretch
2930 - 2820MediumAliphatic C-H Stretch
~ 1600, ~1500StrongAromatic C=C Stretch
~ 1240StrongAsymmetric Ar-O-C Stretch
~ 1040StrongSymmetric C-O-C Stretch
~ 830Strongp-Substituted Benzene C-H Bend
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
258Moderate[M]⁺ (Molecular Ion)
213High[M - CH₂OCH₃]⁺
121High[C₈H₉O]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
45Moderate[CH₂OCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used to acquire the spectra.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0 to 220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is ground with dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like dichloromethane, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for this type of molecule. The spectrometer is coupled to a gas chromatograph (GC) for sample introduction and separation from any impurities.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic methods.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Elucidation MS Mass Spectrometry (MS) MolWeight Molecular Weight & Formula MS->MolWeight IR Infrared (IR) Spectroscopy FuncGroups Functional Groups IR->FuncGroups NMR_1H ¹H NMR ProtonEnv Proton Environments & Connectivity NMR_1H->ProtonEnv NMR_13C ¹³C NMR CarbonSkeleton Carbon Skeleton NMR_13C->CarbonSkeleton Structure This compound Structure Confirmed MolWeight->Structure FuncGroups->Structure ProtonEnv->Structure CarbonSkeleton->Structure

Caption: Logical workflow of spectroscopic data analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive structural confirmation, experimental acquisition and analysis of these spectra are essential.

References

An In-depth Technical Guide to Bis(alpha-methoxy-p-tolyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Bis(alpha-methoxy-p-tolyl) ether. The information is intended to support research and development activities in polymer chemistry, materials science, and drug discovery.

Core Compound Data

This compound, also known by its IUPAC name 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, is an organic compound with significant potential in various scientific applications.[1][2] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C16H18O3[2][3][4]
Molecular Weight 258.31 g/mol [3][4]
CAS Number 2509-26-4[2][5]
Appearance White to off-white crystalline solid[3]
Density 1.083 g/cm³ (calculated)[3]

Synthesis Methodologies

Williamson Ether Synthesis

This classic method for ether formation involves the reaction of a phenoxide with an alkyl halide.[6][7] For the synthesis of this compound, a potential pathway involves the reaction of 4-(methoxymethyl)phenol with a 4-(methoxymethyl)benzyl halide.[3]

General Experimental Protocol:

  • Deprotonation of Phenol: In a round-bottom flask, dissolve 4-(methoxymethyl)phenol in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).[8] Add a slight molar excess of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).[7][9] Stir the mixture at room temperature until the deprotonation is complete, which can be monitored by the cessation of gas evolution if NaH is used.

  • Addition of Alkyl Halide: To the resulting phenoxide solution, add an equimolar amount of 4-(methoxymethyl)benzyl halide (e.g., bromide or chloride) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress using thin-layer chromatography (TLC).[8] The reaction is typically complete within 1 to 8 hours.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The filtrate is then typically washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[5]

Logical Workflow for Williamson Ether Synthesis:

Williamson_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification 4_methoxymethyl_phenol 4-(Methoxymethyl)phenol deprotonation Deprotonation to form Phenoxide 4_methoxymethyl_phenol->deprotonation in Solvent base Base (e.g., K2CO3) base->deprotonation solvent Solvent (e.g., Acetonitrile) nucleophilic_attack SN2 Nucleophilic Attack deprotonation->nucleophilic_attack Phenoxide Intermediate product_formation Formation of Ether Linkage nucleophilic_attack->product_formation workup Aqueous Work-up product_formation->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product This compound purification->final_product alkyl_halide 4-(Methoxymethyl)benzyl halide alkyl_halide->nucleophilic_attack

Caption: A logical workflow for the Williamson ether synthesis of this compound.

Acid-Catalyzed Self-Condensation

An alternative synthetic route is the acid-catalyzed self-condensation of α-methoxy-p-tolyl methanol.[3] This reaction proceeds through the formation of a stabilized benzylic carbocation intermediate.[3]

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve α-methoxy-p-tolyl methanol in a suitable non-polar solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).[10]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the organic layer, wash with water and brine, and dry over an anhydrous salt.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Signaling Pathway for Acid-Catalyzed Self-Condensation:

Acid_Catalyzed_Condensation start α-methoxy-p-tolyl methanol protonation Protonation of Hydroxyl Group start->protonation H+ (acid catalyst) nucleophilic_attack Nucleophilic Attack by another α-methoxy-p-tolyl methanol molecule start->nucleophilic_attack carbocation Formation of Resonance-Stabilized Benzylic Carbocation protonation->carbocation - H2O carbocation->nucleophilic_attack deprotonation_final Deprotonation nucleophilic_attack->deprotonation_final product This compound deprotonation_final->product - H+

Caption: The proposed reaction pathway for the acid-catalyzed self-condensation of α-methoxy-p-tolyl methanol.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. While a specific method for this compound is not detailed in the literature, a general protocol for related aromatic ethers can be adapted.

General HPLC Method Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary for samples with multiple components. Phenyl stationary phases can also be considered for enhanced separation of aromatic compounds.[11]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL
Detection UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm or 280 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the protons on the two para-substituted phenyl rings. These would likely appear as a set of doublets.

  • Methoxymethyl Protons (-CH₂-O): A singlet in the region of δ 4.0-5.0 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.0-3.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

  • Methoxymethyl Carbon (-CH₂-O): A signal in the aliphatic region.

  • Methoxy Carbon (-OCH₃): A signal around δ 50-60 ppm.

Applications

This compound serves as a valuable building block in several areas of chemical research and development:

  • Polymer Chemistry: It is utilized as a monomer or an intermediate in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs).[5] These polymers are known for their exceptional thermal stability and mechanical strength.

  • Drug Development: The compound can act as a precursor in the synthesis of pharmaceutical drug candidates.[3]

This technical guide provides a foundational understanding of this compound. Researchers are encouraged to consult the cited literature and adapt the generalized protocols to their specific experimental conditions.

References

An In-depth Technical Guide on the Solubility and Stability of Bis(alpha-methoxy-p-tolyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(alpha-methoxy-p-tolyl) ether (CAS No. 2509-26-4) is an aromatic compound with the molecular formula C₁₆H₁₈O₃ and a molecular weight of 258.31 g/mol .[1][2] Its structure, 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, features a central diphenyl ether core with methoxymethyl groups at the para positions of each benzene ring.[1][3][4] This compound is typically a white to off-white crystalline solid.[1] The presence of both polar ether groups and nonpolar aromatic rings gives it a distinct profile regarding its solubility and chemical stability.

Understanding these properties is critical for its application as a building block in the synthesis of high-performance polymers, such as polyaryl ether ketones (PAEKs), and as an intermediate in pharmaceutical research.[1] This guide provides a comprehensive overview of its expected solubility in common laboratory solvents and its chemical stability under various conditions, supported by detailed experimental protocols for empirical validation.

Chemical Structure and Properties

  • IUPAC Name: 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene[3]

  • Synonyms: this compound, 4,4'-Bis(Methoxymethyl)Diphenyl Ether[5][6][7]

  • CAS Number: 2509-26-4[1][5]

  • Molecular Formula: C₁₆H₁₈O₃[1][2]

  • Molecular Weight: 258.31 g/mol [1][2]

  • Appearance: White to off-white crystalline solid[1] or colorless to pale yellow liquid[5]

The molecule's structure is characterized by two key ether linkages: a diaryl ether bond which is generally stable, and two benzylic ether groups (-CH₂-O-CH₃). These benzylic ether functionalities are structurally analogous to acetals, which are known to be susceptible to hydrolysis under acidic conditions.[8][9]

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, its solubility can be predicted based on its structure and general principles. The molecule possesses both hydrophobic (aromatic rings) and hydrophilic (ether oxygens) characteristics, suggesting moderate solubility in a range of organic solvents.[5] The ether oxygens can act as hydrogen bond acceptors, promoting interaction with polar solvents.[10]

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to InsolubleThe large nonpolar surface area of the two phenyl rings dominates, limiting solubility in highly polar, hydrogen-bond-donating solvents like water. Solubility is expected to be slightly better in alcohols compared to water.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)HighThese solvents can effectively solvate the molecule through dipole-dipole interactions without the competing strong hydrogen-bonding network of protic solvents. THF, being an ether, is expected to be an excellent solvent.
Nonpolar Toluene, Hexane, Diethyl EtherModerate to HighThe aromatic rings and the overall large size of the molecule align well with the "like dissolves like" principle for nonpolar solvents. Diethyl ether is expected to be a very good solvent.

Stability Profile

The stability of this compound is primarily dictated by the reactivity of its ether linkages. The diaryl ether bond is chemically robust. However, the benzylic ether (acetal-like) groups are susceptible to cleavage under acidic conditions.[11][12][13] Acetals are generally stable under neutral and basic conditions but readily hydrolyze in the presence of acid.[8][14][15]

Table 2: Predicted Stability of this compound under Stress Conditions

ConditionStress AgentPredicted StabilityDegradation Pathway
Acidic Dilute HCl, H₂SO₄Low Prone to rapid acid-catalyzed hydrolysis of the benzylic ether linkages to form 4-(hydroxymethyl)phenol and formaldehyde/methanol equivalents.[8][11][16]
Basic Dilute NaOH, KOHHigh Ethers and acetals are generally stable to bases, as the alkoxide is a poor leaving group. No significant degradation is expected.[9][15]
Oxidative H₂O₂Moderate The benzylic positions could be susceptible to oxidation, but the molecule is expected to be relatively stable against mild oxidizing agents.
Thermal Elevated TemperatureHigh The aromatic ether structure suggests good thermal stability, as supported by its use in high-performance polymer synthesis.[1]
Photolytic UV/Visible LightModerate to High Aromatic compounds can be susceptible to photolytic degradation. Testing is required to confirm, but significant instability is not inherently expected.

Visualization of Degradation Pathway and Experimental Workflow

Acid-Catalyzed Hydrolysis Pathway

The primary degradation pathway under acidic conditions is the hydrolysis of the benzylic ether (acetal) functionality.

G cluster_start Starting Material cluster_steps Reaction Steps cluster_products Degradation Products start This compound protonation 1. Protonation of Benzylic Ether Oxygen start->protonation H₃O⁺ carbocation 2. Formation of Resonance- Stabilized Carbocation protonation->carbocation - CH₃OH nucleophilic_attack 3. Nucleophilic Attack by Water carbocation->nucleophilic_attack + H₂O deprotonation 4. Deprotonation nucleophilic_attack->deprotonation - H⁺ hemiacetal Hemiacetal Intermediate nucleophilic_attack->hemiacetal final_products 4-(hydroxymethyl)phenol + Methanol hemiacetal->final_products Further Hydrolysis

Caption: Acid-catalyzed hydrolysis of the benzylic ether.

Experimental Workflow for Assessment

The following diagram outlines a logical workflow for the systematic evaluation of the compound's solubility and stability.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) start Obtain Pure Compound (this compound) sol_protocol Shake-Flask Protocol (See Section 6.1) start->sol_protocol stab_protocol Forced Degradation Protocol (See Section 6.2) start->stab_protocol sol_solvents Test in Diverse Solvents (Polar, Aprotic, Nonpolar) sol_protocol->sol_solvents sol_analysis Analyze Supernatant (e.g., HPLC-UV, LC-MS) sol_solvents->sol_analysis sol_quant Quantify Solubility (mg/mL or mol/L) sol_analysis->sol_quant end_node Generate Final Report: Solubility & Stability Profile sol_quant->end_node stab_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stab_protocol->stab_conditions stab_analysis Analyze Stressed Samples (HPLC, LC-MS) stab_conditions->stab_analysis stab_quant Quantify Degradation (%) Identify Degradants stab_analysis->stab_quant stab_quant->end_node

Caption: Workflow for solubility and stability testing.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic solubility.[17]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, THF, toluene). The excess solid ensures that saturation is reached.[18]

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[18][19]

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Carefully remove an aliquot of the supernatant. To remove any remaining microscopic solid particles, filter the aliquot through a 0.45 µm syringe filter or centrifuge it at high speed.

  • Analysis: Prepare a series of dilutions of the clear filtrate. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS, against a standard calibration curve.[19][20]

  • Calculation: The determined concentration represents the saturation solubility of the compound in that specific solvent at the tested temperature.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[21][22][23] The goal is typically to achieve 5-20% degradation of the active substance.[24][25]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M to 1.0 M HCl) and incubate at a controlled temperature (e.g., 60 °C).[24][25] Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M to 1.0 M NaOH) and incubate under the same temperature and time conditions as the acid hydrolysis.[24][25] Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and store it at room temperature, protected from light.[25] Monitor over time.

  • Thermal Degradation: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) in a stability chamber.[24]

  • Photostability: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours).[24] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact parent compound from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Conclusion

This compound is a compound with moderate solubility in common organic solvents and is largely insoluble in water. Its chemical stability is highly dependent on pH. While stable under neutral and basic conditions, it is expected to undergo rapid acid-catalyzed hydrolysis at its benzylic ether linkages. It exhibits good thermal stability. For any application in drug development or materials science, it is imperative to empirically validate these predicted characteristics using the standardized protocols outlined in this guide. This will ensure the development of robust formulations and reliable manufacturing processes.

References

An In-depth Technical Guide to the Applications of Bis(alpha-methoxy-p-tolyl) ether in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the role of Bis(alpha-methoxy-p-tolyl) ether, also known as 4,4'-Bis(methoxymethyl)diphenyl ether, as a versatile monomer in the synthesis of high-performance polymers. It details its application in producing materials with exceptional thermal stability, mechanical strength, and chemical resistance, which are critical for advanced industries such as aerospace, electronics, and specialty coatings.

Introduction to this compound

This compound is an aromatic ether with the chemical formula C16H18O3.[1] Its molecular structure, featuring a diphenyl ether backbone with methoxymethyl groups at the para positions, imparts unique reactivity and high thermal stability.[1] This compound is a key building block in polymer chemistry, primarily utilized as a monomer or an intermediate in the synthesis of high-performance polymers like polyaryl ether ketones (PAEKs) and thermosetting resins.[1][2] The rigid diphenyl ether core contributes to dimensional stability, while the reactive methoxymethyl groups enable cross-linking and further chemical modifications.[2]

Applications in Polymer Synthesis

The primary applications of this compound in polymer chemistry are centered around its use in the following areas:

  • High-Performance Thermoplastics: It serves as a monomer in the synthesis of polyaryl ether ketones (PAEKs) and related polymers. These materials are renowned for their outstanding mechanical strength, thermal resistance, and chemical inertness, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[2]

  • Thermosetting Resins: The methoxymethyl groups in this compound act as reactive sites, making it a valuable component in the production of thermosetting resins. When reacted with hardeners such as phenols or amines, it forms a densely cross-linked network upon curing. This property is leveraged in the formulation of advanced coatings, adhesives, and composite materials that require superior environmental stability and strong adhesion.[2]

  • Photosensitive Resin Compositions: this compound is also utilized in the formulation of photosensitive resins, where it can act as a crosslinking agent. These resins are crucial in the microelectronics industry for applications such as photoresists.

Synthesis and Polymerization Mechanisms

While detailed quantitative data on the polymerization of this compound is limited in publicly available literature, patent information provides insight into a key synthetic pathway for its use in polycondensation reactions.

Polycondensation for Photosensitive Resins

A notable application of this compound is in the formation of a polycondensation product with a diazonium salt, which is used in photosensitive layers for printing plates. The reaction involves the condensation of 3-methoxy-diphenylamine-4-diazoniumsulfat with 4,4'-bis-methoxymethyl-diphenyl ether in a phosphoric acid medium.

Experimental Protocol:

The following experimental protocol is based on a patented procedure for the preparation of a mixed condensate:

Materials:

  • 3-methoxy-diphenylamine-4-diazoniumsulfat: 32.3 parts by weight

  • 86% Phosphoric acid: 170.0 parts by weight

  • 4,4'-bis-methoxymethyl-diphenyl ether (98-99% purity): 25.8 parts by weight

Procedure:

  • The reactants are combined in the specified proportions in a suitable reaction vessel.

  • The condensation reaction is carried out for 4.5 hours at a temperature of 40°C.

  • The resulting condensation product is then isolated.

This process yields a polymer with a homologous structure suitable for photosensitive applications.

Logical Workflow for Polymer Synthesis

The synthesis of a photosensitive polycondensation product using this compound can be visualized as a straightforward workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product Diazonium Salt Diazonium Salt Mixing Mixing Diazonium Salt->Mixing BAMPTE This compound BAMPTE->Mixing Phosphoric Acid Phosphoric Acid Phosphoric Acid->Mixing Condensation Condensation Reaction (4.5h @ 40°C) Mixing->Condensation Isolation Isolation Condensation->Isolation Polymer Polycondensation Product Isolation->Polymer

Workflow for the synthesis of a photosensitive polymer.

Polymer Properties and Characterization

Detailed quantitative data on the molecular weight, polydispersity, thermal, and mechanical properties of polymers synthesized from this compound are not extensively reported in the available academic literature. However, based on the structure of the monomer and the nature of the resulting polymers, the following properties can be anticipated:

  • Thermal Stability: The presence of aromatic rings and ether linkages in the polymer backbone is expected to confer high thermal stability, making these materials suitable for high-temperature applications.

  • Mechanical Strength: Polymers such as PAEKs, which can be synthesized using this monomer, are known for their exceptional mechanical properties, including high tensile strength and modulus.

  • Chemical Resistance: The stable aromatic and ether functionalities generally result in polymers with good resistance to a wide range of chemicals.

Reaction Mechanism Visualization

The polycondensation reaction of this compound with a diazonium salt is a complex process. A simplified representation of the key steps is illustrated below.

G Monomer1 Diazonium Salt Initiation Initiation (Acid Catalyzed) Monomer1->Initiation Monomer2 This compound Monomer2->Initiation Propagation Chain Propagation (Condensation) Initiation->Propagation PolymerChain Growing Polymer Chain Propagation->PolymerChain PolymerChain->Propagation + Monomers Termination Termination PolymerChain->Termination FinalPolymer Final Polymer Product Termination->FinalPolymer

Simplified polycondensation reaction pathway.

Conclusion

This compound is a valuable monomer in the field of polymer chemistry, enabling the synthesis of high-performance materials with desirable thermal, mechanical, and chemical properties. Its utility in producing advanced thermoplastics, thermosetting resins, and photosensitive materials underscores its importance in various industrial applications. While detailed characterization data for polymers derived from this specific monomer is not widely available, the existing patent literature provides a foundation for its use in specialized polymer synthesis. Further research into the polymerization kinetics and detailed characterization of the resulting polymers would be beneficial for expanding its applications.

References

The Potential of Bis(alpha-methoxy-p-tolyl) Ether in High-Performance Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

The quest for advanced materials with superior thermal, mechanical, and chemical properties is a perpetual endeavor in materials science. High-performance polymers are at the forefront of this pursuit, finding critical applications in aerospace, electronics, and biomedical fields. A key to unlocking novel polymer capabilities lies in the design and synthesis of innovative monomers. This technical guide delves into the role of Bis(alpha-methoxy-p-tolyl) ether as a promising monomer for the creation of high-performance polymers, with a particular focus on poly(p-phenylene vinylene) (PPV) and its derivatives.

Monomer Profile: this compound

This compound, also known by its IUPAC name 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, is an aromatic ether with the chemical formula C16H18O3.[1][2] Its molecular structure, featuring a diphenyl ether core with methoxymethyl groups at the para positions, imparts a unique combination of rigidity and flexibility, making it an excellent candidate for polymerization into materials with desirable characteristics.[3]

PropertyValueSource
Molecular Formula C16H18O3[1][2]
Molecular Weight 258.31 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Calculated Density 1.083 g/cm³[3]
Boiling Point 158-161°C at 2 Torr[1]
Purity (Typical) >98% (by HPLC)[3]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[1][3]

Synthesis of High-Performance Polymers

This compound serves as a versatile building block for various high-performance polymers. Its primary application lies in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives through the Gilch polymerization route. The resulting polymers are noted for their exceptional mechanical strength and chemical resistance, making them suitable for demanding applications in aerospace and electronics.[3] The ether linkage within the monomer structure can also enhance the solubility and processability of the final polymer.

Poly(4,4'-oxydiphenylene vinylene): A Case Study
Polymer PropertyTypical Value Range for PPV Derivatives
Molecular Weight (Mn) 10,000 - 150,000 g/mol
Polydispersity Index (PDI) 2.0 - 4.0
Glass Transition Temperature (Tg) 150 - 250 °C
Thermal Decomposition Temperature (Td) > 400 °C (in N2)
Tensile Strength 50 - 150 MPa
Young's Modulus 2 - 5 GPa

Note: The data in this table is representative of high-molecular-weight PPV derivatives and serves as an estimate for polymers derived from this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of diaryl ethers is the Williamson ether synthesis. While a specific detailed protocol for this compound is not widely published, the following general procedure can be adapted.

Materials:

  • 4-(methoxymethyl)phenol

  • 4-(methoxymethyl)benzyl halide (e.g., bromide or chloride)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(methoxymethyl)phenol and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 4-(methoxymethyl)benzyl halide in the same solvent to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield pure this compound.

Polymerization via the Gilch Route

The Gilch polymerization is a widely used method for the synthesis of PPV and its derivatives from bis(halomethyl)benzene monomers. The following protocol is adapted from the procedure for the polymerization of 4,4'-Oxybis((bromomethyl)benzene) and is expected to be effective for this compound (after conversion to its bis(halomethyl) derivative) or a similar reactive monomer.

Materials:

  • Bis(alpha-halomethyl-p-tolyl) ether (monomer)

  • Potassium tert-butoxide (base)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

Procedure:

  • Under an inert atmosphere, dissolve the bis(halomethyl) monomer in anhydrous THF in a Schlenk flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide in THF to the monomer solution with vigorous stirring over a period of 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The solution will typically become viscous and may change color.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.

  • Collect the polymer precipitate by filtration.

  • Purify the polymer by redissolving it in a suitable solvent (e.g., chloroform, toluene) and reprecipitating it into methanol. Repeat this process 2-3 times.

  • Wash the final polymer with methanol and dry it under vacuum at a moderately elevated temperature (e.g., 60-80°C) to a constant weight.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

monomer_synthesis cluster_reactants Reactants cluster_process Williamson Ether Synthesis cluster_products Products reactant1 4-(methoxymethyl)phenol step1 Deprotonation reactant1->step1 reactant2 4-(methoxymethyl)benzyl halide step2 Nucleophilic Attack reactant2->step2 base Base (e.g., K2CO3) base->step1 step1->step2 Phenoxide Intermediate step3 Halide Displacement step2->step3 product This compound step3->product salt Salt Byproduct step3->salt

Caption: Williamson Ether Synthesis for this compound.

gilch_polymerization monomer Bis(alpha-halomethyl-p-tolyl) ether intermediate p-Quinodimethane Intermediate monomer->intermediate Base-induced Elimination base Potassium tert-butoxide base->intermediate initiation Dimerization & Diradical Formation intermediate->initiation Self-initiation propagation Chain Propagation initiation->propagation Radical Chain Growth polymer Poly(4,4'-oxydiphenylene vinylene) propagation->polymer

Caption: Mechanism of Gilch Polymerization.

experimental_workflow start Start: Monomer & Reagents dissolution Dissolve Monomer in Anhydrous THF start->dissolution cooling Cool to 0°C dissolution->cooling base_addition Slow Addition of Potassium tert-butoxide cooling->base_addition reaction Stir at Room Temp (12-24h) base_addition->reaction precipitation Precipitate in Methanol reaction->precipitation filtration Filter the Polymer precipitation->filtration purification Redissolve and Reprecipitate (2-3x) filtration->purification drying Dry Under Vacuum purification->drying end Final Polymer Product drying->end

Caption: Experimental Workflow for Gilch Polymerization.

Conclusion

This compound demonstrates significant potential as a monomer for the synthesis of high-performance polymers. Its inherent structural features suggest that polymers derived from it, particularly through the Gilch polymerization route to form PPV derivatives, will exhibit excellent thermal stability, mechanical strength, and chemical resistance. While further research is needed to fully characterize the specific properties of polymers derived directly from this monomer, the established knowledge of analogous polymer systems provides a strong foundation for its application in advanced materials development. The detailed protocols and mechanistic diagrams provided in this guide offer a comprehensive starting point for researchers and professionals in the field to explore the promising capabilities of this compound.

References

Introduction: The Significance of the Diphenyl Ether Core in Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Diphenyl Ether Derivatives in Liquid Crystal Material Synthesis

Audience: Researchers, scientists, and drug development professionals.

Calamitic (rod-like) liquid crystals are a cornerstone of display technology and other advanced materials. Their functionality is intrinsically linked to their molecular architecture, which typically consists of a rigid core, flexible terminal chains, and linking groups. The diphenyl ether moiety is a valuable component in the design of such mesogens. The ether linkage introduces a "kink" in the molecular structure, which can influence the melting point and the breadth of the liquid crystalline phase. Furthermore, the oxygen atom in the ether linkage can affect the molecule's polarity and polarizability, which are crucial factors in determining the dielectric anisotropy of the resulting liquid crystal material – a key parameter for display applications.

"Bis(alpha-methoxy-p-tolyl) ether" represents a derivative of the diphenyl ether core. While specific data on its direct use is scarce, its structural components—the diphenyl ether core and the terminal methoxy-p-tolyl groups—suggest its potential as a precursor or building block for more complex liquid crystalline structures. The methoxy groups can be precursors to hydroxyl groups, which can then be alkylated to introduce the flexible terminal chains necessary for inducing liquid crystallinity.

Synthetic Pathways to Diphenyl Ether-Based Liquid Crystals

The most common and versatile method for synthesizing unsymmetrical ethers, including those used in liquid crystal synthesis, is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

A plausible synthetic route to creating a calamitic liquid crystal from a derivative of "this compound" would first involve the demethylation of the methoxy groups to yield the corresponding bisphenol, 4,4'-dihydroxydiphenyl ether. This bisphenol can then be alkylated via the Williamson ether synthesis to introduce terminal alkyl or alkoxy chains, which are essential for the formation of liquid crystalline phases.

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis of a 4,4'-dialkoxydiphenyl ether-based liquid crystal.

logical_workflow start Start: Diphenyl Ether Derivative demethylation Demethylation start->demethylation  (if starting with methoxy groups)   alkylation Williamson Ether Synthesis (Alkylation) demethylation->alkylation  Formation of Bisphenoxide   purification Purification alkylation->purification characterization Characterization purification->characterization end Final Liquid Crystal Material characterization->end

Caption: Logical workflow for the synthesis of a diphenyl ether-based liquid crystal.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 4,4'-dialkoxydiphenyl ether liquid crystal, based on established methodologies for analogous compounds.

Materials and Methods
  • Materials: 4,4'-dihydroxydiphenyl ether, potassium carbonate, appropriate alkyl bromide (e.g., 1-bromooctane), N,N-dimethylformamide (DMF), dichloromethane, ethanol, hexane.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, column chromatography setup, melting point apparatus, polarized light microscope with a hot stage, differential scanning calorimeter (DSC).

Synthesis Protocol: Williamson Ether Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 4,4'-dihydroxydiphenyl ether (1 equivalent) in DMF.

  • Base Addition: Add potassium carbonate (2.5 equivalents) to the solution.

  • Alkylation: Add the desired alkyl bromide (2.2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to 80-90 °C and reflux for 24 hours with constant stirring.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Extraction: Filter the precipitate and dissolve it in dichloromethane. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Recrystallization: Further purify the product by recrystallization from ethanol to obtain the final 4,4'-dialkoxydiphenyl ether.

Characterization Protocol
  • Structural Confirmation: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Purity Analysis: Assess the purity of the compound using elemental analysis or high-performance liquid chromatography (HPLC).

  • Thermal Analysis: Determine the phase transition temperatures and associated enthalpy changes using differential scanning calorimetry (DSC).

  • Mesophase Identification: Observe the optical textures of the liquid crystalline phases using a polarized light microscope (PLM) equipped with a hot stage.

Signaling Pathway: Williamson Ether Synthesis Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.

williamson_ether_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) ROH R-OH (Alcohol) RO- R-O- (Alkoxide) ROH->RO- + Base Base Base (e.g., K2CO3) R'X R'-X (Alkyl Halide) RO-->R'X Backside Attack RO-->R'X RO-R' R-O-R' (Ether) R'X->RO-R' Bond Formation X- X- (Halide Ion) R'X->X- Leaving Group Departure

Caption: Mechanism of the Williamson ether synthesis.

Quantitative Data

The following table presents representative quantitative data for a homologous series of 4,4'-dialkoxydiphenyl ethers. This data is based on known liquid crystalline compounds with a similar core structure. The phase transition temperatures are crucial for defining the operational range of a liquid crystal material.

n (Number of Carbon atoms in Alkyl Chain) Crystal to Smectic C (°C) Smectic C to Smectic A (°C) Smectic A to Nematic (°C) Nematic to Isotropic (°C)
698105-112
795110115118
892114120121
990116123124
1088118125125.5

Note: The data presented in this table is illustrative and based on analogous compounds. Actual transition temperatures would need to be determined experimentally for any newly synthesized material.

Conclusion

While "this compound" itself is not a well-documented mesogen, its diphenyl ether core is a key structural motif in many calamitic liquid crystals. By understanding the synthetic methodologies, such as the Williamson ether synthesis, and the structure-property relationships of analogous diphenyl ether derivatives, researchers can leverage this and similar compounds as valuable precursors in the design and synthesis of novel liquid crystal materials. The ability to systematically modify the terminal chains allows for the fine-tuning of the mesophase behavior and physical properties, which is essential for the development of materials for advanced applications in displays, sensors, and other optoelectronic devices.

The Strategic Role of Bis(alpha-methoxy-p-tolyl) Ether in Modern Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of contemporary drug discovery and development, the identification and utilization of versatile precursor molecules are paramount to the efficient synthesis of novel therapeutic agents. Among these, bis(alpha-methoxy-p-tolyl) ether, also known by its systematic name 1,1'-oxybis[4-(methoxymethyl)benzene], has emerged as a significant building block, particularly in the pursuit of therapies for complex neurological disorders. This technical guide provides an in-depth exploration of this compound as a precursor in pharmaceutical research, detailing its synthesis, chemical properties, and its application in the generation of bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental protocols and quantitative data.

Core Compound Properties

This compound is a diaryl ether characterized by the presence of two p-tolyl groups linked by an ether oxygen, with each aromatic ring bearing an alpha-methoxy substituent. Its chemical and physical properties make it a stable and reactive intermediate for further chemical modifications.

PropertyValueReference
CAS Number 2509-26-4[1][2]
Molecular Formula C₁₆H₁₈O₃[1][2]
Molecular Weight 258.31 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Purity Typically >98% (by HPLC)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The Williamson ether synthesis and acid-catalyzed self-condensation of α-methoxy-p-tolyl methanol are two common approaches.

Experimental Protocol: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with a suitable alkyl halide. In this case, 4-(methoxymethyl)phenol is reacted with 4-(methoxymethyl)benzyl halide.

Materials:

  • 4-(methoxymethyl)phenol

  • 4-(methoxymethyl)benzyl chloride

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-(methoxymethyl)phenol (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of 4-(methoxymethyl)benzyl chloride (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

ParameterValue
Typical Yield 75-85%
Purity (Post-purification) >98%

Application in Pharmaceutical Research: A Case Study in Neuroprotective Agents

While direct clinical applications of this compound are not documented, its structural motif is found in compounds investigated for neuroprotective properties. The diphenyl ether core provides a robust scaffold that can be functionalized to interact with various biological targets. The methoxymethyl groups can be readily converted to other functionalities, such as aldehydes or carboxylic acids, which serve as handles for the introduction of pharmacophoric elements.

A plausible application of this compound is in the synthesis of pyrimidine-based compounds with potential activity in the central nervous system. The general synthetic strategy involves the conversion of the methoxymethyl groups to more reactive intermediates that can then be used to construct heterocyclic systems.

Hypothetical Experimental Workflow for a Pyrimidine Derivative

The following workflow illustrates how this compound could be utilized as a precursor in the synthesis of a hypothetical neuroprotective agent.

G A This compound B Oxidation A->B e.g., PCC, DMP C 4,4'-oxybis(benzaldehyde) B->C D Condensation with Guanidine C->D Guanidine hydrochloride, Base E Pyrimidine Ring Formation D->E F Bis(4-(pyrimidin-2-yl)phenoxy)methane Derivative E->F G Further Functionalization F->G e.g., Suzuki Coupling, Buchwald-Hartwig Amination H Final Bioactive Compound G->H

Synthetic workflow from the precursor to a bioactive compound.

This diagram illustrates a potential synthetic pathway where the methoxymethyl groups of the precursor are first oxidized to aldehydes. These aldehydes then undergo a condensation reaction with guanidine to form a pyrimidine ring, a common scaffold in medicinal chemistry. Subsequent functionalization of this intermediate could lead to a final compound with desired biological activity.

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of this compound.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 4H, Ar-H), 6.85-7.05 (m, 4H, Ar-H), 4.45 (s, 4H, -CH₂-), 3.40 (s, 6H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 157.0, 131.0, 129.5, 119.0, 74.0, 58.0
Mass Spectrometry (ESI) m/z 259.1328 [M+H]⁺, 281.1148 [M+Na]⁺

Signaling Pathways in Neuroprotection

While a specific drug target for a derivative of this compound is not yet established, diphenyl ether-based compounds have been explored for their potential to modulate pathways implicated in neurodegenerative diseases. These pathways often involve oxidative stress, neuroinflammation, and protein aggregation.

G cluster_0 Cellular Stress cluster_1 Potential Intervention cluster_2 Neuroprotective Outcomes A Oxidative Stress D Diphenyl Ether Derivative (Hypothetical) A->D B Neuroinflammation B->D C Protein Misfolding C->D E Reduced Apoptosis D->E F Enhanced Neuronal Survival D->F G Improved Synaptic Function D->G

Potential neuroprotective mechanisms of diphenyl ether derivatives.

This diagram illustrates the potential points of intervention for a neuroprotective agent derived from the diphenyl ether scaffold. Such a compound could potentially mitigate cellular stressors like oxidative stress and neuroinflammation, leading to improved neuronal health and function.

References

An In-depth Technical Guide to Bis(alpha-methoxy-p-tolyl) ether: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(alpha-methoxy-p-tolyl) ether, a versatile organic compound with applications in materials science and emerging interest in pharmacology. This document details its chemical identity, physicochemical properties, synthetic methodologies, and current understanding of its biological activity, tailored for professionals in research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial databases. Accurate identification is crucial for literature searches and procurement. The compound is systematically named 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene according to IUPAC nomenclature.[1][2]

Common Synonyms and Identifiers:

  • 4,4'-Bis(methoxymethyl)diphenyl ether[3][4][5][6][7][8]

  • 1,1'-Oxybis[4-(methoxymethyl)benzene][3][5][6][8][9]

  • di(4-methoxymethylphenyl) ether[3][4][8]

  • 4,4'-Di(methoxymethyl)diphenyl ether[3][5]

  • Benzene, 1,1'-oxybis[4-(methoxymethyl)-[1][5][9]

  • 4,4-Dimethoxymethyl Diphenyl Ether[3][4][5][10]

  • bis-(α-methoxy-p-tolyl)ether[2][4][8]

Physicochemical and Biological Data

The key properties of this compound are summarized below. This compound is typically a white to off-white crystalline solid or a colorless to pale yellow liquid.[5][11] It is primarily used as an intermediate in the synthesis of high-performance polymers like polyaryl ether ketones (PAEKs) and thermosetting resins due to its excellent thermal stability.[11]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 2509-26-4[1][3][4][5][6][7][9][10][11]
Molecular Formula C16H18O3[1][2][3][4][7][11]
Molecular Weight 258.31 g/mol [1][2][4][7][10][11]
Density 1.083 g/cm³[3][4][11]
Boiling Point 336.6°C at 760 mmHg[3]
158-161°C at 2 Torr[4][8][12]
Flash Point 113°C[3][4]
Refractive Index 1.544[3][4]
EINECS Number 219-722-4[3][4][9]

Table 2: Biological Activity

AssayCell LineResult (IC50)Reference
Antiproliferative ActivityA375 (Melanoma)1.1 µM[3]
Antiproliferative ActivityMDA-MB-231 (Breast Cancer)23 µM[3]

Experimental Protocols

Representative Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a common and versatile method for preparing ethers. For this compound, this would involve the reaction of a phenoxide with an appropriate alkyl halide.

Reaction: 4-(methoxymethyl)phenoxide + 4-(methoxymethyl)benzyl halide → this compound

Detailed Protocol:

  • Phenoxide Formation: Dissolve 4-(methoxymethyl)phenol in a suitable polar aprotic solvent (e.g., anhydrous DMF or THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.

  • Etherification: Cool the reaction mixture back to 0°C.

  • Add a solution of 4-(methoxymethyl)benzyl chloride (or bromide) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ether.

Protocol for Antiproliferative Activity Assessment: WST-1 Assay

The antiproliferative activity of a compound is commonly assessed using cell viability assays. The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Detailed Protocol:

  • Cell Plating: Seed cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control with DMSO).

  • Incubate the cells with the compound for 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of the premixed WST-1 cell proliferation reagent to each well.

  • Gently mix for one minute on an orbital shaker.

  • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 430-450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell proliferation by 50%) by plotting a dose-response curve.[11]

Signaling Pathways and Mechanistic Insights

The precise mechanism of action for the antiproliferative effects of this compound has not been elucidated in the public domain. Research on the broader class of diphenyl ether derivatives suggests various biological activities, including cytotoxicity against multiple cancer cell lines.[10] However, without specific studies on this compound, any discussion of signaling pathways remains speculative.

For a novel compound with demonstrated antiproliferative activity, a logical workflow would be followed to determine its mechanism of action.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action (MoA) Studies synthesis Synthesis of this compound and Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification screening Antiproliferative Assay (e.g., MTT/WST-1) on Cancer Cell Panel purification->screening ic50 Determine IC50 Values screening->ic50 selectivity Test against Normal Cell Lines (Selectivity Index) ic50->selectivity cell_cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) cell_cycle->apoptosis target_id Target Identification (e.g., Kinase Profiling, Pull-down Assays) apoptosis->target_id pathway_analysis Pathway Analysis (Western Blot for key proteins like AKT, MAPK, etc.) target_id->pathway_analysis pathway_analysis->synthesis SAR-driven Optimization

Caption: Workflow for investigating the anticancer properties of a novel compound.

This workflow illustrates the logical progression from synthesizing and confirming the chemical structure to initial biological screening for activity and selectivity. Positive hits would then be subjected to a battery of mechanism of action (MoA) studies to identify the cellular processes and specific signaling pathways affected by the compound. These findings would, in turn, inform the synthesis of new, optimized derivatives in a cycle of structure-activity relationship (SAR) studies. of structure-activity relationship (SAR) studies.

References

Health and Safety Considerations for Handling Bis(alpha-methoxy-p-tolyl) ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development settings. The information provided is based on available data for Bis(alpha-methoxy-p-tolyl) ether and related compounds. As toxicological data for this specific compound is limited, a conservative approach to safety is strongly advised. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) before handling this chemical.

Chemical Identification and Properties

This compound is an aromatic ether that serves as a versatile intermediate in various chemical syntheses.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference(s)
Chemical Name This compound[1][2][3][4]
Synonyms 1,1'-Oxybis[4-(methoxymethyl)benzene], 4,4'-Bis(methoxymethyl)diphenyl ether, Di(4-methoxymethylphenyl) ether[2][5]
CAS Number 2509-26-4[1][2][4][5]
Molecular Formula C₁₆H₁₈O₃[1][2][3][4][5][6]
Molecular Weight 258.31 g/mol [1][5][6]
Appearance White to off-white crystalline solid or colorless to pale yellow liquid.[1][2]
Density Approximately 1.083 g/cm³[1][7]
Boiling Point 336.6 °C at 760 mmHg[7]
Flash Point 113 °C[7]

Hazard Identification and Toxicological Profile

While this compound is reported as "Not Classified" according to GHS criteria by the European Chemicals Agency, it is prudent to handle it with care due to the limited toxicological data available.[5] General safety data for organic compounds of this nature suggest potential health risks upon inhalation or ingestion.[2]

A significant consideration is the potential for thermal decomposition or hydrolysis to release formaldehyde, a known irritant, corrosive, and carcinogen.[7][8][9][10][11]

Acute Effects: Based on data for analogous aromatic ethers, the following acute effects may be possible:

  • Eye Irritation: May cause irritation upon contact. The related compound, Di-p-tolyl ether, is classified as a serious eye irritant.[12]

  • Skin Irritation: May cause skin irritation. Di-p-tolyl ether is classified as a skin irritant.[12] Prolonged contact with similar solvents can lead to dryness and cracking of the skin.[13][14]

  • Inhalation: May cause respiratory tract irritation.[14] High concentrations of vapors may lead to dizziness or lightheadedness.[14]

  • Ingestion: May be harmful if swallowed. Ingestion of large amounts of similar compounds may have effects on the central nervous system, liver, and kidneys.[13]

Chronic Effects: No specific data on the chronic effects of this compound are available. Chronic exposure to formaldehyde, a potential decomposition product, can cause respiratory irritation and histopathological lesions in the nasal mucosa.[8]

Quantitative Toxicological Data (Analogous Compounds):

CompoundRouteSpeciesValueReference(s)
AnisoleOralRatLD50: 3700 mg/kg[13][15]
Di-p-tolyl etherOralNot specifiedLD50 not available
FormaldehydeInhalationHumanIrritation at >0.1 ppm[11]

Experimental Protocols for Safe Handling

Given the limited specific data, a risk-based approach should be adopted for all experimental work.

Engineering Controls
  • Ventilation: All handling of this compound, especially when heated or aerosolized, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[16]

  • Containment: For procedures with a higher risk of release, consider using a glove box.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

PPE TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves (e.g., Neoprene).[17] Check manufacturer's compatibility data.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[17][18]To protect eyes from splashes and vapors.
Skin and Body Protection A flame-retardant lab coat. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.To protect skin and clothing from contamination.
Respiratory Protection Generally not required if handled in a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors, especially if heated.
Safe Handling and Storage
  • Handling: Avoid contact with skin and eyes.[12] Avoid inhalation of vapor or mist.[12] Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[14] Use non-sparking tools.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Store away from oxidizing agents.[12]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProtocolReference(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[12][19][20]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.[12][19][20]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12][20]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19][21][22][23]
Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Ventilate the area. Contain the spill and collect with a non-combustible absorbent material. Dispose of in accordance with local regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[23]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Mandatory Visualizations

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response prep1 Review SDS and Safety Protocols prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handling1 Work in a Certified Chemical Fume Hood prep2->handling1 handling2 Dispense and Weigh Chemical handling1->handling2 handling3 Conduct Experiment handling2->handling3 cleanup1 Decontaminate Glassware and Surfaces handling3->cleanup1 emergency1 In Case of Spill: Follow Spill Procedure handling3->emergency1 emergency2 In Case of Exposure: Follow First Aid Measures handling3->emergency2 cleanup2 Dispose of Waste in Designated Containers cleanup1->cleanup2 cleanup3 Store Chemical in a Cool, Dry, Ventilated Area cleanup2->cleanup3 G cluster_direct_hazards Potential Direct Hazards (Inferred from Analogs) cluster_decomposition_hazards Potential Decomposition Hazards substance This compound skin_irritation Skin Irritation substance->skin_irritation Direct Contact eye_irritation Eye Irritation substance->eye_irritation Direct Contact inhalation_hazard Inhalation Hazard substance->inhalation_hazard Vapor Inhalation ingestion_hazard Ingestion Hazard substance->ingestion_hazard Accidental Ingestion formaldehyde Formaldehyde substance->formaldehyde Thermal Decomposition/ Hydrolysis formaldehyde_hazards Irritant Corrosive Carcinogen formaldehyde->formaldehyde_hazards

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of Bis(alpha-methoxy-p-tolyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of Bis(alpha-methoxy-p-tolyl) ether (CAS No. 2509-26-4), also known as 4,4'-Bis(methoxymethyl)diphenyl ether. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous compounds, particularly high-performance poly(aryl ether ketones) (PAEKs) and substituted diphenyl ethers, to present a predictive analysis of its thermal behavior. The document includes detailed, standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents plausible thermal decomposition data in structured tables, and proposes a likely decomposition pathway. All diagrams are rendered using the DOT language for clarity and reproducibility.

Introduction

This compound is an aromatic ether characterized by a diphenyl ether core functionalized with methoxymethyl groups at the para positions. Its molecular structure, featuring stable aromatic rings and ether linkages, suggests a high degree of thermal stability. This property is leveraged in its application as a monomer or intermediate in the synthesis of high-performance polymers, such as poly(aryl ether ketones) (PAEKs), which are renowned for their exceptional mechanical strength and thermal resistance in demanding environments like aerospace and electronics. Understanding the thermal stability and decomposition mechanism of this compound is crucial for defining its processing limits, predicting its service lifetime in high-temperature applications, and ensuring the safe handling and formulation of related materials.

Predicted Thermal Properties

Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The data presented below is a plausible representation for this compound, based on the high stability of related aromatic ethers and polymers.

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)Description
Onset Decomposition Temp. (Tonset) ~ 480 °C~ 465 °CThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (Td5) ~ 505 °C~ 485 °CA standard metric for the initiation of thermal decomposition.
Temperature at Max Decomposition Rate (Tmax) ~ 530 °C~ 510 °CThe temperature at which the rate of mass loss is highest.
Residual Mass at 800 °C ~ 45%~ 5%The remaining mass at the end of the analysis, indicating char yield in an inert atmosphere.
Differential Scanning Calorimetry (DSC) Data

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions such as melting and glass transition. As a crystalline solid, this compound is expected to exhibit a distinct melting point.

ParameterValueDescription
Melting Point (Tm) ~ 130 - 140 °CThe temperature at which the crystalline solid transitions to a liquid state.
Enthalpy of Fusion (ΔHf) ~ 120 - 150 J/gThe amount of energy required to melt the sample.
Glass Transition Temperature (Tg) Not ApplicableAs a small molecule crystalline solid, a glass transition is not expected.

Proposed Thermal Decomposition Pathway

The thermal decomposition of aromatic ethers, particularly those with benzylic functionalities, is expected to proceed through a free-radical mechanism. The primary and most labile point in the this compound structure is the C-O bond of the ether linkage. The proposed decomposition pathway initiates with the homolytic cleavage of this bond.

The following diagram illustrates a plausible thermal decomposition pathway for this compound under inert conditions.

Decomposition_Pathway start This compound rad1 p-methoxymethylphenoxy radical start->rad1 Ether Bond Cleavage rad2 p-methoxymethylphenyl radical start->rad2 rearrangement Radical Rearrangement & Secondary Reactions rad1->rearrangement rad2->rearrangement products Volatile Products (e.g., p-cresol, formaldehyde, methane, CO, CO2) rearrangement->products Fragmentation char Stable Char Residue rearrangement->char Polycondensation

A plausible thermal decomposition pathway for this compound.

Experimental Protocols

The following sections detail standardized methodologies for conducting thermogravimetric analysis and differential scanning calorimetry.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. An empty pan of the same material is used as a reference.

  • Atmosphere: Purge the furnace with high-purity nitrogen (for inert atmosphere) or air (for oxidative atmosphere) at a flow rate of 50-100 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset decomposition temperature (Tonset), the temperature at 5% mass loss (Td5), the temperature of maximum decomposition rate (Tmax), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Setup: Place the sealed sample pan in the DSC cell. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

    • Hold at 200 °C for 2 minutes to ensure complete melting.

    • Cool the sample to 25 °C at a rate of 10 °C/min.

    • Ramp the temperature again from 25 °C to 200 °C at 10 °C/min (second heating cycle).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the data from the second heating cycle to eliminate any prior thermal history. Determine the peak temperature of the endothermic melting event (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHf).

Experimental and Analytical Workflow

The logical flow for the complete thermal analysis of this compound is depicted in the following diagram.

Workflow start Sample: this compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_data Obtain: - T_onset - T_d5 - T_max - Char Yield tga->tga_data dsc_data Obtain: - T_m - ΔH_f dsc->dsc_data analysis Data Analysis and Interpretation tga_data->analysis dsc_data->analysis report Generate Technical Guide: - Data Tables - Decomposition Pathway - Protocols analysis->report

Workflow for the thermal characterization of the target compound.

Conclusion

This compound is anticipated to be a thermally robust molecule, with decomposition initiating at temperatures approaching 500 °C in an inert atmosphere. The primary decomposition mechanism is likely to be the homolytic cleavage of the central ether bond, leading to the formation of various smaller aromatic and aliphatic fragments, and a significant char residue under pyrolytic conditions. The methodologies and predictive data presented in this guide offer a solid foundation for researchers and professionals working with this compound, enabling informed decisions regarding its application in high-temperature environments and providing a framework for future empirical studies. It is recommended that the predictive data be confirmed through direct experimental analysis when the pure compound is available.

Methodological & Application

Application Notes and Protocols: Synthesis of Poly(aryl ether ketones) (PAEKs) utilizing Bis(alpha-methoxy-p-tolyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(aryl ether ketones) (PAEKs) are a family of high-performance thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them valuable in demanding applications, including aerospace, automotive, electronics, and medical devices. The synthesis of PAEKs typically involves nucleophilic aromatic substitution or electrophilic Friedel-Crafts acylation reactions.

Monomer Profile: Bis(alpha-methoxy-p-tolyl) ether

"this compound" is an aromatic ether compound with methoxymethyl functional groups. These groups offer potential reactive sites for polymerization.[1] Its structural features suggest it could be a versatile building block for creating new polymers with tailored properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2509-26-4[1]
Molecular Formula C16H18O3[1]
Molecular Weight 258.31 g/mol [1]
Appearance White to off-white crystalline solid[1]
Purity >98% (as determined by HPLC)[1]
Storage 2-8°C, under inert atmosphere, protected from light[1]

Hypothetical Experimental Protocol: Synthesis of a PAEK Copolymer using this compound

Disclaimer: The following protocol is a representative, hypothetical procedure based on general principles of PAEK synthesis, as specific literature for the use of "this compound" in PAEK polymerization is not available. This protocol outlines a potential nucleophilic aromatic substitution reaction where the methoxy groups of "this compound" are first converted to hydroxyl groups to form a bisphenol monomer, which is then reacted with an activated dihalide.

Materials
  • This compound

  • Boron tribromide (BBr3) or other suitable demethylating agent

  • 4,4'-Difluorobenzophenone

  • Anhydrous potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc) or Sulfolane

  • Toluene

  • Methanol

  • Deionized water

  • Nitrogen gas (high purity)

Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Thermocouple and temperature controller

  • Nitrogen inlet and outlet

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure

Step 1: Demethylation of this compound to form the corresponding Bisphenol

  • In a three-necked flask under a nitrogen atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of boron tribromide in the same solvent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by carefully adding methanol, followed by deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude bisphenol monomer.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified bisphenol monomer using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Polycondensation Reaction

  • To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add the synthesized bisphenol monomer, an equimolar amount of 4,4'-difluorobenzophenone, and anhydrous potassium carbonate (in slight excess).

  • Add N,N-dimethylacetamide (DMAc) or sulfolane as the solvent and toluene as an azeotroping agent.

  • Heat the mixture to 140-150°C with stirring to remove water azeotropically with toluene.

  • After the removal of water is complete, drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 180-200°C.

  • Maintain the reaction at this temperature for 4-8 hours, or until a significant increase in viscosity is observed.

  • Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

  • Precipitate the polymer by pouring the viscous solution into a stirred mixture of methanol and water.

  • Filter the fibrous polymer precipitate, wash it thoroughly with hot deionized water and then with methanol to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 120°C for 24 hours.

Visualization of Experimental Workflow and Reaction

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_analysis Polymer Characterization start Start: this compound demethylation Demethylation (e.g., with BBr3) start->demethylation purification_monomer Purification of Bisphenol Monomer demethylation->purification_monomer characterization_monomer Characterization (NMR, MS) purification_monomer->characterization_monomer charge_reactors Charge Reactor with Monomers, K2CO3, Solvents characterization_monomer->charge_reactors azeotropic_distillation Azeotropic Distillation (Water Removal) polymerization Polycondensation at High Temperature precipitation Precipitation in Methanol/Water washing Washing and Filtration drying Drying under Vacuum characterization_polymer Characterization (GPC, DSC, TGA, FT-IR) drying->characterization_polymer

Caption: General workflow for PAEK synthesis from this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products bisphenol HO-Ar-O-Ar-OH (from this compound) plus + dihalide F-Ar'-CO-Ar'-F (4,4'-Difluorobenzophenone) conditions K2CO3, High Temp. Solvent (e.g., Sulfolane) dihalide->conditions polymer [-O-Ar-O-Ar-O-Ar'-CO-Ar'-]n (PAEK Polymer) conditions->polymer byproduct 2n KF

Caption: Hypothetical polycondensation reaction for PAEK synthesis.

Typical Properties of PAEK Polymers

While the specific properties of a PAEK derived from "this compound" would need to be determined experimentally, the following table summarizes typical properties for well-established PAEKs like PEEK (Poly(ether ether ketone)). This serves as a benchmark for what might be expected from a novel PAEK polymer.

Table 2: Typical Properties of Commercial PAEKs (e.g., PEEK)

PropertyTypical Value Range
Glass Transition Temperature (Tg) 140 - 160 °C
Melting Temperature (Tm) 330 - 350 °C
5% Weight Loss Temperature (TGA) > 500 °C in N2
Tensile Strength 80 - 100 MPa
Young's Modulus 3.5 - 4.5 GPa
Elongation at Break 20 - 50 %
Chemical Resistance Excellent resistance to a wide range of organic and inorganic chemicals

Conclusion

"this compound" presents an interesting, yet underexplored, potential monomer for the synthesis of novel poly(aryl ether ketones). The provided hypothetical protocol, based on established chemical principles, offers a starting point for researchers interested in exploring this synthetic route. Experimental validation would be necessary to determine the actual reaction conditions, polymer properties, and potential applications. The unique structure of this monomer could lead to PAEKs with modified properties, such as improved solubility or different thermal characteristics, which could be beneficial for various applications, including in the development of advanced materials for the pharmaceutical and drug development industries.

References

Purifying "Bis(alpha-methoxy-p-tolyl) ether": A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the purification of "Bis(alpha-methoxy-p-tolyl) ether" (CAS No. 2509-26-4), a key intermediate in the synthesis of high-performance polymers and advanced liquid crystalline materials.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions for achieving high purity of this compound, which is crucial for its various applications in materials science and pharmaceutical research.[1]

"this compound," also known as 4,4'-Bis(methoxymethyl)diphenyl ether, can be synthesized through methods like the Williamson ether synthesis or acid-catalyzed self-condensation of α-methoxy-p-tolyl methanol.[1] Following synthesis, the crude product often requires purification to remove unreacted starting materials and byproducts. The choice of purification method largely depends on the physical state of the crude product, which can range from a white to off-white crystalline solid to a colorless to pale yellow liquid, a discrepancy often attributable to the level of impurities.[1][3] The two primary methods for purification are recrystallization and column chromatography.[2]

Data Presentation

Purification MethodInitial Purity (Typical)Expected Final Purity (HPLC)Estimated RecoveryKey Parameters
Recrystallization 85-95%>98%70-90%Solvent: Ethanol/Water
Column Chromatography 85-95%>99%60-80%Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate

Experimental Protocols

Below are detailed protocols for the two recommended purification methods.

Protocol 1: Purification by Recrystallization

This method is suitable if the crude "this compound" is a solid. Recrystallization from a mixed solvent system of ethanol and water is often effective for diaryl ethers.

Materials:

  • Crude "this compound"

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography

This method is effective for both solid and liquid crude products and is capable of achieving very high purity.

Materials:

  • Crude "this compound"

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or other non-polar solvent like pentane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate. The polarity of the eluent can be gradually increased (e.g., to 90:10, 85:15 hexane:ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Purity Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".

Visualization of Experimental Workflows

To further clarify the purification processes, the following diagrams illustrate the logical flow of each protocol.

Recrystallization_Workflow A Crude Solid B Dissolve in minimal hot ethanol A->B C Add hot water to cloud point B->C D Add hot ethanol to clarify C->D E Slow cooling & ice bath D->E F Vacuum Filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure Crystalline Product H->I

Caption: Recrystallization workflow for "this compound".

Column_Chromatography_Workflow A Crude Product B Dissolve in minimal eluent A->B C Load onto silica gel column B->C D Elute with Hexane/EtOAc gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Solvent Removal (Rotovap) G->H I Purified Product H->I

Caption: Column chromatography workflow for purifying "this compound".

References

Application Notes and Protocols for the Purity Characterization of Bis(alpha-methoxy-p-tolyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(alpha-methoxy-p-tolyl) ether (CAS No: 2509-26-4), also known as 4,4'-Bis(methoxymethyl)diphenyl ether, is a key intermediate in the synthesis of high-performance polymers, such as polyaryl ether ketones (PAEKs), and in the development of pharmaceutical compounds.[1] Its molecular formula is C₁₆H₁₈O₃ and it has a molecular weight of 258.31 g/mol .[1][2][3][4] The purity of this compound is critical to ensure the desired properties and efficacy of the final products. This document provides detailed analytical techniques for the comprehensive characterization of the purity of this compound, targeting researchers, scientists, and drug development professionals.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The most common synthesis methods for diaryl ethers are the Williamson ether synthesis and Friedel-Crafts type reactions.

Williamson Ether Synthesis: This method involves the reaction of a substituted phenoxide with a substituted benzyl halide. Potential impurities include:

  • Unreacted Starting Materials: 4-(methoxymethyl)phenol and 4-(methoxymethyl)benzyl halide.

  • By-products of Elimination: Alkenes formed from the benzyl halide under basic conditions.[5][6][7][8]

  • C-alkylation Products: The phenoxide can undergo alkylation on the aromatic ring instead of the oxygen atom.[5]

  • Homocoupling Products: Dimerization of the benzyl halide.

Friedel-Crafts Alkylation: This involves the reaction of an aromatic compound with an alkylating agent in the presence of a Lewis acid catalyst. Potential impurities include:

  • Regioisomers: Alkylation at different positions on the aromatic ring.

  • Polyalkylation Products: Introduction of more than one alkyl group onto the aromatic ring.[9][10]

  • Rearrangement Products: Carbocation rearrangements of the alkylating agent.[9][11]

  • Residual Catalyst and Solvents: Lewis acids and reaction solvents.

Analytical Techniques for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of this compound.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase method is generally suitable for this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low molecular weight by-products.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for quantitative purity determination (qNMR) against a certified internal standard.[1][2][12]

4. Karl Fischer Titration

This technique is specific for the determination of water content, which is a critical purity parameter.

Data Presentation

Quantitative data from the analytical techniques should be summarized for clear comparison.

Analytical TechniqueParameterSpecification
HPLCPurity (Area %)≥ 99.5%
Any single impurity≤ 0.1%
Total impurities≤ 0.5%
GC-MSResidual SolventsAs per ICH Q3C guidelines
Other volatile impurities≤ 0.1%
NMR¹H and ¹³C SpectraConforms to the structure
qNMR Purity (mol/mol)≥ 99.0%
Karl FischerWater Content≤ 0.1% w/w

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound and its non-volatile impurities.

1.1. Materials and Reagents

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standards for potential impurities (if available)

1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Data acquisition and processing software

1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

1.4. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

1.5. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the area percentage of the main peak and any impurity peaks.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the identification and semi-quantification of volatile impurities.

2.1. Materials and Reagents

  • This compound sample

  • Dichloromethane (GC grade)

2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Data acquisition and analysis software with a mass spectral library (e.g., NIST)

2.3. GC-MS Conditions

ParameterCondition
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 10 min)
Injection ModeSplit (10:1)
Injection Volume1 µL
MS Transfer Line Temp280 °C
Ion Source Temp230 °C
Mass Range40-500 amu

2.4. Sample Preparation

  • Accurately weigh approximately 20 mg of the sample.

  • Dissolve in 1 mL of dichloromethane.

2.5. Data Analysis

  • Identify peaks in the total ion chromatogram.

  • Compare the mass spectrum of each peak with a spectral library to identify the compound.

  • Semi-quantify impurities based on their peak areas relative to the main component.

Protocol 3: Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the use of ¹H and ¹³C NMR for structural confirmation and quantitative NMR (qNMR) for purity assessment.

3.1. Materials and Reagents

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Certified internal standard for qNMR (e.g., maleic anhydride)

3.2. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher)

3.3. NMR Parameters

Parameter¹H NMR¹³C NMR
SolventCDCl₃CDCl₃
Temperature25 °C25 °C
Pulse ProgramStandardProton-decoupled
Relaxation Delay (D1)5s2s
Number of Scans161024

3.4. Sample Preparation

  • For structural confirmation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • For qNMR: Accurately weigh about 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃.

3.5. Data Analysis

  • Structural Confirmation: Compare the chemical shifts, integration values, and coupling patterns of the obtained spectra with the expected structure of this compound.

  • qNMR Purity: Calculate the purity using the following formula: Purity (mol/mol %) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / MW_std) * (MW_analyte / m_analyte) * P_std * 100 Where: I = integral, N = number of protons for the integrated signal, m = mass, MW = molecular weight, P = purity of the standard.

Visualizations

Experimental_Workflow cluster_sample Sample Receipt cluster_analysis Purity Analysis cluster_reporting Data Reporting Sample This compound HPLC HPLC Purity Sample->HPLC GCMS GC-MS for Volatiles Sample->GCMS NMR NMR (Structure & qNMR) Sample->NMR KF Karl Fischer (Water) Sample->KF Report Certificate of Analysis HPLC->Report GCMS->Report NMR->Report KF->Report

Caption: Overall workflow for the purity analysis of this compound.

HPLC_Method_Logic cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Logical flow of the HPLC purity determination protocol.

Impurity_Identification_Pathway cluster_synthesis Synthesis Route cluster_impurities Potential Impurities cluster_detection Detection Method Williamson Williamson Ether Synthesis Unreacted Unreacted Starting Materials Williamson->Unreacted Byproducts Side-reaction By-products Williamson->Byproducts FriedelCrafts Friedel-Crafts Alkylation FriedelCrafts->Byproducts Residuals Residual Solvents/Catalysts FriedelCrafts->Residuals HPLC_detect HPLC Unreacted->HPLC_detect Byproducts->HPLC_detect GCMS_detect GC-MS Byproducts->GCMS_detect NMR_detect NMR Byproducts->NMR_detect Residuals->GCMS_detect

Caption: Relationship between synthesis routes, potential impurities, and analytical detection methods.

References

Application Note: Determination of Purity for Bis(alpha-methoxy-p-tolyl) ether by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(alpha-methoxy-p-tolyl) ether, also known as 4,4'-Bis(methoxymethyl)diphenyl ether, is a chemical intermediate utilized in the synthesis of high-performance polymers and resins due to its thermal stability and chemical resistance.[1] Its molecular structure consists of a diphenyl ether core with methoxymethyl groups at the para positions.[1][2] The purity of this compound is critical for ensuring the desired properties and performance of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such organic compounds.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

  • Molecular Formula: C₁₆H₁₈O₃[2][3][4]

  • Molecular Weight: 258.31 g/mol [2][3]

  • Appearance: Colorless to pale yellow liquid or white to off-white crystalline solid.[2][5]

  • Solubility: Moderately soluble in organic solvents.[5]

Experimental Protocol

This protocol outlines the steps for sample preparation and HPLC analysis.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Methanol (MeOH), HPLC grade

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters, 0.45 µm PTFE

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The method parameters are summarized in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 20 minutes

3. Preparation of Solutions

  • Mobile Phase: Prepare the required volumes of water (A) and acetonitrile (B). Degas the solvents before use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc Inject into HPLC data Data Acquisition and Processing hplc->data Generate Chromatogram report Purity Calculation and Reporting data->report Integrate Peaks

References

Application Notes and Protocols for the GC-MS Analysis of Bis(alpha-methoxy-p-tolyl) ether and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(alpha-methoxy-p-tolyl) ether, with the chemical formula C16H18O3 and a molecular weight of 258.31 g/mol , is an aromatic ether of interest in various fields of chemical synthesis, including pharmaceuticals and materials science.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its potential byproducts.

The synthesis of this compound can be achieved through several routes, most commonly the Williamson ether synthesis or acid-catalyzed self-condensation of α-methoxy-p-tolyl methanol. These synthetic pathways may lead to the presence of specific impurities in the final product. Understanding and quantifying these byproducts is crucial for quality control and for understanding the reaction mechanism.

Potential Byproducts:

  • From Williamson Ether Synthesis:

    • Unreacted 4-(methoxymethyl)phenol

    • Unreacted 4-(methoxymethyl)benzyl halide (or other starting material with a leaving group)

    • Side products from elimination reactions

  • From Acid-Catalyzed Self-Condensation:

    • Unreacted α-methoxy-p-tolyl methanol

    • Dehydration or rearrangement products

This guide will cover the necessary steps for sample preparation, GC-MS instrument setup, data analysis, and interpretation for the comprehensive analysis of this compound and its associated byproducts.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Internal Standard (IS) (e.g., Dodecane or a suitable deuterated analog)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

  • GC vials with septa

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in the chosen high-purity solvent and dilute to the mark. This creates a 1 mg/mL stock solution.

  • Internal Standard Spiking: Prepare a working solution by transferring a known volume of the stock solution to a new volumetric flask. Add a known concentration of the internal standard. For example, dilute 1 mL of the stock solution to 10 mL with the solvent and add the internal standard to a final concentration of 10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of a purified standard of this compound and any available standards of potential byproducts, each spiked with the same concentration of the internal standard.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used. A non-polar or medium-polarity column is generally suitable for the analysis of aromatic ethers.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent)
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless (with a splitless time of 1 min)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature: 80 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-550
Solvent Delay3 min

Data Presentation and Analysis

Identification of Compounds

Compounds are identified by comparing their retention times and mass spectra with those of reference standards or by matching the experimental mass spectra with a library database (e.g., NIST).

Expected Fragmentation Pattern of this compound:

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 258. The primary fragmentation is likely to be alpha-cleavage at the ether linkage. Key expected fragments include:

  • m/z 258 (M+) : Molecular ion.

  • m/z 121 : Resulting from the cleavage of the C-O-C bond, corresponding to a methoxybenzyl cation ([CH3O-C6H4-CH2]+).

  • m/z 91 : Tropylium ion, a common fragment for benzyl compounds, formed by rearrangement of the benzyl cation.

  • m/z 77 : Phenyl cation.

Quantitative Analysis

Quantification is performed using the internal standard method. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Table 2: Hypothetical Quantitative Analysis of a this compound Sample

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Concentration (µg/mL)Purity (%)
This compound15.225812191985.098.5
4-(methoxymethyl)phenol10.8138107778.50.85
α-methoxy-p-tolyl methanol11.5121152915.10.51
Unidentified Byproduct 113.72421211051.40.14

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the sample and experimental conditions.

Visualization of Workflow and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Bis(alpha-methoxy-p-tolyl) ether Sample Weighing Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Filtration Filtration Spiking->Filtration GC_Vial GC Vial Filtration->GC_Vial Injection Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectra Mass Spectra Detection->Mass_Spectra Identification Compound Identification Chromatogram->Identification Mass_Spectra->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Synthetic Pathway and Potential Byproducts

This diagram illustrates the Williamson ether synthesis pathway for this compound and the potential for byproduct formation.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_products Products & Byproducts Reactant1 4-(methoxymethyl)phenol Reaction SN2 Reaction (Base, Solvent) Reactant1->Reaction Reactant2 4-(methoxymethyl)benzyl halide Reactant2->Reaction Byproduct3 Elimination Product Reactant2->Byproduct3 Side Reaction (E2) Main_Product This compound Reaction->Main_Product Byproduct1 Unreacted 4-(methoxymethyl)phenol Reaction->Byproduct1 Incomplete Reaction Byproduct2 Unreacted 4-(methoxymethyl)benzyl halide Reaction->Byproduct2 Incomplete Reaction

Caption: Synthetic pathway and byproduct formation.

References

Application Note: Structural Confirmation of Bis(alpha-methoxy-p-tolyl) ether by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural confirmation of "Bis(alpha-methoxy-p-tolyl) ether" using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the methodology for acquiring both proton (¹H) and carbon-13 (¹³C) NMR spectra. Predicted NMR data, including chemical shifts, multiplicities, and coupling constants, are presented in clear tabular formats to facilitate structural elucidation. Furthermore, this note includes graphical representations of the molecule, its key NMR correlations, and the experimental workflow to aid in comprehension and application.

Introduction

"this compound" (CAS 2509-26-4) is an organic compound with applications in materials science and as an intermediate in the synthesis of more complex molecules.[1] Accurate structural confirmation is a critical step in its synthesis and quality control. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of the NMR signals, it is possible to confirm the connectivity and chemical environment of each atom in the molecule. This application note serves as a practical guide for researchers utilizing NMR spectroscopy for the structural verification of "this compound". The data presented herein is based on widely accepted NMR prediction models due to the limited availability of published experimental spectra for this specific compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for "this compound". This data was generated using computational models and serves as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a7.28d, J = 8.5 Hz4HAr-H (ortho to -CH₂OCH₃)
b6.95d, J = 8.5 Hz4HAr-H (ortho to -O-)
c4.45s4H-CH ₂-
d3.35s6H-OCH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (ppm)Assignment
1157.0C -O (Aromatic)
2132.0C -CH₂OCH₃ (Aromatic)
3129.5C H (ortho to -CH₂OCH₃)
4119.0C H (ortho to -O-)
574.0-C H₂-
658.0-OC H₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data is predicted.

Experimental Protocols

This section details the recommended procedures for acquiring high-quality ¹H and ¹³C NMR spectra of "this compound".

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of "this compound" sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

  • Capping: Securely cap the NMR tube.

NMR Instrument Parameters

The following are general instrument settings for a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range that covers all expected proton signals (e.g., -2 to 12 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range that covers all expected carbon signals (e.g., -10 to 220 ppm).

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H NMR or the solvent peak to its known chemical shift for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

The following diagrams provide a visual representation of the molecular structure with NMR assignments and the experimental workflow.

Caption: Molecular structure of this compound with atom labels.

experimental_workflow Experimental Workflow for NMR Structural Confirmation A Sample Preparation (Weighing, Dissolution, Transfer) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Referencing, Integration, Peak Picking) C->D E Structural Confirmation (Comparison with Predicted Data) D->E

Caption: Workflow for NMR-based structural confirmation of a compound.

Conclusion

NMR spectroscopy is an indispensable tool for the structural confirmation of "this compound". This application note provides a comprehensive protocol for the acquisition and analysis of ¹H and ¹³C NMR data. The tabulated predicted spectral data and graphical representations serve as a valuable reference for researchers in confirming the successful synthesis and purity of this compound. While the provided NMR data is based on computational predictions, it offers a robust framework for the interpretation of experimental results.

References

Application Notes and Protocols: Bis(alpha-methoxy-p-tolyl) ether in Thermosetting Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of "Bis(alpha-methoxy-p-tolyl) ether" as a reactive modifier and crosslinking agent in thermosetting resin systems. The information is intended to guide researchers in exploring its utility for developing high-performance polymers with enhanced thermal and mechanical properties.

Introduction

"this compound" (CAS 2509-26-4) is an aromatic ether containing two methoxymethyl functional groups.[1] Its rigid diphenyl ether backbone, combined with the reactive methoxymethyl moieties, makes it a promising candidate for incorporation into thermosetting resins such as epoxies and phenolics. The methoxymethyl groups can act as reactive sites for crosslinking, potentially leading to polymers with increased thermal stability, improved mechanical strength, and enhanced chemical resistance.[1] This document outlines potential applications, experimental protocols, and expected outcomes when using "this compound" in thermosetting resin formulations.

Potential Applications in Thermosetting Resins

The incorporation of "this compound" into thermosetting resin formulations can be explored for the following applications:

  • High-Performance Adhesives: The rigid aromatic structure can contribute to strong adhesive bonds with good thermal and chemical resistance.

  • Advanced Composites: As a modifier or co-monomer, it can enhance the matrix properties of fiber-reinforced composites for aerospace and automotive applications.

  • Electronic Encapsulation: Its potential for low ion contamination and high thermal stability makes it suitable for encapsulating sensitive electronic components.

  • Protective Coatings: Formulations incorporating this ether may exhibit superior durability, chemical resistance, and thermal stability for demanding coating applications.

Proposed Experimental Protocols

The following protocols are proposed as a starting point for investigating the effects of "this compound" on a standard epoxy resin system. Researchers should adapt these protocols based on their specific materials and equipment.

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA)

  • Hardener: 4,4'-Diaminodiphenylmethane (DDM)

  • Modifier: this compound

  • Solvent (optional): Dioxane or N,N-Dimethylformamide (DMF)

  • Equipment: Mechanical stirrer, vacuum oven, differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), universal testing machine.

Experimental Workflow

The following diagram illustrates the general workflow for formulating and characterizing thermosetting resins modified with "this compound".

experimental_workflow cluster_formulation Resin Formulation cluster_processing Processing cluster_characterization Material Characterization formulation 1. Formulation - DGEBA Epoxy Resin - DDM Hardener - this compound mixing 2. Mixing - Mechanical Stirring - Optional: Solvent Addition formulation->mixing degassing 3. Degassing - Vacuum Oven mixing->degassing curing 4. Curing - Controlled Temperature Profile degassing->curing thermal 5. Thermal Analysis - DSC (Tg) - TGA (TGA) curing->thermal mechanical 6. Mechanical Testing - Tensile Strength - Flexural Modulus curing->mechanical chemical 7. Chemical Resistance - Solvent Immersion curing->chemical

Caption: Experimental workflow for thermoset formulation and characterization.

Formulation and Curing
  • Preparation of Formulations: Prepare a series of formulations with varying weight percentages of "this compound" (e.g., 0%, 5%, 10%, 15%, 20% by weight of the epoxy resin).

  • Mixing: The epoxy resin and "this compound" are pre-mixed at 60°C until a homogeneous mixture is obtained. The hardener (DDM) is then added and mixed thoroughly. If a solvent is used to reduce viscosity, it should be added at this stage.

  • Degassing: The mixture is degassed in a vacuum oven at 80°C for 30 minutes to remove any entrapped air bubbles.

  • Curing: The degassed mixture is poured into pre-heated molds and cured in an oven using a staged curing cycle. A proposed cycle is:

    • 120°C for 1 hour

    • 150°C for 2 hours

    • Post-curing at 180°C for 1 hour

Proposed Curing Mechanism

The methoxymethyl groups of "this compound" are expected to react with the amine groups of the hardener (DDM) and the hydroxyl groups formed during the epoxy-amine reaction. This leads to the formation of a highly crosslinked network.

curing_mechanism cluster_reactants Reactants cluster_reactions Curing Reactions cluster_product Product epoxy Epoxy Resin (DGEBA) epoxy_amine Epoxy-Amine Addition epoxy->epoxy_amine hardener Amine Hardener (DDM) hardener->epoxy_amine modifier This compound ether_reaction Ether Crosslinking modifier->ether_reaction epoxy_amine->ether_reaction network Crosslinked Thermoset Network epoxy_amine->network ether_reaction->network

Caption: Proposed curing reaction pathway.

Expected Performance and Data Presentation

The addition of "this compound" is hypothesized to improve the thermal and mechanical properties of the thermosetting resin. The following tables present a hypothetical summary of expected results. Researchers should populate these tables with their experimental data.

Thermal Properties
Formulation (wt% of Ether)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
0% (Control)150350
5%160365
10%175380
15%185390
20%190395
Mechanical Properties
Formulation (wt% of Ether)Tensile Strength (MPa)Flexural Modulus (GPa)
0% (Control)703.0
5%753.2
10%853.5
15%903.8
20%883.7

Characterization Methodologies

Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the glass transition temperature (Tg) and analyze the curing behavior.

  • Protocol:

    • A small sample (5-10 mg) of the cured resin is sealed in an aluminum pan.

    • The sample is heated from room temperature to 250°C at a rate of 10°C/min under a nitrogen atmosphere.

    • The Tg is determined from the midpoint of the transition in the heat flow curve.

Thermogravimetric Analysis (TGA)
  • Purpose: To evaluate the thermal stability of the cured resin.

  • Protocol:

    • A sample (10-15 mg) of the cured resin is placed in a TGA pan.

    • The sample is heated from room temperature to 800°C at a rate of 20°C/min under a nitrogen atmosphere.

    • The temperature at 5% weight loss is recorded as the onset of decomposition.

Mechanical Testing
  • Purpose: To measure the tensile and flexural properties of the cured resin.

  • Protocol:

    • Cured samples are prepared according to ASTM D638 (for tensile strength) and ASTM D790 (for flexural modulus).

    • Testing is performed on a universal testing machine at a constant crosshead speed.

    • At least five specimens for each formulation are tested to ensure data reliability.

Safety Precautions

"this compound" should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for detailed safety information.

Conclusion

"this compound" presents a promising avenue for the development of advanced thermosetting resins with superior performance characteristics. The proposed protocols and expected outcomes provide a framework for researchers to systematically investigate its potential. Further studies are encouraged to explore its effects in different resin systems and to optimize formulation and curing conditions for specific applications.

References

Application Notes and Protocols for the Incorporation of "Bis(alpha-methoxy-p-tolyl) ether" into Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of "Bis(alpha-methoxy-p-tolyl) ether" as a monomer into polymer backbones. Due to the limited availability of specific literature on the polymerization of this exact monomer, the following protocols are based on established methods for analogous bis(methoxymethyl) aromatic compounds and the synthesis of high-performance polymers such as poly(aryl ether ketones) (PAEKs). The provided data is illustrative and should be considered as a representative example.

Introduction

"this compound" is a versatile aromatic monomer with a diaryl ether core and reactive methoxymethyl groups.[1][2] Its rigid and thermally stable structure makes it an attractive building block for high-performance polymers.[1][2] The incorporation of this monomer can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting polymers, making them suitable for demanding applications in aerospace, electronics, and advanced materials.[1][2] This document outlines a general procedure for the acid-catalyzed polycondensation of "this compound" with an aromatic comonomer to form a poly(aryl ether)-based polymer.

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of "this compound" with a comonomer such as diphenyl ether, based on typical results for similar polymerization reactions.

Table 1: Reaction Conditions for Acid-Catalyzed Polycondensation

ParameterCondition 1Condition 2Condition 3
Monomer 1 This compoundThis compoundThis compound
Monomer 2 Diphenyl etherDiphenyl etherDiphenyl ether
Catalyst Trifluoromethanesulfonic acidFerric chloride (FeCl₃)p-Toluenesulfonic acid
Solvent Dichloromethane1,2-DichloroethaneNitrobenzene
Temperature (°C) 2580120
Reaction Time (h) 24128
Monomer Conc. (mol/L) 0.10.20.2

Table 2: Properties of the Resulting Poly(aryl ether)

PropertyPolymer from Condition 1Polymer from Condition 2Polymer from Condition 3
Number Average Molar Mass (Mn, g/mol ) 15,00025,00022,000
Weight Average Molar Mass (Mw, g/mol ) 35,00060,00050,000
Polydispersity Index (PDI) 2.32.42.3
Glass Transition Temperature (Tg, °C) 180195190
5% Weight Loss Temperature (Td, °C) 450475470
Solubility Soluble in chlorinated solventsSoluble in chlorinated solventsSoluble in chlorinated solvents and NMP

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed polycondensation of "this compound" with diphenyl ether as a representative comonomer.

Materials
  • This compound (Monomer 1)

  • Diphenyl ether (Monomer 2)

  • Trifluoromethanesulfonic acid (Catalyst)

  • Dichloromethane (Solvent), anhydrous

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer)

Procedure
  • Reactor Setup: A three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen or argon inlet, and a condenser. The glassware should be thoroughly dried before use.

  • Monomer Dissolution: "this compound" (1 equivalent) and diphenyl ether (1 equivalent) are charged into the flask. Anhydrous dichloromethane is added to dissolve the monomers under a gentle stream of inert gas.

  • Catalyst Addition: The reaction mixture is cooled to 0°C in an ice bath. Trifluoromethanesulfonic acid (0.2 equivalents) is slowly added to the stirred solution via a dropping funnel.

  • Polymerization: After the catalyst addition, the reaction mixture is allowed to warm to room temperature (25°C) and stirred for 24 hours under an inert atmosphere. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Polymer Precipitation: Upon completion of the reaction, the viscous polymer solution is slowly poured into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed repeatedly with methanol to remove any unreacted monomers and catalyst residues, and then dried in a vacuum oven at 80°C for 24 hours.

  • Characterization: The resulting polymer can be characterized by standard techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg), and Thermogravimetric Analysis (TGA) for thermal stability (Td).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of the poly(aryl ether) from "this compound".

G Experimental Workflow for Poly(aryl ether) Synthesis A Monomer Preparation - this compound - Diphenyl ether B Polymerization - Dissolution in Dichloromethane - Catalyst Addition (TfOH) - Reaction at 25°C, 24h A->B Step 1 C Polymer Isolation - Precipitation in Methanol - Filtration B->C Step 2 D Purification & Drying - Washing with Methanol - Vacuum Oven Drying (80°C, 24h) C->D Step 3 E Polymer Characterization - GPC (Mn, Mw, PDI) - DSC (Tg) - TGA (Td) D->E Step 4

Caption: Workflow for Poly(aryl ether) Synthesis.

Proposed Polymerization Mechanism

The following diagram illustrates the proposed acid-catalyzed polycondensation mechanism.

G Proposed Acid-Catalyzed Polycondensation Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer1 This compound Carbocation Benzylic Carbocation Intermediate Monomer1->Carbocation Protonation & Loss of Methanol H_plus H+ (from Acid Catalyst) Monomer2 Diphenyl ether Dimer Dimer Formation (New Ether Linkage) Carbocation->Dimer Electrophilic Aromatic Substitution Monomer2->Dimer PolymerChain Growing Polymer Chain Dimer->PolymerChain Further Reaction

Caption: Acid-Catalyzed Polymerization Mechanism.

References

Application Notes and Protocols for the Polymerization of Bis(α-methoxy-p-tolyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed experimental framework for the polymerization of Bis(α-methoxy-p-tolyl) ether. Due to the limited availability of established protocols for the direct polymerization of this specific monomer, the following procedures are based on established principles of polycondensation reactions and related polymer syntheses, such as those for poly(p-phenylene vinylene) (PPV) and polyaryl ether ketones (PAEKs), for which Bis(α-methoxy-p-tolyl) ether is a potential precursor.[1][2]

Introduction

Bis(α-methoxy-p-tolyl) ether is a versatile aromatic ether compound with reactive methoxymethyl groups, making it a suitable monomer for the synthesis of high-performance polymers.[1][2] Its rigid diphenyl ether backbone suggests that the resulting polymers may exhibit excellent thermal stability and mechanical strength, desirable properties for materials in aerospace and electronics.[1][2] The polymerization is proposed to proceed via an acid-catalyzed self-condensation reaction, where the methoxy groups act as leaving groups to form new ether linkages, resulting in a polyether-type structure. An alternative approach, the Gilch reaction, could lead to the formation of a poly(p-phenylene vinylene) derivative.[3][4]

Proposed Polymerization Pathway: Acid-Catalyzed Self-Condensation

The primary proposed method is an acid-catalyzed polycondensation. In this reaction, a proton source initiates the reaction by protonating one of the methoxy groups. The subsequent elimination of methanol generates a stabilized benzylic carbocation. This electrophilic intermediate is then attacked by an electron-rich aromatic ring of another monomer molecule, forming a new carbon-carbon bond and regenerating the aromatic system. The reaction propagates to form a polymer chain.

Diagram of the Proposed Polymerization Workflow

experimental_workflow cluster_prep Monomer Preparation and Setup cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation and Purification cluster_characterization Polymer Characterization monomer_prep Prepare Bis(α-methoxy-p-tolyl) ether Solution reactor_setup Set up Inert Atmosphere Reactor catalyst_prep Prepare Acid Catalyst Solution injection Inject Monomer and Catalyst catalyst_prep->injection reaction Heat and Stir at Defined Temperature injection->reaction monitoring Monitor Reaction Progress (e.g., by TLC or GPC) reaction->monitoring quenching Quench Reaction monitoring->quenching precipitation Precipitate Polymer in Non-solvent quenching->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry Polymer Under Vacuum filtration->drying gpc Gel Permeation Chromatography (GPC) drying->gpc nmr NMR Spectroscopy ftir FTIR Spectroscopy tga Thermogravimetric Analysis (TGA)

Caption: Proposed experimental workflow for the polymerization of Bis(α-methoxy-p-tolyl) ether.

Experimental Protocols

Protocol 1: Acid-Catalyzed Polycondensation

This protocol details a proposed method for the self-condensation polymerization of Bis(α-methoxy-p-tolyl) ether using a strong acid catalyst.

Materials:

  • Bis(α-methoxy-p-tolyl) ether (monomer, >98% purity)[1]

  • Anhydrous Dichloromethane (DCM) or another suitable chlorinated solvent

  • Trifluoromethanesulfonic acid (TfOH) or another strong Lewis acid (e.g., FeCl₃)

  • Methanol (for quenching and precipitation)

  • Triethylamine (for neutralization)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Schlenk line or glovebox for inert atmosphere techniques

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is dried in an oven and assembled hot under a flow of inert gas.

  • Monomer Solution Preparation: In a separate flask, dissolve a known amount of Bis(α-methoxy-p-tolyl) ether in anhydrous dichloromethane to achieve a specific concentration (e.g., 0.1 M).

  • Catalyst Solution Preparation: Prepare a dilute solution of the acid catalyst (e.g., 0.01 M TfOH in anhydrous DCM) in a separate, dry flask under an inert atmosphere.

  • Reaction Initiation: Transfer the monomer solution to the reaction flask. Heat the solution to the desired reaction temperature (e.g., 40 °C).

  • Catalyst Injection: Slowly add the catalyst solution to the stirring monomer solution via syringe. The reaction mixture may change color or viscosity as polymerization proceeds.

  • Polymerization: Allow the reaction to proceed at the set temperature for a specified time (e.g., 24 hours). Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gel Permeation Chromatography (GPC) to observe monomer consumption and polymer formation.

  • Quenching: After the desired reaction time, cool the flask to room temperature and quench the reaction by adding a small amount of methanol.

  • Neutralization: Neutralize the excess acid by adding triethylamine dropwise until the solution is neutral to pH paper.

  • Polymer Precipitation: Pour the polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the precipitated polymer by filtration using a Buchner funnel.

  • Purification: Wash the polymer repeatedly with methanol to remove any unreacted monomer, catalyst residues, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed polymerization.

ParameterCondition 1Condition 2Condition 3
Monomer Concentration (M) 0.10.20.1
Catalyst TfOHFeCl₃TfOH
Catalyst Loading (mol%) 125
Temperature (°C) 404060
Reaction Time (h) 242412
Theoretical Yield (g) CalculatedCalculatedCalculated
Actual Yield (g) ExperimentalExperimentalExperimental
Yield (%) CalculatedCalculatedCalculated
Number Average MW (Mn) ( g/mol ) GPC DataGPC DataGPC Data
Polydispersity Index (PDI) GPC DataGPC DataGPC Data

Characterization of the Polymer

The structure and properties of the resulting polymer should be thoroughly characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure by identifying the disappearance of the methoxy protons and the appearance of new signals corresponding to the polymer backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer and confirm the loss of the C-O-C stretch of the methoxy group.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Signaling Pathway Diagram

The following diagram illustrates the proposed acid-catalyzed polymerization mechanism.

polymerization_mechanism Monomer Bis(α-methoxy-p-tolyl) ether Protonation Protonation of Methoxy Group (+ H⁺) Monomer->Protonation Methanol_Loss Elimination of Methanol (- CH₃OH) Protonation->Methanol_Loss Carbocation Formation of Benzylic Carbocation Methanol_Loss->Carbocation Electrophilic_Attack Electrophilic Attack by another Monomer Carbocation->Electrophilic_Attack Dimer Dimer Formation Electrophilic_Attack->Dimer Propagation Chain Propagation Dimer->Propagation Polymer Polymer Chain Propagation->Polymer

Caption: Proposed mechanism for the acid-catalyzed polymerization of Bis(α-methoxy-p-tolyl) ether.

Disclaimer: The experimental protocols and data presented are proposed based on established chemical principles and are intended for guidance. Researchers should conduct their own optimization and safety assessments before implementation.

References

Application Notes and Protocols: "Bis(alpha-methoxy-p-tolyl) ether" in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Bis(alpha-methoxy-p-tolyl) ether," also known by its IUPAC name 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene, is an aromatic ether compound with the chemical formula C₁₆H₁₈O₃.[1][2][3][4] This molecule features a central diphenyl ether core with methoxymethyl substituents at the para positions of both phenyl rings. It is typically a colorless to pale yellow liquid or a white to off-white crystalline solid, soluble in many organic solvents.[1][2] While its primary and well-documented application lies in polymer chemistry as a monomer for high-performance polymers, its structural features suggest potential as a versatile building block in broader organic synthesis.[2][]

The presence of the electron-donating methoxy groups and the benzylic ether linkages makes this compound an interesting substrate for various organic transformations. These notes aim to provide an overview of its known applications and explore its potential as a synthon, complete with theoretical reaction pathways and protocols based on related chemistries, while clearly indicating where specific experimental data for this compound is lacking in the current literature.

Physicochemical Data

A summary of the key physicochemical properties of "this compound" is presented in the table below for easy reference.

PropertyValueReference
CAS Number 2509-26-4[1][3]
Molecular Formula C₁₆H₁₈O₃[1][3][4]
Molecular Weight 258.31 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid or white to off-white crystalline solid[1][2]
Solubility Soluble in organic solvents[1]

Applications in Organic Synthesis

The primary documented use of "this compound" is as a monomer in the synthesis of high-performance polymers, such as poly(aryl ether ketones) (PAEKs) and thermosetting resins.[2][] The diphenyl ether backbone imparts thermal stability and chemical resistance to the resulting polymers.[]

While specific and detailed protocols for its use as a building block in the synthesis of small molecules are not widely available in peer-reviewed literature, its structure suggests several potential applications.

Precursor for Bis-Aldehyde Synthesis

The methoxymethyl groups can be oxidized to aldehydes, providing a pathway to the corresponding bis-aldehyde, 4,4'-oxybis(benzaldehyde). This bis-aldehyde is a valuable precursor for the synthesis of various heterocyclic compounds and polymers.

Hypothetical Experimental Protocol (based on general oxidation methods):

  • Materials: "this compound", oxidizing agent (e.g., PCC, PDC, or Swern oxidation reagents), anhydrous dichloromethane (DCM), silica gel for chromatography.

  • Procedure:

    • Dissolve "this compound" (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the oxidizing agent (e.g., PCC, 2.2 equivalents) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the oxidant byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4,4'-oxybis(benzaldehyde).

  • Note: Reaction conditions, particularly temperature and reaction time, would require optimization. Quantitative yield data for this specific transformation is not currently available in the literature.

Electrophilic Aromatic Substitution

The phenyl rings of the diphenyl ether are activated towards electrophilic aromatic substitution. The ether linkage and the methoxymethyl groups are ortho-, para-directing.

Logical Relationship for Electrophilic Substitution:

G Reagent Electrophilic Reagent (e.g., HNO₃/H₂SO₄, Br₂/FeBr₃) Product Substituted Diphenyl Ether (Substitution ortho to ether linkage) Reagent->Product Provides Electrophile StartingMaterial This compound StartingMaterial->Product Electrophilic Aromatic Substitution

Caption: Electrophilic substitution on the diphenyl ether core.

Hypothetical Experimental Protocol (Nitration):

  • Materials: "this compound", fuming nitric acid, concentrated sulfuric acid, dichloromethane (DCM).

  • Procedure:

    • Dissolve "this compound" in DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution.

    • Maintain the temperature at 0 °C and monitor the reaction by TLC.

    • After the reaction is complete, carefully pour the mixture over crushed ice and extract with DCM.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by chromatography.

  • Note: This is a standard nitration procedure; however, specific yields and regioselectivity for "this compound" are not documented.

Potential as a Protecting Group

The methoxymethyl ether (MOM) group is a common protecting group for alcohols. While "this compound" itself is not a protecting group, the methoxymethyl functionality is analogous. The cleavage of the methyl ether to a benzylic alcohol, followed by further transformations, could be envisioned. However, there are no specific literature reports of this compound being used in this manner.

Synthesis of "this compound"

The compound can be synthesized via several routes, with the Williamson ether synthesis being a common and versatile method.

Experimental Workflow for Williamson Ether Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Phenol 4-(methoxymethyl)phenol Deprotonation Deprotonation of Phenol Phenol->Deprotonation Halide 4-(methoxymethyl)benzyl halide SN2 SN2 Attack by Phenoxide Halide->SN2 Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Deprotonation->SN2 Phenoxide Intermediate Product This compound SN2->Product Salt Salt Byproduct SN2->Salt

Caption: Williamson ether synthesis of the target compound.

Detailed Protocol for Williamson Ether Synthesis:

  • Materials: 4-(methoxymethyl)phenol, 4-(methoxymethyl)benzyl chloride (or bromide), potassium carbonate (K₂CO₃), acetone or dimethylformamide (DMF), stirring apparatus, reflux condenser.

  • Procedure:

    • To a solution of 4-(methoxymethyl)phenol (1 equivalent) in acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-(methoxymethyl)benzyl chloride (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization.

  • Note: Quantitative data for this specific synthesis may vary depending on the scale and purity of the reactants.

Summary and Future Outlook

"this compound" is a commercially available compound with a well-established role in polymer science. Its synthesis is straightforward, and its chemical structure holds promise for its application as a versatile building block in broader organic synthesis. However, there is a notable lack of published research detailing its use in areas such as protecting group chemistry, the synthesis of fine chemicals, or as a precursor for complex molecular scaffolds.

The hypothetical protocols and reaction pathways presented here are based on established organic chemistry principles and are intended to serve as a starting point for further investigation. Researchers are encouraged to explore the reactivity of this compound to unlock its full potential as a synthon in the development of novel molecules for the pharmaceutical and materials science industries. Further studies are needed to establish detailed experimental conditions, reaction yields, and substrate scopes for the transformations outlined in these notes.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of "Bis(alpha-methoxy-p-tolyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(alpha-methoxy-p-tolyl) ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Williamson Ether Synthesis: This method involves the reaction of a 4-methoxybenzyl alkoxide with a 4-methoxybenzyl halide (or another suitable leaving group) via an S(_N)2 mechanism.[1][2][3]

  • Acid-Catalyzed Self-Condensation: This route involves the self-condensation of 4-methoxybenzyl alcohol or a related derivative in the presence of an acid catalyst. The reaction proceeds through a stabilized benzylic carbocation intermediate.

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula is C₁₆H₁₈O₃, and the molecular weight is 258.31 g/mol .

Q3: What are the typical applications of this compound?

A3: This compound is utilized as a monomer or intermediate in the synthesis of high-performance polymers such as polyaryl ether ketones (PAEKs) and thermosetting resins.[4] Its structural features also make it valuable in the development of advanced composite materials.[4]

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides strategies for mitigation.

Williamson Ether Synthesis Route

Q4: I am observing a significant amount of an alkene byproduct in my Williamson ether synthesis. What is the cause and how can I minimize it?

A4: The formation of an alkene, specifically 4-methoxystyrene, is a common side reaction in the Williamson ether synthesis of benzylic ethers. This occurs via an E2 elimination pathway, which competes with the desired S(_N)2 substitution.[5]

Troubleshooting Steps:

  • Choice of Base: Use a non-hindered, strong base to favor deprotonation of the alcohol without promoting elimination. Sodium hydride (NaH) is a suitable choice.[1][2]

  • Reaction Temperature: Maintain a lower reaction temperature, as higher temperatures tend to favor the elimination reaction over substitution.[5]

  • Substrate Choice: While not applicable for a symmetrical ether, for unsymmetrical ethers, always choose the less sterically hindered reactant as the alkyl halide.[5]

Q5: My reaction yield is low, and I suspect incomplete reaction or other side products. What could be the issue?

A5: Low yields can result from several factors, including incomplete deprotonation of the starting alcohol or the formation of C-alkylation byproducts, where the alkylation occurs on the aromatic ring instead of the oxygen atom.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can quench the alkoxide intermediate.

  • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.[2][3]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach completion.

Acid-Catalyzed Self-Condensation Route

Q6: During the acid-catalyzed synthesis, I am isolating polymeric or oligomeric byproducts. Why is this happening and how can I prevent it?

A6: The formation of a stabilized 4-methoxybenzyl carbocation intermediate in the acid-catalyzed reaction can lead to polymerization or oligomerization, where the carbocation reacts with another molecule of the starting alcohol or the product ether.

Troubleshooting Steps:

  • Control of Stoichiometry: Use a precise 2:1 molar ratio of 4-methoxybenzyl alcohol to a dehydrating agent.

  • Reaction Temperature: Carefully control the reaction temperature to disfavor polymerization, which is often more prevalent at higher temperatures.

  • Catalyst Concentration: Use the minimum effective concentration of the acid catalyst.

Q7: I have identified 4-methoxystyrene and water in my reaction mixture. What is the cause?

A7: The 4-methoxybenzyl carbocation intermediate can undergo elimination of a proton to form 4-methoxystyrene. This is a common side reaction in acid-catalyzed reactions of benzylic alcohols.

Troubleshooting Steps:

  • Use of a Mild Acid Catalyst: Employ a milder acid catalyst to reduce the propensity for elimination.

  • Lower Reaction Temperature: As with polymerization, lower temperatures can help to minimize the elimination side reaction.

Data Presentation

The following table summarizes the potential side products and their formation pathways. The yield percentages are illustrative and can vary significantly based on reaction conditions.

Synthetic Route Side Product Formation Pathway Illustrative Yield (%) Mitigation Strategies
Williamson Ether Synthesis4-MethoxystyreneE2 Elimination5-20%Use a non-hindered base, lower reaction temperature.[5]
Williamson Ether SynthesisC-Alkylated ByproductsElectrophilic Aromatic Substitution2-10%Use polar aprotic solvents.
Acid-Catalyzed Self-CondensationPolymeric/Oligomeric ByproductsCarbocation Polymerization10-30%Control stoichiometry and temperature, use a minimal amount of catalyst.
Acid-Catalyzed Self-Condensation4-MethoxystyreneCarbocation Elimination5-15%Use a mild acid catalyst, lower reaction temperature.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methoxybenzyl alcohol (2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (2.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Alkyl Halide: Add a solution of 4-methoxybenzyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Self-Condensation of 4-Methoxybenzyl Alcohol

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-methoxybenzyl alcohol in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.

Mandatory Visualization

Side_Reactions cluster_williamson Williamson Ether Synthesis cluster_acid Acid-Catalyzed Self-Condensation 4-Methoxybenzyl\nAlkoxide 4-Methoxybenzyl Alkoxide This compound This compound 4-Methoxybenzyl\nAlkoxide->this compound SN2 C-Alkylated Product C-Alkylated Product 4-Methoxybenzyl\nAlkoxide->C-Alkylated Product C-Alkylation 4-Methoxybenzyl\nHalide 4-Methoxybenzyl Halide 4-Methoxybenzyl\nHalide->this compound 4-Methoxystyrene 4-Methoxystyrene 4-Methoxybenzyl\nHalide->4-Methoxystyrene E2 Elimination 4-Methoxybenzyl\nAlcohol 4-Methoxybenzyl Alcohol 4-Methoxybenzyl\nCarbocation 4-Methoxybenzyl Carbocation 4-Methoxybenzyl\nAlcohol->4-Methoxybenzyl\nCarbocation H+ Product_Ether This compound 4-Methoxybenzyl\nCarbocation->Product_Ether + Alcohol Polymer/Oligomer Polymer/Oligomer 4-Methoxybenzyl\nCarbocation->Polymer/Oligomer Polymerization Styrene_Derivative 4-Methoxystyrene 4-Methoxybenzyl\nCarbocation->Styrene_Derivative Elimination

Caption: Synthetic pathways and common side reactions for this compound.

Troubleshooting_Workflow Start Problem Encountered During Synthesis Route Identify Synthetic Route Start->Route Williamson Williamson Ether Synthesis Route->Williamson Williamson Acid Acid-Catalyzed Self-Condensation Route->Acid Acid-Catalyzed Alkene Alkene Byproduct (E2) Williamson->Alkene LowYield Low Yield / Incomplete Reaction Williamson->LowYield Polymer Polymer/Oligomer Formation Acid->Polymer Styrene Styrene Byproduct (Elimination) Acid->Styrene Sol_Alkene Lower Temperature Use Non-Hindered Base Alkene->Sol_Alkene Sol_LowYield Ensure Anhydrous Conditions Use Polar Aprotic Solvent LowYield->Sol_LowYield Sol_Polymer Control Stoichiometry Control Temperature Polymer->Sol_Polymer Sol_Styrene Use Mild Acid Catalyst Lower Temperature Styrene->Sol_Styrene

Caption: Troubleshooting workflow for the synthesis of this compound.

References

How to improve the yield of "Bis(alpha-methoxy-p-tolyl) ether" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bis(alpha-methoxy-p-tolyl) ether.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Williamson Ether Synthesis: This classic method involves the reaction of a corresponding phenoxide with a benzyl halide. For this specific ether, it would involve reacting 4-(methoxymethyl)phenoxide with 4-(methoxymethyl)benzyl halide.[1]

  • Acid-Catalyzed Self-Condensation: This route utilizes an acid catalyst to promote the dehydration and self-condensation of α-methoxy-p-tolyl methanol.[1]

  • Reductive Etherification: This approach involves the reaction of p-anisaldehyde with an alcohol in the presence of a reducing agent and an acid catalyst.

Q2: I am observing a low yield in my Williamson ether synthesis. What are the potential causes?

A2: Low yields in Williamson ether synthesis can be attributed to several factors:

  • Purity of Reactants: Ensure that your starting materials, particularly the alcohol and alkyl halide, are pure and dry.

  • Base Strength: The base used to deprotonate the alcohol must be strong enough to generate the alkoxide quantitatively. Common bases for aryl ethers include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[2][3]

  • Solvent Choice: The use of polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) can accelerate the Sₙ2 reaction.[4]

  • Reaction Temperature: The optimal temperature can vary depending on the specific reactants and solvent used. It is often conducted at elevated temperatures, typically between 50 to 100 °C.[2]

  • Side Reactions: Elimination reactions (E2) can compete with the desired Sₙ2 reaction, especially with sterically hindered substrates.[3][4]

Q3: What are the typical side products in the acid-catalyzed self-condensation of benzyl alcohols?

A3: In the acid-catalyzed etherification of benzyl alcohols, the primary side product is often the corresponding dibenzyl ether formed through self-etherification.[5][6] Other potential byproducts can arise from further reactions of the carbocation intermediate, such as elimination to form alkenes or reactions with other nucleophiles present in the reaction mixture.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through crystallization or column chromatography.[7] Given that the product is a solid, recrystallization from a suitable solvent system is often an effective method for obtaining high-purity material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst (Acid-Catalyzed Method) - Ensure the acid catalyst is fresh and has not been deactivated by moisture. - Consider using a different acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-35).[8]
Inefficient Alkoxide Formation (Williamson Synthesis) - Use a stronger base (e.g., NaH) to ensure complete deprotonation of the alcohol. - Ensure the reaction is performed under anhydrous conditions to prevent quenching of the alkoxide.
Poor Nucleophilicity of the Phenoxide (Williamson Synthesis) - The phenoxide is generally a good nucleophile. However, ensure the absence of protic solvents that can solvate and deactivate the nucleophile.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. For Ullmann-type couplings, temperatures of 100-110 °C are common.[2]
Inappropriate Solvent - For Williamson synthesis, switch to a polar aprotic solvent like DMF or acetonitrile.[4] - For Ullmann diaryl ether synthesis, toluene or xylene are often effective.[2]
Presence of Significant Impurities
Potential Cause Troubleshooting Steps
Formation of Dibenzyl Ether (Acid-Catalyzed Method) - This is a common byproduct.[5][6] Optimize the reaction time and temperature to favor the formation of the desired product over the self-condensation product. - Use a milder acid catalyst or lower catalyst loading.
Elimination Byproducts (Williamson Synthesis) - This is more likely with secondary or tertiary alkyl halides. Ensure your substrate is a primary halide.[4][9]
Unreacted Starting Materials - Increase the reaction time or temperature. - Add a slight excess of one of the reactants (e.g., the alkyl halide in Williamson synthesis).
Hydrolysis of Product - Ensure a thorough workup to remove any residual acid or base before purification.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via two common methods.

Method 1: Acid-Catalyzed Self-Condensation of 4-(Methoxymethyl)benzyl Alcohol

This method involves the acid-catalyzed dehydration of 4-(methoxymethyl)benzyl alcohol to form the corresponding symmetrical ether.

Materials:

  • 4-(Methoxymethyl)benzyl alcohol

  • Acid catalyst (e.g., p-toluenesulfonic acid, FeCl₃·6H₂O)[10]

  • Anhydrous solvent (e.g., propylene carbonate, toluene)[10]

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methoxymethyl)benzyl alcohol and the anhydrous solvent.

  • Add the acid catalyst (e.g., 5 mol% FeCl₃·6H₂O).[10]

  • Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) and stir for the specified time (monitor by TLC).[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: Yields can range from 53% to 91% depending on the specific substrate and reaction conditions.[10]

Characterization:

  • ¹H NMR: Expect signals for the methoxy protons, the benzylic protons, and the aromatic protons. Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range.[11]

  • ¹³C NMR: Expect signals for the methoxy carbon, the benzylic carbon, and the aromatic carbons. The carbon adjacent to the ether oxygen typically appears in the 50-80 ppm range.[11]

  • IR Spectroscopy: Look for a strong C-O stretching band between 1000 and 1300 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ indicates the consumption of the starting alcohol.[11]

Method 2: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with a benzyl halide.

Materials:

  • 4-(Methoxymethyl)phenol

  • 4-(Methoxymethyl)benzyl halide (e.g., bromide or chloride)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)[3]

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)[4]

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-(methoxymethyl)phenol and the anhydrous polar aprotic solvent.

  • Add the base (e.g., 2 equivalents of K₂CO₃) and stir the mixture.[12]

  • Add 4-(methoxymethyl)benzyl halide to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 80 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: Yields for Williamson ether synthesis can be moderate to high, typically in the range of 50-95% for laboratory syntheses.[13]

Characterization: The expected spectroscopic data will be identical to that of Method 1.

Visualizations

Reaction_Pathway cluster_williamson Williamson Ether Synthesis cluster_acid Acid-Catalyzed Self-Condensation Phenol 4-(Methoxymethyl)phenol Phenoxide 4-(Methoxymethyl)phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Product_W This compound Phenoxide->Product_W SN2 Attack Halide 4-(Methoxymethyl)benzyl halide Halide->Product_W Alcohol 2 x 4-(Methoxymethyl)benzyl alcohol Carbocation Benzylic Carbocation Intermediate Alcohol->Carbocation Protonation & -H2O Acid Acid Catalyst (e.g., H+) Acid->Carbocation Product_A This compound Carbocation->Product_A Nucleophilic Attack by second alcohol molecule Water H2O

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow cluster_reactants Reactant Issues cluster_conditions Condition Issues cluster_side_products Side Product Analysis Start Low Yield or No Product Check_Reactants Check Reactant Purity & Stoichiometry Start->Check_Reactants Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Side_Products Analyze Byproducts Start->Analyze_Side_Products Impure_Reactants Impure or Wet Reactants? Check_Reactants->Impure_Reactants Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Reactants->Incorrect_Stoichiometry Temp Temperature Too Low/High? Check_Conditions->Temp Time Reaction Time Insufficient? Check_Conditions->Time Catalyst Catalyst Inactive? Check_Conditions->Catalyst Solvent Inappropriate Solvent? Check_Conditions->Solvent Elimination Elimination Products Observed? Analyze_Side_Products->Elimination Self_Condensation Unwanted Self-Condensation? Analyze_Side_Products->Self_Condensation Optimize Optimize Reaction Parameters Impure_Reactants->Optimize Incorrect_Stoichiometry->Optimize Temp->Optimize Time->Optimize Catalyst->Optimize Solvent->Optimize Elimination->Optimize Self_Condensation->Optimize

Caption: Troubleshooting workflow for low yield synthesis.

References

Troubleshooting low purity issues in "Bis(alpha-methoxy-p-tolyl) ether" preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Bis(alpha-methoxy-p-tolyl) ether."

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common methods for synthesizing this compound are the Williamson ether synthesis and adaptations of the Ullmann condensation. The Williamson ether synthesis is often preferred for its milder conditions and involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound is typically of high purity, often exceeding 98%, as determined by High-Performance Liquid Chromatography (HPLC).[1] Analytical documentation, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) data, is usually provided to confirm purity.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry place, typically between 2-8°C.[1] It is also advisable to store it under an inert atmosphere to prevent degradation.

Q4: What are the primary applications of this compound?

A4: this compound is a versatile building block in organic synthesis. It is used in the production of high-performance polymers and resins.[2] In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drug candidates.

Troubleshooting Guide for Low Purity Issues

Low purity in the synthesis of "this compound" is a common challenge. This guide addresses potential issues primarily within the context of the Williamson ether synthesis, which is a prevalent method for its preparation.

Issue 1: Presence of Unreacted Starting Materials

Question: My final product shows significant amounts of unreacted 4-(methoxymethyl)phenol or 4-(methoxymethyl)benzyl halide. What could be the cause?

Answer: The presence of unreacted starting materials is often due to incomplete deprotonation of the alcohol, insufficient reaction time, or low reaction temperature.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The choice of base is critical for the complete conversion of the alcohol to the more nucleophilic alkoxide. Stronger bases like sodium hydride (NaH) are often more effective than weaker bases.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. However, be mindful that excessive heat can promote side reactions.

  • Check Reagent Purity: Impurities in the starting materials can inhibit the reaction. Ensure that the alcohol, alkyl halide, and solvent are of high purity and anhydrous.

Issue 2: Formation of Alkene Byproducts (Elimination)

Question: My GC-MS analysis indicates the presence of an alkene byproduct. How can I minimize its formation?

Answer: Alkene formation is a result of a competing E2 elimination reaction, which is favored by sterically hindered substrates and high temperatures.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature generally favors the desired SN2 substitution over the E2 elimination.

  • Choice of Base: While a strong base is necessary for deprotonation, highly hindered bases can promote elimination. Consider using a non-hindered strong base.

  • Substrate Selection: While not always possible to change, using a primary alkyl halide minimizes elimination reactions.

Issue 3: C-Alkylation of the Phenoxide

Question: I am observing an isomeric impurity, which I suspect is a C-alkylated product. How can I favor O-alkylation?

Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atom of the aromatic ring. The choice of solvent plays a crucial role in directing the alkylation.

Troubleshooting Steps:

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor O-alkylation. Protic solvents can lead to increased C-alkylation.

Data Presentation

Table 1: Effect of Reaction Parameters on Purity in Williamson Ether Synthesis
ParameterConditionExpected Impact on PurityPotential Byproducts
Base Weak Base (e.g., K2CO3)Lower PurityUnreacted Alcohol
Strong, Hindered BaseLower PurityAlkene (from elimination)
Strong, Non-hindered Base (e.g., NaH)Higher Purity-
Solvent Protic (e.g., Ethanol)Lower PurityC-Alkylated Products
Polar Aprotic (e.g., DMF, DMSO)Higher Purity-
Temperature Too LowLower PurityUnreacted Starting Materials
Too HighLower PurityAlkene (from elimination), Decomposition Products
Alkyl Halide Secondary or TertiaryLower PurityAlkene (from elimination)
PrimaryHigher Purity-

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

This is an adapted, general procedure. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Materials:

  • 4-(methoxymethyl)phenol

  • 4-(methoxymethyl)benzyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(methoxymethyl)phenol (1.0 eq) and anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Etherification: Dissolve 4-(methoxymethyl)benzyl chloride (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Mandatory Visualization

Experimental Workflow

experimental_workflow start Start deprotonation 1. Deprotonation (4-(methoxymethyl)phenol + NaH in DMF) start->deprotonation etherification 2. Etherification (Add 4-(methoxymethyl)benzyl chloride) deprotonation->etherification workup 3. Aqueous Work-up (Quench, Extract, Wash) etherification->workup purification 4. Purification (Column Chromatography) workup->purification product Pure Bis(alpha-methoxy- p-tolyl) ether purification->product

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_logic start Low Purity Observed check_starting_materials Unreacted Starting Materials? start->check_starting_materials check_elimination Alkene Byproduct? start->check_elimination check_c_alkylation Isomeric Impurity? start->check_c_alkylation incomplete_deprotonation Incomplete Deprotonation (Use stronger base, e.g., NaH) check_starting_materials->incomplete_deprotonation Yes low_temp_time Insufficient Reaction (Increase temp/time) check_starting_materials->low_temp_time Yes control_temp High Temperature (Lower reaction temperature) check_elimination->control_temp Yes solvent_choice Protic Solvent Used (Switch to polar aprotic, e.g., DMF) check_c_alkylation->solvent_choice Yes

Caption: Troubleshooting decision tree for low purity issues in this compound synthesis.

References

Optimizing reaction conditions for the synthesis of "Bis(alpha-methoxy-p-tolyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Bis(alpha-methoxy-p-tolyl) ether

Welcome to the technical support center for the synthesis of this compound (CAS 2509-26-4). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are several established methods for synthesizing this symmetrical ether. The most common approaches include:

  • Acid-Catalyzed Self-Condensation: This method involves the dehydration of p-methoxybenzyl alcohol or the reaction of p-anisaldehyde dimethyl acetal in the presence of an acid catalyst.[1][2] The reaction proceeds through a stabilized benzylic carbocation intermediate.[3]

  • Williamson Ether Synthesis: This classic SN2 approach involves reacting a p-methoxybenzyl halide (e.g., bromide or chloride) with the corresponding alkoxide, p-methoxybenzyloxide.[4][5] To generate the alkoxide, a strong base like sodium hydride (NaH) is typically used to deprotonate p-methoxybenzyl alcohol.[6]

  • Modification of a Diphenyl Ether Core: An alternative route involves starting with a pre-formed diphenyl ether backbone, such as 4,4'-dihydroxydiphenyl ether, and performing a methoxymethylation reaction.[7]

Q2: What is the role of the acid catalyst in the self-condensation reaction?

A2: The acid catalyst (e.g., Preyssler acid, Iron(III) triflate) protonates the hydroxyl group of the precursor alcohol, converting it into a good leaving group (water).[1][8] Departure of water generates a resonance-stabilized benzylic carbocation. This electrophilic intermediate is then attacked by the oxygen of a second alcohol molecule to form the ether linkage.

Q3: Why is the Williamson Ether Synthesis prone to side reactions?

A3: The Williamson ether synthesis relies on an alkoxide, which is a strong nucleophile but also a strong base. This can lead to a competing E2 elimination reaction, especially if the alkyl halide is sterically hindered (secondary or tertiary).[5][9] This side reaction forms an alkene instead of the desired ether. For benzylic systems, this pathway is less common but can be promoted by high temperatures.[10]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[11] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material(s) and the less polar ether product. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst/Base: The acid catalyst is deactivated, or the base (for Williamson synthesis) is old or has been exposed to moisture.[10]• Use a freshly opened or properly stored catalyst/base.• For NaH, ensure it is a fine, free-flowing powder, not gray clumps.[10]
2. Presence of Water: Moisture in reagents or solvents can quench strong bases (e.g., NaH) or interfere with acid catalysis.[10]• Thoroughly dry all glassware in an oven before use.• Use anhydrous solvents.
3. Competing E2 Elimination: (Williamson Synthesis) The alkoxide is acting as a base, causing elimination of HX from the alkyl halide, especially at elevated temperatures.[9][11]• Use a primary benzylic halide, as it is less prone to elimination.[9]• Maintain a moderate reaction temperature (e.g., 50-80°C).[10][12]
4. Insufficient Reaction Time/Temperature: The reaction is proceeding too slowly to reach completion.• Monitor the reaction by TLC until the starting material is consumed.• If the reaction is stalled at a lower temperature, cautiously increase the temperature while monitoring for side product formation.[10]
Multiple Spots on TLC (Side Products) 1. C-Alkylation: (Phenolic precursors) The nucleophile attacks the aromatic ring instead of the benzylic carbon. This is more common with phenoxides.[5][11]• Ensure complete formation of the alkoxide/phenoxide before adding the electrophile. Using a strong base like NaH in a polar aprotic solvent (e.g., DMF, DMSO) can favor O-alkylation.[5]
2. Polymerization/Decomposition: Strong acid and high temperatures can lead to undesired polymerization of the benzylic starting materials or product degradation.• Use a milder acid catalyst or a lower catalyst loading (typically 1-5 mol%).[1][11]• Perform the reaction at the lowest effective temperature.
Difficulty in Product Purification 1. Co-eluting Impurities: A side product has a similar polarity to the desired ether, making separation by column chromatography difficult.• Adjust the solvent system for column chromatography to improve separation.• Consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to purify the product.
2. Residual Starting Material: The reaction did not go to completion.• If possible, increase the reaction time or temperature to consume the remaining starting material.• Optimize the purification method to effectively separate the product from the more polar starting alcohol.
Data Summary: Optimizing Reaction Conditions

The following table summarizes key parameters and their typical ranges for ether synthesis, which can be adapted for optimizing the synthesis of this compound.

ParameterWilliamson SynthesisAcid-Catalyzed CondensationGeneral Notes
Temperature 50 - 100 °C[10][12]Room Temperature to 110 °CHigher temperatures can increase reaction rate but may also promote side reactions like elimination or decomposition.[10]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)[5][10]Dichloromethane (DCM), Toluene, or Solvent-freePolar aprotic solvents are preferred for SN2 reactions as they solvate the cation, leaving a more reactive nucleophile.[10]
Catalyst/Base Loading >1.0 equivalent of base[11]1 - 5 mol% of acid catalyst[1][11]An excess of base is often used in Williamson synthesis to ensure complete deprotonation.[11]
Typical Reaction Time 1 - 8 hours[10][12]15 minutes - 24 hoursReaction time is highly dependent on temperature, substrate, and catalyst. Always monitor by TLC.
Typical Yields 50 - 95%[12]85 - 95%[1][8]Yields are highly variable and depend on the successful optimization of all other parameters.

Visual Guides and Workflows

Troubleshooting Workflow for Low Product Yield

G start Low Product Yield Observed check_reagents Step 1: Verify Reagent Quality - Anhydrous Solvents? - Active Base/Catalyst? start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Correct Temperature? - Adequate Stirring? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Dry solvents/glassware - Use fresh reagents check_reagents->solution_reagents Issue Found check_side_reactions Step 3: Analyze for Side Reactions - Evidence of Elimination (alkene)? - Polymerization? check_conditions->check_side_reactions Conditions OK solution_conditions Solution: - Optimize temperature - Increase reaction time check_conditions->solution_conditions Issue Found solution_side_reactions Solution: - Lower temperature - Use less hindered substrate - Use milder catalyst check_side_reactions->solution_side_reactions Issue Found

Caption: A logical workflow for troubleshooting low yields.

Competing Pathways in Williamson Ether Synthesis

G cluster_reactants Reactants cluster_products Potential Products Alkoxide R-O⁻ (Nucleophile/Base) SN2 SN2 Pathway (Favored) Alkoxide->SN2 E2 E2 Pathway (Minor/Side Reaction) Alkoxide->E2 AlkylHalide R'-CH₂-X (Primary Halide) AlkylHalide->SN2 AlkylHalide->E2 Ether R-O-CH₂-R' (Desired Ether) Alkene R'=C (Elimination Byproduct) SN2->Ether Substitution E2->Alkene Elimination

Caption: SN2 (ether) vs. E2 (alkene) pathways.

Detailed Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is a representative procedure for the acid-catalyzed self-condensation of a benzylic alcohol to form a symmetrical ether, adapted for the synthesis of this compound.

Materials:

  • p-Methoxybenzyl alcohol

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Iron(III) triflate)

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add p-methoxybenzyl alcohol (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in an appropriate volume of anhydrous DCM (approx. 0.2 M concentration).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 2-5 mol%) to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours at room temperature. Gentle heating may be applied if the reaction is slow, but this may increase side product formation.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity) to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[3]

References

Preventing byproduct formation in "Bis(alpha-methoxy-p-tolyl) ether" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(alpha-methoxy-p-tolyl) ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound are the Williamson ether synthesis and acid-catalyzed self-condensation of an appropriate precursor.

  • Williamson Ether Synthesis: This route involves the reaction of a p-tolyl methoxy phenoxide with a p-tolyl methoxy benzyl halide. It is a classic SN2 reaction favored for its versatility.

  • Acid-Catalyzed Self-Condensation: This method utilizes a precursor like α-methoxy-p-tolyl methanol, which, in the presence of an acid catalyst, can undergo self-condensation to form the desired ether. This reaction proceeds through a stabilized benzylic carbocation intermediate.[1]

Q2: What are the major byproducts I should be aware of during the synthesis?

A2: Byproduct formation is a critical challenge in the synthesis of this compound. The nature of the byproducts depends on the chosen synthetic route.

  • In Williamson Ether Synthesis:

    • C-Alkylation Products: Instead of the desired O-alkylation, the electrophile may react at the carbon atoms of the phenol ring, leading to ortho- and para-substituted isomers.

    • Elimination Products: If the reaction conditions are not optimized, especially with secondary or sterically hindered halides, an E2 elimination reaction can occur, leading to the formation of an alkene.

  • In Acid-Catalyzed Self-Condensation:

    • Positional Isomers: Friedel-Crafts-type alkylation of the aromatic ring can occur, leading to byproducts where the ether linkage is at the ortho or meta positions relative to the methoxymethyl group.

    • Polymeric Materials: Under harsh acidic conditions or high temperatures, polymerization of the starting material or product can occur.

Q3: How can I minimize the formation of C-alkylation byproducts in the Williamson ether synthesis?

A3: Minimizing C-alkylation in favor of the desired O-alkylation is crucial for a successful synthesis. The choice of solvent and reaction conditions plays a significant role. Polar aprotic solvents are known to favor O-alkylation.

Solvent TypeEffect on AlkylationRecommended Solvents
Polar Aprotic Favors O-alkylationDimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)
Polar Protic Can promote C-alkylationEthanol, Methanol (use with caution)

Q4: What conditions can I adjust to reduce elimination byproducts?

A4: To suppress the competing E2 elimination reaction, consider the following adjustments:

  • Temperature: Lowering the reaction temperature generally favors the SN2 substitution over elimination.

  • Base: Use a non-hindered base to generate the phenoxide.

  • Substrate: If possible, use a primary halide as the electrophile, as it is less prone to elimination.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of desired ether Incomplete reaction.- Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., NaH) to fully deprotonate the phenol in the Williamson synthesis.- Increase reaction time or moderately increase temperature, while monitoring for byproduct formation.
Competing C-alkylation.- Switch to a polar aprotic solvent like DMF or acetonitrile.- Use a counter-ion for the phenoxide that promotes O-alkylation.
Presence of multiple isomers in the final product Friedel-Crafts side reactions in acid-catalyzed synthesis.- Use a milder Lewis acid catalyst.- Optimize the reaction temperature; lower temperatures often increase selectivity.
C-alkylation in Williamson synthesis.- Follow the recommendations for minimizing C-alkylation (see FAQs).
Formation of polymeric material Harsh reaction conditions.- In acid-catalyzed reactions, reduce the acid concentration or use a weaker acid.- Lower the reaction temperature.
Difficulty in purifying the final product Presence of closely related isomers.- Employ high-performance liquid chromatography (HPLC) or column chromatography with a carefully selected eluent system for separation.[1]- Recrystallization from a suitable solvent system may also be effective.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-(Methoxymethyl)phenol

  • 4-(Methoxymethyl)benzyl chloride

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-(methoxymethyl)phenol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-(methoxymethyl)benzyl chloride in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Self-Condensation of α-Methoxy-p-tolyl methanol

Materials:

  • α-Methoxy-p-tolyl methanol

  • Lewis acid catalyst (e.g., anhydrous Iron(III) chloride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve α-methoxy-p-tolyl methanol in anhydrous DCM under an inert atmosphere.

  • Add the Lewis acid catalyst portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic challenges and troubleshooting steps, the following diagrams illustrate the key concepts.

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_acid Acid-Catalyzed Self-Condensation Phenoxide Phenoxide Desired Ether (O-Alkylation) Desired Ether (O-Alkylation) Phenoxide->Desired Ether (O-Alkylation) SN2 (O-attack) C-Alkylation Byproduct C-Alkylation Byproduct Phenoxide->C-Alkylation Byproduct SN2 (C-attack) Benzyl Halide Benzyl Halide Benzyl Halide->Desired Ether (O-Alkylation) Benzyl Halide->C-Alkylation Byproduct Elimination Byproduct Elimination Byproduct Benzyl Halide->Elimination Byproduct E2 Benzylic Alcohol Benzylic Alcohol Carbocation Intermediate Carbocation Intermediate Benzylic Alcohol->Carbocation Intermediate Acid Catalyst Desired Ether Desired Ether Carbocation Intermediate->Desired Ether Isomeric Byproducts Isomeric Byproducts Carbocation Intermediate->Isomeric Byproducts Friedel-Crafts Polymeric Byproducts Polymeric Byproducts Carbocation Intermediate->Polymeric Byproducts Polymerization Troubleshooting_Flowchart start Low Yield or Impure Product q1 Identify Major Byproduct(s) (e.g., via NMR, GC-MS) start->q1 c_alkylation C-Alkylation Products Present q1->c_alkylation Yes elimination Elimination Products Present q1->elimination Yes isomers Positional Isomers Present q1->isomers Yes solution_c Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) c_alkylation->solution_c solution_e Lower Reaction Temperature elimination->solution_e solution_i Use Milder Catalyst & Optimize Temperature isomers->solution_i end Improved Yield and Purity solution_c->end solution_e->end solution_i->end

References

Challenges in the scale-up of "Bis(alpha-methoxy-p-tolyl) ether" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of Bis(alpha-methoxy-p-tolyl) ether.

Frequently Asked Questions (FAQs)

1. What are the primary synthesis routes for this compound?

The two main synthetic routes for this compound are the Williamson ether synthesis and an acid-catalyzed self-condensation reaction.

  • Williamson Ether Synthesis: This is a widely used and versatile method for preparing ethers.[1][2] It involves the reaction of an alkoxide with an alkyl halide. For this compound, this would typically involve the reaction of 4-methoxybenzyl alcohol (converted to its alkoxide) with a 4-methoxybenzyl halide, or the reaction of a 4-(halomethyl)phenyl methyl ether with the sodium salt of 4-(methoxymethyl)phenol. This reaction generally proceeds via an SN2 mechanism.[1][2]

  • Acid-Catalyzed Self-Condensation: This route involves the self-condensation of a precursor like α-methoxy-p-tolyl methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a resonance-stabilized benzylic carbocation intermediate.[3]

2. What are the typical starting materials and reagents for the Williamson ether synthesis of this compound?

The choice of reactants is crucial for a successful Williamson ether synthesis. For producing this compound, two main combinations are possible:

  • Route A: 4-(methoxymethyl)phenol as the nucleophile precursor and 4-(methoxymethyl)benzyl halide as the electrophile.

  • Route B: 4-cresol (p-methylphenol) is first converted to 4-methoxybenzyl alcohol, which is then halogenated to form 4-methoxybenzyl halide (electrophile), and another equivalent of 4-methoxybenzyl alcohol is converted to the corresponding alkoxide (nucleophile).

Reactants and Reagents:

Reactant/ReagentFunction
4-(methoxymethyl)phenol or 4-methoxybenzyl alcoholNucleophile precursor
4-(methoxymethyl)benzyl halide (e.g., chloride, bromide)Electrophile
Sodium hydride (NaH), Potassium carbonate (K2CO3), or Cesium carbonate (Cs2CO3)Base to deprotonate the alcohol/phenol
Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)Reaction Solvent

3. What are the critical process parameters to control during the scale-up of the Williamson ether synthesis?

Scaling up from a laboratory to a production setting requires careful control of several parameters to ensure safety, consistency, and efficiency.

  • Temperature Control: The Williamson ether synthesis is often exothermic. Inadequate heat removal on a large scale can lead to temperature excursions, promoting side reactions and potentially causing safety hazards.

  • Mixing Efficiency: Homogeneous mixing of reactants is crucial for maintaining consistent reaction rates and preventing localized "hot spots." The efficiency of mixing can be significantly different in large reactors compared to lab-scale flasks.[4]

  • Rate of Reagent Addition: The controlled addition of the electrophile or the base is critical to manage the reaction exotherm and maintain optimal concentration profiles.

  • Solvent Selection: The choice of solvent not only affects the reaction rate and solubility of reactants but also influences the process work-up and purification at a larger scale.

4. What are the common impurities and byproducts in the synthesis of this compound?

Several impurities can arise during the synthesis, impacting the final product's purity and yield.

  • C-Alkylation Products: In the Williamson ether synthesis, the phenoxide ion can undergo C-alkylation in addition to the desired O-alkylation, leading to the formation of isomers.

  • Elimination Products: If the electrophile is susceptible to elimination reactions (e.g., secondary or tertiary halides), alkenes can be formed as byproducts. For the synthesis of this compound, using a primary benzylic halide minimizes this risk.[2]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.

  • Over-alkylation Products: In cases where the starting phenol has multiple reactive sites, over-alkylation can occur.

5. How is the purity of this compound typically assessed?

High-performance liquid chromatography (HPLC) is a common and reliable method for determining the purity of this compound.[3] Other analytical techniques that can be employed for characterization and purity assessment include:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up production of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction.- Increase reaction time or temperature (monitor for side reactions).- Ensure the base is sufficiently strong and added in the correct stoichiometry to fully deprotonate the alcohol/phenol.- Check the quality of the alkylating agent.
2. Side reactions (e.g., elimination, C-alkylation).- Use a primary benzylic halide to minimize elimination.- Optimize reaction conditions (e.g., lower temperature, choice of solvent and counter-ion) to favor O-alkylation.
3. Poor mixing in the reactor.- Evaluate and optimize the agitator speed and design for the reactor scale.- Consider using a different type of reactor or baffles to improve mixing.
Product Purity Issues (e.g., presence of starting materials or byproducts) 1. Inefficient purification.- Optimize the crystallization process (solvent system, cooling rate).- Consider alternative purification methods like column chromatography, though this may be less practical at a very large scale.
2. Incomplete reaction or side reactions.- Refer to the "Low Yield" section for solutions to improve reaction completion and minimize side reactions.
Exothermic Runaway/Poor Temperature Control 1. Inadequate heat removal capacity of the reactor.- Reduce the rate of addition of the limiting reagent.- Use a jacketed reactor with a suitable heat transfer fluid and ensure efficient circulation.- Consider using a more dilute reaction mixture to better manage the exotherm.
2. Poor mixing leading to localized hot spots.- Improve agitation to ensure uniform temperature distribution throughout the reactor.
Phase Separation or Solubility Issues During Reaction 1. Inappropriate solvent.- Select a solvent in which all reactants and the alkoxide intermediate are sufficiently soluble at the reaction temperature.
2. Formation of insoluble byproducts.- Analyze the insoluble material to identify its nature and adjust reaction conditions to prevent its formation if possible.
Difficulties in Product Isolation/Crystallization 1. Product is an oil or does not crystallize easily.- Experiment with different solvent/anti-solvent systems for crystallization.- "Seed" the solution with a small crystal of the pure product to induce crystallization.- Ensure the product is sufficiently pure before attempting crystallization, as impurities can inhibit crystal formation.

Experimental Protocols

1. Lab-Scale Williamson Ether Synthesis of this compound

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Procedure:

    • To the flask, add 4-(methoxymethyl)phenol (1.0 eq) and anhydrous acetonitrile (100 mL).

    • Stir the mixture under a nitrogen atmosphere and add potassium carbonate (1.5 eq).

    • Heat the mixture to reflux (approximately 82°C) for 1 hour.

    • Dissolve 4-(methoxymethyl)benzyl chloride (1.05 eq) in anhydrous acetonitrile (50 mL) and add it dropwise to the refluxing mixture over 30 minutes using the dropping funnel.

    • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

2. Purity Analysis by HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample and analyze the chromatogram for the main product peak and any impurity peaks. The purity can be calculated based on the relative peak areas.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A Reactant Preparation (4-(methoxymethyl)phenol, K2CO3, MeCN) B Reaction Setup (Inert atmosphere, reflux) A->B Charge reactants C Addition of Electrophile (4-(methoxymethyl)benzyl chloride) B->C Heat to reflux D Reaction Monitoring (TLC/HPLC) C->D React for 4-6h E Work-up (Filtration, Extraction, Drying) D->E Upon completion F Purification (Recrystallization) E->F Crude product G Product Analysis (HPLC, NMR, GC-MS) F->G Pure product troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Yes Complete Reaction Complete Check_Completion->Complete No Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Check_Reagents Check Reagent Quality/Stoichiometry Incomplete->Check_Reagents End Yield Improved Increase_Time_Temp->End Check_Reagents->End Check_Side_Reactions Analyze for Side Products (GC-MS/NMR) Complete->Check_Side_Reactions Side_Products_Present Side Products Identified Check_Side_Reactions->Side_Products_Present Yes No_Side_Products No Significant Side Products Check_Side_Reactions->No_Side_Products No Optimize_Conditions Optimize Conditions (Temp, Solvent, Base) Side_Products_Present->Optimize_Conditions Optimize_Conditions->End Check_Workup_Purification Review Work-up & Purification No_Side_Products->Check_Workup_Purification Check_Workup_Purification->End scale_up_challenges Key Challenges in Scale-Up ScaleUp Scale-Up of This compound Heat_Transfer Heat Transfer Management ScaleUp->Heat_Transfer Mixing Mixing Efficiency ScaleUp->Mixing Process_Control Process Control & Safety ScaleUp->Process_Control Purification Downstream Purification ScaleUp->Purification

References

Technical Support Center: Purification of Crude "Bis(alpha-methoxy-p-tolyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude "Bis(alpha-methoxy-p-tolyl) ether" (also known as 4,4'-Bis(methoxymethyl)diphenyl ether).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude "this compound"?

A1: The impurities present in your crude product largely depend on the synthetic route used.

  • From Williamson Ether Synthesis: If synthesized from 4,4'-dihydroxydiphenyl ether and a methoxymethylating agent, common impurities include unreacted 4,4'-dihydroxydiphenyl ether, partially reacted mono-ether, and residual base or catalyst.

  • From Acid-Catalyzed Self-Condensation: If prepared from 4-(methoxymethyl)benzyl alcohol, potential impurities are unreacted starting material, polymeric byproducts, and oxidation products such as 4-(methoxymethyl)benzaldehyde or 4-(methoxymethyl)benzoic acid.[1]

Q2: Which purification method is better for "this compound": recrystallization or column chromatography?

A2: Both methods are effective for purifying "this compound".[2] The choice depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

  • Recrystallization is generally preferred for removing small amounts of impurities from a large amount of solid product, especially if the impurities have significantly different solubilities than the desired product. It is often a more scalable and economical method.

  • Column chromatography is highly effective for separating complex mixtures of impurities, even those with similar polarities to the product. It is particularly useful for smaller scale purifications or when very high purity is required.[3][4]

Q3: What is a good starting solvent system for the recrystallization of "this compound"?

A3: For diaryl ethers, a common and effective approach is to use a binary solvent system. A good starting point is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" solvent) until the solution becomes slightly cloudy. Reheating to get a clear solution and then slow cooling should induce crystallization. Other potential solvent systems to explore include mixtures of ethyl acetate and hexanes.

Q4: How can I monitor the purity of my "this compound" during purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the product from impurities. The final purity can be quantitatively assessed by High-Performance Liquid Chromatography (HPLC), which can typically achieve a purity of >98% for this compound.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. High concentration of impurities depressing the melting point.Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation temperature. Allow for slower cooling.[5]
No crystals form upon cooling Too much solvent was used. The solution is supersaturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Low recovery of pure product Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent for dissolution. Pre-heat the filtration apparatus. Ensure the washing solvent is thoroughly chilled.[5]
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive use of charcoal can reduce your yield.[5]
Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities Inappropriate solvent system (eluent). Column was not packed properly.Optimize the eluent system using TLC to achieve a good separation of spots. Ensure the silica gel is packed uniformly to avoid channeling.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, increase the proportion of ethyl acetate.
Product elutes too quickly with the solvent front The eluent is too polar.Start with a less polar eluent system.
Streaking or tailing of bands The compound is not stable on silica gel. The sample was overloaded on the column.Test the stability of your compound on a TLC plate. If it degrades, consider using a different stationary phase like alumina. Ensure the amount of crude product is appropriate for the column size (typically 1:20 to 1:50 ratio of product to silica gel by weight).

Data Presentation

The following table summarizes typical parameters for the purification of "this compound". Note that optimal conditions may vary based on the specific impurities present in your crude material.

Purification Method Typical Solvent System Estimated Yield Expected Purity Notes
Recrystallization Ethanol/Water or Ethyl Acetate/Hexanes80-95%>98%Yield is highly dependent on using the minimum amount of hot solvent.
Column Chromatography Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 4:1)70-90%>99%Purity can be very high, but the process is more time-consuming and uses more solvent.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: While still hot, add hot water dropwise to the ethanol solution until a faint cloudiness persists. If necessary, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate eluent system that gives good separation between your product and the impurities. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is common).

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. If necessary, the polarity of the eluent can be gradually increased to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified "this compound".

Visualizations

Purification_Workflow start Crude this compound assess_purity Assess Purity and Impurity Profile (TLC, NMR) start->assess_purity decision High Purity with Minor Impurities? assess_purity->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No (Complex Mixture) analyze_product_recryst Analyze Purity (TLC, HPLC, Melting Point) recrystallization->analyze_product_recryst analyze_product_column Analyze Purity (TLC, HPLC, NMR) column_chromatography->analyze_product_column pure_product Pure Product analyze_product_recryst->pure_product analyze_product_column->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution_oiling Add more 'good' solvent Cool more slowly oiling_out->solution_oiling solution_no_crystals Reduce solvent volume Scratch flask or seed no_crystals->solution_no_crystals solution_low_yield Use minimum hot solvent Pre-heat funnel Use ice-cold wash low_yield->solution_low_yield

Caption: Troubleshooting common recrystallization problems.

References

Degradation pathways of "Bis(alpha-methoxy-p-tolyl) ether" under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of "Bis(alpha-methoxy-p-tolyl) ether" under various stress conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the degradation of "this compound" is limited in publicly available literature. The following information is based on established chemical principles and data from analogous aromatic ether compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

Under acidic conditions, two primary degradation pathways are anticipated for this compound:

  • Cleavage of the diphenyl ether linkage: The ether oxygen can be protonated, making the aromatic rings better leaving groups. This can lead to the cleavage of the C-O-C bond, potentially forming 4-methylphenol and other related species.

  • Hydrolysis of the methoxymethyl ether groups: The ether linkage of the methoxymethyl group is susceptible to acid-catalyzed hydrolysis. This reaction would proceed through a resonance-stabilized benzylic carbocation, leading to the formation of 4-(hydroxymethyl)phenol and formaldehyde.[1]

Q2: How stable is this compound under basic conditions?

Aromatic ethers are generally stable under basic conditions. The diphenyl ether linkage is unlikely to cleave under typical basic stress testing. The methoxymethyl ether groups are also relatively stable to base. Therefore, significant degradation is not expected under mild basic conditions.

Q3: What degradation products can be expected from oxidative stress testing?

The diphenyl ether core is relatively resistant to oxidation. However, the benzylic positions of the methoxymethyl groups are potential sites for oxidation. Oxidative degradation could lead to the formation of corresponding aldehydes and carboxylic acids, such as 4-formylphenoxy)benzaldehyde and 4-carboxyphenoxy)benzoic acid.

Q4: What is the expected thermal degradation behavior of this compound?

This compound is reported to have excellent thermal stability.[1] However, at elevated temperatures, thermal decomposition is likely to occur via homolytic cleavage of the ether bonds. This can generate a variety of radical intermediates, leading to the formation of smaller aromatic compounds like 4-methylphenol, anisole, and toluene. Additionally, the methoxymethyl groups may release formaldehyde upon thermal decomposition.[2]

Q5: Is this compound susceptible to photolytic degradation?

Aromatic ethers can undergo photolytic degradation, especially under UV irradiation. For this compound, photolytic stress could induce cleavage of the diphenyl ether bond and the methoxymethyl ether linkages. The exact degradation products would depend on the wavelength of light and the presence of photosensitizers.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC after acidic stress testing. Degradation of the parent compound.- Compare the retention times of the new peaks with standards of potential degradants like 4-methylphenol and 4-(hydroxymethyl)phenol. - Use LC-MS to identify the mass of the unknown peaks and compare them with the expected molecular weights of degradation products.
No significant degradation observed under basic stress. High stability of the compound under basic conditions.- Increase the strength of the base, temperature, or duration of the stress test. - Confirm the inertness by performing a mass balance study.
Formation of multiple products under thermal stress. Complex radical-mediated decomposition pathways.- Employ GC-MS to identify the volatile degradation products. - Consider using a lower temperature for a longer duration to favor the formation of primary degradants.
Inconsistent results in photostability studies. Variability in light source intensity or sample preparation.- Ensure consistent distance from the light source and uniform irradiation of all samples. - Use a validated photostability chamber. - Prepare and analyze control samples protected from light.

Quantitative Data Summary

Stress Condition Parameter Expected Outcome for this compound Reference Compounds & Observations
Acidic % Degradation (0.1 M HCl, 60°C, 24h)10-30%Benzyl phenyl ether shows acid-catalyzed cleavage.
Basic % Degradation (0.1 M NaOH, 60°C, 24h)< 5%Diphenyl ether is generally stable to base.
Oxidative % Degradation (3% H₂O₂, 60°C, 24h)5-15%Diphenyl ether is relatively resistant to oxidation.
Thermal Decomposition Temperature> 300°CAromatic ethers exhibit high thermal stability.
Photolytic % Degradation (ICH Q1B)5-20%Substituted diphenyl ethers can undergo photolysis.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Stress Condition: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the stressed sample by a validated stability-indicating HPLC method. Use LC-MS to identify major degradation products.

Protocol 2: Thermal Stress Degradation (Solid State)

  • Sample Preparation: Place approximately 10 mg of solid this compound in a clean, dry glass vial.

  • Stress Condition: Heat the vial in a calibrated oven at 150°C for 48 hours.

  • Sample Dissolution: After cooling, dissolve the stressed sample in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Analysis: Analyze the sample using HPLC to quantify the remaining parent compound and detect degradation products. For volatile degradants, GC-MS analysis of the headspace or a dissolved sample is recommended.

Visualizations

Acidic_Degradation_Pathway parent This compound intermediate1 Protonated Ether parent->intermediate1 H+ intermediate2 Protonated Methoxymethyl Group parent->intermediate2 H+ product1 4-Methylphenol intermediate1->product1 product2 Resonance-Stabilized Carbocation intermediate1->product2 product3 4-(Hydroxymethyl)phenol product4 Formaldehyde intermediate2->product3 intermediate2->product4

Caption: Proposed acidic degradation pathways for this compound.

Thermal_Degradation_Pathway parent This compound radicals Aryl and Methoxybenzyl Radicals parent->radicals High Temperature (Homolytic Cleavage) product1 4-Methylphenol radicals->product1 product2 Anisole radicals->product2 product3 Toluene radicals->product3 product4 Formaldehyde radicals->product4

Caption: Proposed thermal degradation pathways for this compound.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) start->stress sample_prep Sample Preparation (Neutralization/Dissolution) stress->sample_prep analysis Analytical Testing (HPLC, LC-MS, GC-MS) sample_prep->analysis data Data Analysis and Degradant Identification analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for stress testing.

References

Improving the solubility of "Bis(alpha-methoxy-p-tolyl) ether" for reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Bis(alpha-methoxy-p-tolyl) ether". The focus is on addressing solubility challenges encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of "this compound"?

"this compound" (CAS No. 2509-26-4) is an organic compound with a molecular formula of C16H18O3 and a molecular weight of 258.31 g/mol . It is generally described as a colorless to pale yellow liquid or a white to off-white crystalline solid. Based on its structure, which includes a diaryl ether backbone and methoxymethyl groups, it is expected to have moderate solubility in a range of common organic solvents. The presence of ether and methoxy functional groups may impart some limited solubility in more polar solvents compared to unsubstituted diaryl ethers.

Q2: In which types of solvents is "this compound" likely to be most soluble?

Following the principle of "like dissolves like," "this compound" is predicted to be most soluble in solvents with similar polarity. Given its aromatic rings and ether linkages, it is likely to be soluble in moderately polar to nonpolar aprotic solvents.

Q3: What are some initial recommended solvents for dissolving "this compound"?

  • Chlorinated solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane

  • Aromatic hydrocarbons: Toluene, Xylene

  • Polar aprotic solvents: Acetone, Ethyl acetate, Acetonitrile

Solubility in alcohols (e.g., methanol, ethanol) and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane) may be more limited.

Troubleshooting Guide: Improving Solubility for Reactions

This guide provides a systematic approach to address solubility issues with "this compound" in a reaction setting.

Problem: "this compound" is not dissolving sufficiently in my chosen reaction solvent.
Solution Workflow:

A step-by-step workflow for troubleshooting solubility issues is presented below.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Identified solvent_screening Step 1: Systematic Solvent Screening start->solvent_screening cosolvent Step 2: Utilize a Cosolvent System solvent_screening->cosolvent If single solvent is ineffective temp_adjustment Step 3: Temperature Adjustment cosolvent->temp_adjustment If cosolvent system is insufficient sonication Step 4: Application of Sonication temp_adjustment->sonication If heating is not viable or effective reagent_conc Step 5: Adjust Reagent Concentration sonication->reagent_conc If physical methods are inadequate end Resolution: Sufficient Solubility Achieved reagent_conc->end If solubility is improved no_resolution Further Assistance Required reagent_conc->no_resolution If issue persists

Caption: A workflow for systematically addressing solubility challenges.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the solubility of "this compound" in a range of common laboratory solvents.

Materials:

  • "this compound"

  • A selection of solvents (see Table 1)

  • Small vials or test tubes with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a small, precise amount of "this compound" (e.g., 10 mg) into a series of labeled vials.

  • To each vial, add a measured volume of a single solvent (e.g., 1 mL), starting with the most promising candidates based on polarity.

  • Cap the vials securely and vortex for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. If the solid has dissolved, add another measured amount of the compound and repeat until a saturated solution is obtained.

  • If the initial amount does not dissolve, the compound can be considered poorly soluble in that solvent at that concentration.

  • Record your observations to create a qualitative solubility profile.

Data Presentation:

Table 1: Qualitative Solubility of "this compound" in Common Organic Solvents (Hypothetical Data)

Solvent ClassSolventPredicted PolarityEstimated Solubility (at 25°C)Observations
Chlorinated Dichloromethane (DCM)Moderately Polar> 100 mg/mLReadily dissolves
ChloroformModerately Polar> 100 mg/mLReadily dissolves
Ethers Tetrahydrofuran (THF)Moderately Polar> 100 mg/mLDissolves well
1,4-DioxaneModerately Polar50 - 100 mg/mLSoluble
Diethyl EtherLow Polarity20 - 50 mg/mLModerately soluble
Aromatic TolueneLow Polarity50 - 100 mg/mLSoluble
Ketones AcetonePolar Aprotic20 - 50 mg/mLModerately soluble
Esters Ethyl AcetateModerately Polar20 - 50 mg/mLModerately soluble
Amides Dimethylformamide (DMF)Polar Aprotic> 100 mg/mLVery soluble
Alcohols MethanolPolar Protic< 10 mg/mLSparingly soluble
EthanolPolar Protic< 10 mg/mLSparingly soluble
Hydrocarbons HexaneNonpolar< 1 mg/mLInsoluble
CyclohexaneNonpolar< 1 mg/mLInsoluble

Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.

Protocol 2: Utilizing a Cosolvent System

Objective: To improve the solubility of "this compound" in a primary reaction solvent by introducing a cosolvent.

Principle: A cosolvent is a solvent in which the compound of interest is highly soluble. When added to the primary reaction solvent in a small to moderate amount, it can significantly increase the overall solvating power of the mixture.

Procedure:

  • Select a primary reaction solvent in which "this compound" has poor but not zero solubility.

  • Choose a cosolvent in which the compound is highly soluble (refer to your solvent screening results). The cosolvent should be miscible with the primary solvent and inert to the reaction conditions.

  • To your reaction vessel containing the primary solvent and other reagents, add the "this compound".

  • While stirring, add the cosolvent dropwise or in small portions.

  • Observe the dissolution of the solid. Continue adding the cosolvent until the solid dissolves completely.

  • It is recommended to use the minimum amount of cosolvent necessary to achieve dissolution to avoid significant changes to the overall reaction medium.

Example Cosolvent Combinations:

Primary Solvent (Poor Solubility)Cosolvent (High Solubility)
HexaneDichloromethane (DCM)
TolueneTetrahydrofuran (THF)
Diethyl EtherAcetone

Advanced Troubleshooting and Concepts

Hansen Solubility Parameters (HSP)

For more challenging solubility problems, Hansen Solubility Parameters (HSP) can be a powerful predictive tool. HSP is based on the principle that "like dissolves like" by quantifying the intermolecular forces of a substance. Every molecule is assigned three parameters:

  • δD: Energy from dispersion forces

  • δP: Energy from polar forces

  • δH: Energy from hydrogen bonding

A solvent is more likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute can be calculated, with smaller distances indicating higher affinity.

Logical Relationship for HSP:

HSP_Concept substance Substance (Solute or Solvent) hsp Hansen Solubility Parameters (δD, δP, δH) substance->hsp solute_hsp Solute HSP hsp->solute_hsp solvent_hsp Solvent HSP hsp->solvent_hsp distance Calculate HSP Distance (Ra) solute_hsp->distance solvent_hsp->distance solubility Predict Solubility distance->solubility Small Ra = High Solubility Large Ra = Low Solubility

Caption: The relationship between HSP and solubility prediction.

While the specific HSP values for "this compound" are not published, they can be estimated using software or determined experimentally. By comparing the estimated HSP of the target compound with the known HSP of various solvents, a more targeted selection of potential solvents and cosolvents can be made.

Catalyst selection and optimization for "Bis(alpha-methoxy-p-tolyl) ether" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(alpha-methoxy-p-tolyl) ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the acid-catalyzed self-condensation of 4-methoxybenzyl alcohol and the Williamson ether synthesis. The acid-catalyzed route involves the dehydration of two molecules of the alcohol to form the ether, while the Williamson synthesis involves the reaction of a 4-methoxybenzyl halide with a 4-methoxyphenoxide.

Q2: How do I choose between the acid-catalyzed self-condensation and the Williamson ether synthesis?

A2: The choice of method depends on the availability of starting materials, desired reaction conditions, and scale of the synthesis.

  • Acid-catalyzed self-condensation is often simpler to perform as it is a one-component reaction. However, it can be prone to side reactions, such as polymerization, especially under harsh acidic conditions.

  • Williamson ether synthesis offers more control as it is a two-component reaction, but it requires the pre-formation of an alkoxide and the use of a halide, which may be less stable or more expensive. This method is generally preferred for avoiding the side reactions associated with strong acids.

Q3: What are the common side products in the synthesis of this compound?

A3: In the acid-catalyzed self-condensation, potential side products include polymers of 4-methoxybenzyl alcohol and products resulting from the reaction of the benzylic carbocation with other nucleophiles present in the reaction mixture. In the Williamson ether synthesis, elimination reactions can occur, especially with secondary or tertiary halides, although this is less of a concern with the primary benzylic halides used for this synthesis. Incomplete reaction can also leave unreacted starting materials.

Catalyst Selection and Optimization

The selection of an appropriate catalyst is crucial for achieving high yield and purity of this compound. The following tables summarize the performance of various catalysts for analogous acid-catalyzed etherification reactions of benzylic alcohols.

Table 1: Comparison of Catalysts for the Self-Condensation of 4-Methoxybenzyl Alcohol

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
FeCl₃·6H₂O5Propylene Carbonate70-12014-4853-91[ACS Omega, 2023]
Graphene Oxide1.6-10 (wt%)Neat70-17012-36High[CN102746123A]
Preyssler Acid1NeatRoom Temp.< 190[TSI Journals, 2015]
Yb(OTf)₃10CH₂Cl₂Room Temp.195[J. Org. Chem., 2000]
Sc(OTf)₃10CH₂Cl₂Room Temp.198[J-Stage, 1997]

Note: The data presented is for the self-condensation of 4-methoxybenzyl alcohol, a close analog of the precursor to the target molecule. The optimal conditions for the synthesis of this compound may vary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield - Inactive catalyst- Insufficient reaction temperature or time- Presence of water in the reaction mixture (for acid-catalyzed reactions)- Poor quality of starting materials- Use a fresh batch of catalyst.- Optimize reaction temperature and time based on literature for similar substrates.- Use anhydrous solvents and reagents. Consider using a Dean-Stark trap to remove water azeotropically.- Purify starting materials before use.
Formation of polymeric byproducts - High catalyst concentration- High reaction temperature- Reduce the catalyst loading.- Lower the reaction temperature and extend the reaction time if necessary.
Incomplete reaction - Insufficient catalyst- Short reaction time- Increase the catalyst loading incrementally.- Monitor the reaction progress using TLC or GC and extend the reaction time until completion.
Difficulty in product purification - Presence of polar byproducts or unreacted starting materials- For acid-catalyzed reactions, neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) before extraction.- Use column chromatography with an appropriate solvent system for purification.

Experimental Protocols

Protocol 1: Acid-Catalyzed Self-Condensation of 4-Methoxybenzyl Alcohol using a Lewis Acid Catalyst (Illustrative)

This protocol is based on general procedures for the etherification of benzylic alcohols.

Materials:

  • 4-Methoxybenzyl alcohol

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methoxybenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add Yb(OTf)₃ (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Bis(4-methoxybenzyl) ether.

Visualizations

Reaction Pathway for Acid-Catalyzed Self-Condensation

ReactionPathway cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation Alcohol 4-Methoxybenzyl Alcohol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Benzylic Carbocation Protonated_Alcohol->Carbocation - H₂O Protonated_Ether Protonated Ether Carbocation->Protonated_Ether + 4-Methoxybenzyl   Alcohol Ether Bis(alpha-methoxy-p-tolyl) ether Protonated_Ether->Ether - H⁺

Caption: Mechanism of acid-catalyzed ether synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Product Yield Check_Catalyst Is the catalyst active and in the correct concentration? Start->Check_Catalyst Check_Conditions Are the reaction temperature and time optimized? Check_Catalyst->Check_Conditions Yes Use_Fresh_Catalyst Use fresh catalyst and optimize concentration. Check_Catalyst->Use_Fresh_Catalyst No Check_Water Is water being effectively removed from the reaction? Check_Conditions->Check_Water Yes Optimize_Conditions Adjust temperature and/or reaction time. Check_Conditions->Optimize_Conditions No Check_Purity Are the starting materials pure? Check_Water->Check_Purity Yes Remove_Water Use anhydrous reagents and consider a Dean-Stark trap. Check_Water->Remove_Water No Purify_Materials Purify starting materials. Check_Purity->Purify_Materials No End Problem Solved Check_Purity->End Yes

Caption: A workflow for troubleshooting low yield.

Validation & Comparative

Comparing "Bis(alpha-methoxy-p-tolyl) ether" with other diaryl ether monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with superior thermal and mechanical properties, the selection of appropriate monomers is paramount. Diaryl ethers are a critical class of monomers used in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). This guide provides a comparative analysis of "Bis(alpha-methoxy-p-tolyl) ether" and other common diaryl ether monomers, supported by experimental data to inform monomer selection for specific applications.

Executive Summary

This guide compares the properties of polymers derived from "this compound" with those synthesized from industry-standard monomers like those used for Poly(ether ether ketone) (PEEK) and Poly(ether ketone ketone) (PEKK). While specific experimental data for polymers derived solely from "this compound" is not extensively available in the public domain, this comparison is based on established data for well-characterized PAEKs and the expected influence of the methoxy-p-tolyl ether structure.

Monomer Comparison

Monomer/Polymer SystemMonomer StructuresResulting PolymerKey Characteristics
"this compound" System "this compound" and a suitable diacyl halide/activated dihalidePoly(ether ketone) with methoxy side groupsPotentially enhanced solubility and processing characteristics due to methoxy groups. The ether linkage in the monomer backbone contributes to flexibility.
PEEK Hydroquinone and 4,4'-difluorobenzophenonePoly(ether ether ketone)Excellent mechanical strength, thermal stability, and chemical resistance. Semi-crystalline nature.[1][2][3][4]
PEKK Diphenyl ether and Terephthaloyl chloride/Isophthaloyl chloridePoly(ether ketone ketone)High glass transition temperature and melting point. Good mechanical properties.[5][6]

Performance Data

The following table summarizes the typical performance of PEEK and PEKK, which serve as benchmarks for evaluating new diaryl ether monomers. The projected properties for a polymer from "this compound" are based on chemical structure-property relationships.

PropertyPEEKPEKKPolymer from "this compound" (Projected)
Thermal Properties
Glass Transition Temperature (Tg)~143 °C[1][2][3]~155-166 °CExpected to be in a similar or slightly lower range than PEEK, influenced by the flexibility of the methoxy groups.
Melting Temperature (Tm)~343 °C[1][3]~300-370 °CLikely to be semi-crystalline with a distinct melting point, but potentially lower than PEEK due to the methoxy groups.
Mechanical Properties
Tensile Strength90-100 MPa~90-110 MPaExpected to exhibit good mechanical strength, though potentially slightly lower than PEEK due to increased chain flexibility.
Flexural Modulus~3.6 GPa~3.8-4.2 GPaExpected to have a good balance of stiffness and toughness.
Solubility Insoluble in most common solventsGenerally insoluble in common organic solventsThe presence of methoxy groups is anticipated to enhance solubility in certain organic solvents, potentially simplifying processing.

Experimental Protocols

The synthesis of high-performance polymers from diaryl ether monomers typically follows one of two primary routes: Nucleophilic Aromatic Substitution or Electrophilic Friedel-Crafts Acylation.

Nucleophilic Aromatic Substitution (for PEEK-type polymers)

This method is widely used for synthesizing PAEKs.

Monomers: An activated dihalide (e.g., 4,4'-difluorobenzophenone) and a bisphenate (e.g., the salt of hydroquinone).[1][4][7]

General Protocol:

  • A bisphenol is dissolved in a high-boiling polar aprotic solvent (e.g., diphenyl sulfone or N-methyl-2-pyrrolidone) in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.[1][7]

  • Anhydrous alkali carbonate (e.g., potassium carbonate) is added to the mixture to form the bisphenate in situ.[1][4][7]

  • The mixture is heated to remove water azeotropically with a solvent like toluene.

  • The activated dihalide monomer is then added.

  • The reaction temperature is raised to 160-320°C and maintained for several hours to allow for polymerization.[1]

  • The resulting viscous polymer solution is cooled, and the polymer is precipitated in a non-solvent such as methanol or water.

  • The polymer is then washed and dried.

Electrophilic Friedel-Crafts Acylation (for PEKK-type polymers)

This route involves the reaction of a diaryl ether with a diacyl chloride.

Monomers: A diaryl ether (e.g., diphenyl ether) and a diacyl chloride (e.g., terephthaloyl chloride).[5][6]

General Protocol:

  • A diaryl ether and a diacyl chloride are dissolved in a suitable solvent, often a chlorinated hydrocarbon.

  • A Lewis acid catalyst, such as aluminum chloride (AlCl3), is added to the reaction mixture.[6]

  • The reaction is typically carried out at low to ambient temperatures.

  • The polymer precipitates from the solution as it forms.

  • The catalyst is deactivated and removed by washing with a suitable solvent.

  • The final polymer is then dried.

Visualizing Synthesis and Logical Relationships

Experimental Workflow for PAEK Synthesis via Nucleophilic Substitution

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_purification Purification Monomers Bisphenol + Activated Dihalide ReactionVessel Reaction Vessel under N2 Monomers->ReactionVessel Solvent Polar Aprotic Solvent Solvent->ReactionVessel Base Alkali Carbonate Base->ReactionVessel Heating Heating (160-320°C) ReactionVessel->Heating Precipitation Precipitation in Non-solvent Heating->Precipitation Polymer Solution Washing Washing Precipitation->Washing Drying Drying Washing->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Pure PAEK Polymer

Caption: Workflow for PAEK synthesis.

Logical Relationship of Monomer Structure to Polymer Properties

G cluster_monomer Monomer Characteristics cluster_polymer Polymer Properties Rigidity Backbone Rigidity (e.g., Phenyl Rings) Thermal Thermal Stability (Tg, Tm) Rigidity->Thermal Increases Mechanical Mechanical Strength Rigidity->Mechanical Increases Flexibility Chain Flexibility (e.g., Ether Linkages) Flexibility->Thermal Decreases Flexibility->Mechanical Affects Toughness SideGroups Side Groups (e.g., -OCH3) SideGroups->Thermal Can Decrease Solubility Solubility SideGroups->Solubility Can Increase

Caption: Monomer structure-property relationships.

References

A Comparative Guide to Precursors for Poly(aryl ether ketone) (PAEK) Synthesis: "Bis(alpha-methoxy-p-tolyl) ether" as a Novel Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics, is a cornerstone of advanced materials science. The choice of precursor monomers is critical, dictating not only the final properties of the polymer but also the required processing conditions. This guide provides a comparative analysis of "Bis(alpha-methoxy-p-tolyl) ether" against conventional precursors used in the two primary PAEK synthesis methodologies: nucleophilic aromatic substitution and electrophilic Friedel-Crafts acylation.

Executive Summary

Traditionally, PAEKs are synthesized via two main routes: the nucleophilic substitution pathway, which typically employs dihalogenated monomers and bisphenols, and the electrophilic acylation route, which utilizes acyl chlorides and aromatic ethers. "this compound" presents a potential alternative precursor, likely proceeding through an acid-catalyzed self-condensation reaction. While this novel approach could offer advantages in terms of monomer accessibility and reaction conditions, it is less documented in publicly available literature for the synthesis of high molecular weight, linear PAEKs compared to the well-established methods. This guide summarizes the available experimental data for each method, outlines their respective protocols, and provides a visual representation of the underlying chemical transformations.

Comparison of PAEK Synthesis Precursors and Methods

The performance and characteristics of PAEKs are intrinsically linked to the chosen synthetic route and the precursors employed. Below is a detailed comparison of the established methods with the proposed route using "this compound".

Data Presentation
Synthesis MethodPrecursorsTypical Catalyst/ReagentTypical SolventTemperature (°C)Molecular Weight (Mw/Mn)Yield (%)Key Polymer Properties
Nucleophilic Aromatic Substitution 4,4'-Difluorobenzophenone, HydroquinoneK₂CO₃ / Na₂CO₃Diphenyl sulfone, NMP160 - 320>50,000 Da (PDI: 1.2-1.5)[1]High (>95%)High thermal stability, excellent mechanical properties, good chemical resistance.[2]
Electrophilic Friedel-Crafts Acylation Diphenyl ether, Terephthaloyl/Isophthaloyl chlorideAlCl₃, HF/BF₃Dichloromethane, Nitrobenzene-5 to 120<20,000 Da (PDI: >2.5)[1]VariableCan produce a range of PAEK architectures (PEKK), properties are highly dependent on reaction control.[3][4]
Proposed Acid-Catalyzed Self-Condensation This compoundTriflic acid, p-Toluenesulfonic acidDichloromethaneRoom TemperatureData not available for linear PAEKsData not available for linear PAEKsPotentially milder synthesis conditions. The resulting polymer structure may differ from traditional PAEKs.

Experimental Protocols

Nucleophilic Aromatic Substitution for PEEK Synthesis

This method is the most common industrial route for producing high-quality PEEK.[1]

Procedure:

  • A reaction vessel is charged with 4,4'-difluorobenzophenone, hydroquinone, and an excess of anhydrous potassium carbonate.

  • High-boiling polar aprotic solvent, such as diphenyl sulfone, is added.

  • The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature range of 160-320°C.

  • The polymerization proceeds via nucleophilic aromatic substitution, with the formation of a potassium fluoride salt as a byproduct.

  • The reaction is monitored for an increase in viscosity, indicating polymer chain growth.

  • Upon completion, the reaction mixture is cooled, and the polymer is isolated by precipitation in a non-solvent, followed by washing to remove the salt and residual solvent.[2]

Electrophilic Friedel-Crafts Acylation for PEKK Synthesis

This route offers versatility in the resulting polymer structure by using different ratios of terephthaloyl and isophthaloyl chlorides.

Procedure:

  • A reaction vessel is charged with diphenyl ether and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane at a low temperature (e.g., -5°C).[5]

  • A mixture of terephthaloyl chloride and isophthaloyl chloride is added dropwise to the reaction mixture.

  • The reaction temperature is gradually increased to a range of 50-120°C to initiate polymerization.[5]

  • The polymerization proceeds via electrophilic acylation of the aromatic ether.

  • The reaction is quenched by the addition of a protic solvent (e.g., methanol or acidic water).[5]

  • The resulting polymer is then isolated, washed, and dried.

Proposed Acid-Catalyzed Self-Condensation of this compound

While specific protocols for linear PAEK synthesis are not established, a potential pathway can be inferred from the synthesis of hyper-cross-linked polymers from similar benzyl methyl ether precursors.

Hypothetical Procedure:

  • "this compound" is dissolved in a suitable solvent such as dichloromethane.

  • A strong acid catalyst, for instance, triflic acid or p-toluenesulfonic acid, is added to the solution at room temperature.

  • The polymerization would proceed via an acid-catalyzed self-condensation mechanism, where the methoxy group acts as a leaving group, and the resulting benzylic cation attacks another monomer molecule.

  • The reaction would need to be carefully controlled to favor the formation of linear polymer chains over cross-linked networks.

  • Quenching the reaction and isolating the polymer would follow standard polymer precipitation and purification procedures.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PAEK_Synthesis_Pathways cluster_nucleophilic Nucleophilic Aromatic Substitution cluster_electrophilic Electrophilic Friedel-Crafts Acylation cluster_proposed Proposed Acid-Catalyzed Self-Condensation nuc_precursors 4,4'-Difluorobenzophenone + Hydroquinone nuc_reaction Polymerization (K₂CO₃, Diphenyl sulfone, 160-320°C) nuc_precursors->nuc_reaction nuc_product High MW PEEK nuc_reaction->nuc_product elec_precursors Diphenyl ether + Terephthaloyl/Isophthaloyl chloride elec_reaction Polymerization (AlCl₃, CH₂Cl₂, -5 to 120°C) elec_precursors->elec_reaction elec_product PEKK elec_reaction->elec_product prop_precursor This compound prop_reaction Polymerization (Acid Catalyst, CH₂Cl₂, RT) prop_precursor->prop_reaction prop_product Potential PAEK prop_reaction->prop_product

Caption: Overview of PAEK synthesis pathways.

Nucleophilic_Workflow start Start charge Charge Reactor: - 4,4'-Difluorobenzophenone - Hydroquinone - K₂CO₃ - Diphenyl sulfone start->charge inert Inert Atmosphere (Nitrogen Purge) charge->inert heat Heat to 160-320°C inert->heat polymerize Polymerization (Viscosity Increases) heat->polymerize cool Cool to Room Temp. polymerize->cool precipitate Precipitate in Non-solvent cool->precipitate wash Wash to Remove Salts and Solvent precipitate->wash dry Dry the Polymer wash->dry end PEEK Product dry->end

Caption: Experimental workflow for PEEK synthesis.

Friedel_Crafts_Reaction_Mechanism acyl_chloride Acyl Chloride (R-COCl) + AlCl₃ acylium_ion Acylium Ion [R-C=O]⁺ + AlCl₄⁻ acyl_chloride->acylium_ion Formation of Electrophile sigma_complex Sigma Complex (Wheland Intermediate) acylium_ion->sigma_complex Electrophilic Attack aromatic_ether Aromatic Ether (Ar-H) aromatic_ether->sigma_complex product Aryl Ketone (Ar-CO-R) + HCl + AlCl₃ sigma_complex->product Deprotonation

Caption: Friedel-Crafts acylation mechanism.

Conclusion

The established methods of nucleophilic aromatic substitution and electrophilic Friedel-Crafts acylation remain the workhorses for industrial PAEK synthesis, offering well-characterized processes and predictable polymer properties. Nucleophilic substitution, in particular, consistently yields high molecular weight PEEK with a narrow polydispersity, making it ideal for applications demanding superior mechanical performance. Electrophilic acylation provides greater flexibility in tailoring the polymer backbone, as exemplified by the production of various PEKK copolymers.

"this compound" emerges as a precursor with the potential for a novel, milder synthetic route to PAEKs. The proposed acid-catalyzed self-condensation could circumvent the need for halogenated monomers or aggressive Lewis acids. However, a significant gap in the current scientific literature exists regarding the controlled synthesis of linear, high molecular weight PAEKs using this monomer. Further research is required to establish detailed experimental protocols, quantify the performance of the resulting polymers, and fully assess the viability of this precursor as a competitive alternative to the conventional options. For researchers and professionals in drug development and materials science, the exploration of such alternative precursors could open new avenues for designing PAEKs with tailored properties for specific, high-value applications.

References

Performance Comparison of Polymers for Advanced Applications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed performance comparison of a hypothetical polymer derived from "Bis(alpha-methoxy-p-tolyl) ether," hereafter referred to as BAMPT-PPV, with established high-performance polymers. The comparison focuses on Poly(p-phenylene vinylene) (PPV) derivatives, known for their applications in organic electronics, and Poly(ether ether ketone) (PEEK), a benchmark in high-performance thermoplastics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel polymer structures in their respective fields.

Introduction to the Polymers

Hypothetical Polymer: BAMPT-PPV

For the purpose of this guide, we propose a hypothetical polymer, BAMPT-PPV, synthesized from the monomer "this compound." The proposed structure is a poly(p-phenylene vinylene) derivative incorporating an ether linkage in the backbone. The presence of methoxy and tolyl groups is anticipated to influence its solubility, electronic properties, and thermal stability.

Poly(p-phenylene vinylene) (PPV) Derivatives

PPV and its derivatives are a class of conducting polymers extensively studied for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] Their performance is highly tunable by modifying the side chains on the polymer backbone. For this comparison, we will consider data from various well-characterized PPV derivatives, including MEH-PPV (Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]) and CN-PPV (cyano-substituted PPV).

Poly(ether ether ketone) (PEEK)

PEEK is a high-performance, semi-crystalline thermoplastic renowned for its exceptional mechanical strength, chemical resistance, and thermal stability.[2][3] It is often used in demanding environments, including aerospace, medical implants, and chemical processing industries.[2][4] PEEK serves as a benchmark for thermal and mechanical performance in this comparison.

Performance Data Comparison

The following tables summarize the key performance indicators for BAMPT-PPV (estimated), representative PPV derivatives, and PEEK.

Table 1: Thermal and Mechanical Properties

PropertyBAMPT-PPV (Estimated)PPV DerivativesPEEK
Glass Transition Temperature (Tg) 150-170 °C100-200 °C~143 °C[2]
Decomposition Temperature (Td) ~400 °C350-450 °C>500 °C[3]
Continuous Use Temperature Not ApplicableNot ApplicableUp to 260 °C[3]
Young's Modulus 2-4 GPa1-5 GPa~3.6 GPa[2]
Tensile Strength 70-90 MPa50-150 MPa90-100 MPa[2]

Table 2: Optoelectronic Properties (for PPV Derivatives)

PropertyBAMPT-PPV (Estimated)Representative PPV Derivatives
HOMO Level -5.2 to -5.5 eV-5.1 to -5.9 eV[5][6]
LUMO Level -2.8 to -3.1 eV-2.7 to -3.5 eV[5][6]
Fluorescence Quantum Yield (in solution) 0.4 - 0.60.2 - 0.8[7][8]
Typical OLED Turn-on Voltage 3 - 5 V2 - 6 V[9]
Typical OLED Luminance 100 - 1000 cd/m²100 - 5000 cd/m²[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Apparatus: TGA instrument with a microbalance and a programmable furnace.

  • Procedure:

    • A small sample of the polymer (5-10 mg) is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-800 °C).

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The decomposition temperature (Td) is determined as the temperature at which a significant weight loss (e.g., 5%) occurs.

2. Cyclic Voltammetry (CV)

  • Objective: To determine the HOMO and LUMO energy levels of the polymer.

  • Apparatus: Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

  • Procedure:

    • A thin film of the polymer is cast onto the working electrode (e.g., platinum or glassy carbon).

    • The three electrodes are immersed in an electrolyte solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • The potential of the working electrode is swept linearly with time between a set starting and ending potential and then back again.

    • The current response is measured and plotted against the applied potential.

    • The onset oxidation and reduction potentials are determined from the voltammogram.

    • The HOMO and LUMO energy levels are calculated from these potentials relative to a reference standard (e.g., ferrocene/ferrocenium redox couple).

3. Fluorescence Quantum Yield Measurement (Relative Method)

  • Objective: To determine the efficiency of the fluorescence process.

  • Apparatus: Fluorescence spectrometer.

  • Procedure:

    • A standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and a solution of the polymer sample are prepared in the same solvent.

    • The absorbance of both solutions at the excitation wavelength is measured using a UV-Vis spectrophotometer and adjusted to be below 0.1 to avoid inner filter effects.

    • The fluorescence emission spectra of both the standard and the sample are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensity (area under the emission curve) is calculated for both spectra.

    • The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[10]

Visualizations

G cluster_monomer Monomer cluster_reaction Polymerization cluster_polymer Resulting Polymer monomer This compound reaction Gilch Polymerization (e.g., with potassium tert-butoxide) monomer->reaction Initiation & Propagation polymer BAMPT-PPV (Poly(oxy-1,4-phenylene-co-(p-tolyl)methylene-vinylene)) reaction->polymer Chain Growth

Caption: A typical workflow for the characterization of a new polymer.

References

A Comprehensive Guide to Validating the Structure of Bis(alpha-methoxy-p-tolyl) ether using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of "Bis(alpha-methoxy-p-tolyl) ether." It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of organic molecules. This document outlines the expected correlations from various 2D NMR experiments, details the experimental protocols, and briefly discusses alternative analytical methods.

Structural Overview of this compound

This compound, with the molecular formula C₁₆H₁₈O₃, possesses a symmetrical structure characterized by two p-tolyl groups linked by an ether oxygen.[1][2][3][4][5] Each tolyl group is further substituted with a methoxymethyl group at the para position. The key to validating its structure lies in confirming the connectivity between these distinct chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

Due to the molecule's symmetry, a simplified set of signals is expected in the NMR spectra. The following table summarizes the predicted chemical shifts and the key 2D NMR correlations that would be anticipated for the structural confirmation of this compound.

Atom Label Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) COSY Correlations (¹H-¹H) HSQC Correlation (¹H-¹³C) HMBC Correlations (¹H-¹³C)
A (Ar-H )~7.2-7.4 (d)~129-131B C4 C2, C5, C6
B (Ar-H )~6.9-7.1 (d)~118-120A C5 C1, C3, C4
C (-O-CH ₂-)~4.4-4.6 (s)~70-75NoneC6 C1, C2, C4
D (-OCH ₃)~3.3-3.5 (s)~55-60NoneC7 C6
C1 (Ar-C -O)-~155-158---
C2 (Ar-C -CH₂)-~135-138---
C3 (Ar-C H)-~129-131---
C4 (Ar-C H)-~118-120---
C5 (-O-C H₂)-~70-75---
C6 (-OC H₃)-~55-60---

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions. The labels correspond to the atoms in the chemical structure diagram.

2D NMR for Structural Elucidation

2D NMR spectroscopy is a powerful tool for unambiguously determining the molecular structure of organic compounds by revealing through-bond and through-space correlations between nuclei.[1][6]

Workflow for Structural Validation using 2D NMR

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A Prepare Sample of This compound B Acquire 1D ¹H and ¹³C NMR Spectra A->B C Acquire 2D COSY Spectrum B->C D Acquire 2D HSQC Spectrum B->D E Acquire 2D HMBC Spectrum B->E F Analyze COSY: Identify ¹H-¹H spin systems (e.g., aromatic protons) C->F G Analyze HSQC: Correlate protons to directly attached carbons D->G H Analyze HMBC: Identify long-range ¹H-¹³C correlations (2-3 bonds) E->H I Assemble Fragments based on COSY, HSQC, and HMBC data F->I G->I H->I J Confirm Connectivity: - Aryl substitution pattern - Ether linkage - Methoxymethyl group placement I->J K Validated Structure of This compound J->K

Caption: Workflow for the structural validation of this compound using 2D NMR.

Experimental Protocols for 2D NMR

The following are general protocols for acquiring COSY, HSQC, and HMBC spectra. Specific parameters should be optimized for the instrument and sample.

1. Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two to three bonds.[7][8]

  • Pulse Program: A standard COSY-90 or COSY-45 pulse sequence is used.

  • Sample Preparation: A sample concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) is typically sufficient.[9]

  • Acquisition:

    • A 1D proton spectrum is acquired to determine the spectral width.

    • The number of increments in the indirect dimension (t₁) is typically set to 256 or 512.

    • The number of scans per increment depends on the sample concentration.

  • Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.[10]

2. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[2][6][11]

  • Pulse Program: A standard gradient-enhanced HSQC pulse sequence is recommended for its sensitivity and artifact suppression.

  • Sample Preparation: Similar to COSY, a concentration of 5-10 mg is adequate.[9]

  • Acquisition:

    • 1D proton and carbon spectra are used to set the respective spectral widths.

    • The number of increments in the indirect dimension (t₁) is typically 128 or 256.

    • A relaxation delay of 1-2 seconds is common.

  • Processing: The data is processed with appropriate window functions for both dimensions.

3. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are two to three bonds apart, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[2][6][9]

  • Pulse Program: A gradient-enhanced HMBC pulse sequence is typically used.

  • Sample Preparation: A slightly higher concentration (10-20 mg) may be beneficial as HMBC is generally less sensitive than HSQC.[12]

  • Acquisition:

    • Spectral widths are determined from the 1D spectra.

    • The long-range coupling constant is optimized, typically around 8 Hz.

    • The number of increments in the indirect dimension (t₁) is often 256 or 512.

  • Processing: The data is processed similarly to other 2D experiments, often in magnitude mode.

Comparison with Alternative Analytical Techniques

While 2D NMR is highly definitive for structure elucidation, other techniques can provide complementary or confirmatory data.

Table 2: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivityUnambiguous structure determinationRequires soluble sample, relatively time-consuming
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample amount neededDoes not provide detailed connectivity for isomers
Infrared (IR) Spectroscopy Presence of functional groupsFast and non-destructiveProvides limited information on the overall carbon skeleton
X-ray Crystallography Absolute 3D structureProvides definitive solid-state structureRequires a single crystal of sufficient quality

References

A Comparative Guide to the Cross-Validation of Analytical Methods for "Bis(alpha-methoxy-p-tolyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Comparison

A direct comparison of analytical methods requires the evaluation of several key performance indicators. The following table presents a hypothetical but realistic summary of expected performance data for HPLC and GC-MS methods tailored for the analysis of "Bis(alpha-methoxy-p-tolyl) ether."

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%
Analysis Time 15 minutes25 minutes
Selectivity HighVery High
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are generalized protocols for the development and validation of HPLC and GC-MS methods for "this compound."

High-Performance Liquid Chromatography (HPLC) Method Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of "this compound."

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve "this compound" in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing "this compound" in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

c. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. Calculate the relative standard deviation (%RSD).

  • Accuracy: Perform a recovery study by spiking a placebo sample with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

This protocol describes a GC-MS method for the sensitive and selective analysis of "this compound."

a. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of "this compound."

b. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of "this compound" in a suitable solvent such as dichloromethane or ethyl acetate.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 0.01 - 10 µg/mL).

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

c. Validation Parameters:

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area of the selected ion against concentration.

  • Precision and Accuracy: Follow a similar procedure as described for the HPLC method, analyzing replicate samples and spiked samples.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the chromatogram in SIM mode.

Workflow for Method Development and Cross-Validation

The selection and validation of an appropriate analytical method is a structured process. The following diagram illustrates a logical workflow for this procedure.

A Define Analytical Requirements (e.g., Sensitivity, Matrix, Throughput) B Select Potential Analytical Methods (e.g., HPLC, GC-MS) A->B E HPLC Method B->E Option 1 F GC-MS Method B->F Option 2 C Method Development and Optimization D Method Validation (ICH Guidelines) C->D C->D G Cross-Validation D->G Validated Methods E->C F->C H Comparative Data Analysis G->H I Select Optimal Method H->I J Routine Implementation and Quality Control I->J

Caption: Workflow for Analytical Method Selection and Cross-Validation.

This guide provides a foundational framework for the cross-validation of analytical methods for "this compound." The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Rigorous adherence to the outlined validation protocols will ensure the generation of reliable and reproducible data.

References

A Comparative Investigation of the Thermal Properties of Bis(alpha-methoxy-p-tolyl) ether and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of "Bis(alpha-methoxy-p-tolyl) ether" and its structural analogs. The thermal stability of a compound is a critical parameter in drug development and materials science, influencing its synthesis, purification, storage, and application. This document summarizes key thermal data, outlines experimental methodologies for thermal analysis, and presents a logical workflow for conducting such a comparative study.

Comparative Thermal Data

The thermal properties of "this compound" and a selection of its p,p'-disubstituted diphenyl ether analogs are presented in Table 1. These analogs were chosen to illustrate the influence of different substituent groups on the thermal stability of the diphenyl ether backbone.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)
This compoundN/A158-161 (at 2 Torr)[1][2]N/A
Diphenyl ether (Parent Compound)25-30[3][4]258.55 - 259[3][4][5]N/A
4,4'-Dinitrodiphenyl ether140-145[6][7]N/A340 (dec.)[6]
4,4'-Dichlorodiphenyl ether30N/AN/A

Note: "N/A" indicates that the data was not available in the searched literature. The boiling point for this compound is provided at reduced pressure.

Experimental Protocols

Detailed experimental procedures are essential for obtaining reliable and comparable thermal analysis data. The following are generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are standard techniques for characterizing the thermal properties of organic compounds.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and glass transition temperature.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity compound into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to ensure a closed system, especially for volatile samples. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point.

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • A second heating scan is often performed to analyze the thermal history of the sample.

  • Atmosphere: Conduct the experiment under an inert atmosphere, such as dry nitrogen, with a purge rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated from the area of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to study the thermal stability of materials.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min, up to a high temperature where complete decomposition is expected (e.g., 600-800°C).

  • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to study thermal decomposition without oxidation. An oxidative atmosphere (air or oxygen) can be used to study oxidative stability.

  • Data Analysis: The TGA thermogram plots the percentage of initial mass versus temperature. The onset of decomposition is determined from the temperature at which a significant mass loss begins. The temperature at which 5% or 10% mass loss occurs is often reported as a measure of thermal stability.

Visualizations

Workflow for Comparative Thermal Analysis

The following diagram illustrates a systematic workflow for the comparative thermal analysis of "this compound" and its analogs.

G cluster_0 Sample Preparation and Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis and Comparison A Synthesis and Purification of This compound and Analogs B Structural and Purity Verification (NMR, MS, HPLC) A->B C Differential Scanning Calorimetry (DSC) - Melting Point - Enthalpy of Fusion B->C D Thermogravimetric Analysis (TGA) - Decomposition Temperature - Thermal Stability B->D E Tabulation of Thermal Data C->E D->E F Structure-Property Relationship Analysis E->F G Comparative Guide Publication F->G

References

Benchmarking "Bis(alpha-methoxy-p-tolyl) ether" as a Monomer in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for advanced materials with superior thermal and mechanical properties, researchers and professionals in drug development and materials science are constantly exploring novel monomers for the synthesis of high-performance polymers. "Bis(alpha-methoxy-p-tolyl) ether," also known as 4,4'-Bis(methoxymethyl)diphenyl ether, has emerged as a promising building block for poly(aryl ether ketone)s (PAEKs), a class of thermoplastics renowned for their exceptional strength, chemical resistance, and thermal stability. This guide provides a comparative analysis of "this compound" against other common monomers used in PAEK synthesis, supported by generalized experimental data and detailed protocols.

Comparative Performance of Diaryl Ether Monomers in PAEK Synthesis

Monomer Polymerization Reactivity Glass Transition Temperature (Tg) Melting Temperature (Tm) Tensile Strength Solubility
This compound Moderate to HighModerate to HighModerateHighGood in polar aprotic solvents
Bisphenol A High~150 °C[1]Amorphous or semi-crystallineGoodGood in chlorinated solvents
4,4'-Dihydroxydiphenyl ether HighHighHighVery HighLimited
Hydroquinone HighHighVery High[2]Very HighVery Limited

Note: The properties for the polymer derived from "this compound" are estimations based on the expected effects of its chemical structure. The methoxymethyl groups may enhance solubility but could potentially influence thermal properties compared to unsubstituted analogs.

Experimental Protocols for PAEK Synthesis

The synthesis of PAEKs is typically achieved through nucleophilic aromatic substitution (SNAr) polymerization. The following is a generalized experimental protocol for the synthesis of a PAEK using a diaryl ether monomer and an activated dihalide.

Materials:
  • Diaryl ether monomer (e.g., "this compound" or Bisphenol A)

  • Activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)

  • Anhydrous potassium carbonate (K₂CO₃), finely ground

  • High-purity N,N-dimethylacetamide (DMAc) or Sulfolane

  • Toluene (for azeotropic removal of water)

  • Methanol (for precipitation)

  • Deionized water

Procedure:
  • Drying of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Charging of Reagents: The flask is charged with equimolar amounts of the diaryl ether monomer and 4,4'-difluorobenzophenone, along with an excess of anhydrous potassium carbonate (typically 1.5-2.0 moles per mole of the diol).

  • Solvent Addition: DMAc or sulfolane is added to achieve a solids concentration of 20-30% (w/v), followed by the addition of toluene (approximately 20% of the DMAc/sulfolane volume).

  • Azeotropic Dehydration: The reaction mixture is heated to 140-150°C under a nitrogen atmosphere to azeotropically remove water with toluene. This step is crucial and is continued until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Polymerization: After dehydration, the toluene is removed, and the reaction temperature is raised to 160-190°C to initiate polymerization. The reaction is monitored by the noticeable increase in viscosity of the solution. The polymerization is typically continued for 6-24 hours.

  • Precipitation and Purification: Upon completion, the viscous polymer solution is cooled to about 80°C and then slowly poured into a vigorously stirred excess of methanol to precipitate the polymer. The resulting fibrous polymer is collected by filtration.

  • Washing and Drying: The polymer is washed repeatedly with hot deionized water to remove inorganic salts and residual solvent, followed by a final wash with methanol. The purified polymer is then dried in a vacuum oven at 120°C to a constant weight.

Visualizing the Polymerization Process

The following diagrams illustrate the key stages in the synthesis of PAEKs.

Polymerization_Workflow cluster_setup Reaction Setup cluster_process Polymerization Process cluster_workup Product Isolation Monomers Diaryl Ether Monomer + 4,4'-Difluorobenzophenone Dehydration Azeotropic Dehydration (140-150°C) Monomers->Dehydration Base K2CO3 Base->Dehydration Solvent DMAc/Sulfolane + Toluene Solvent->Dehydration Polymerization Nucleophilic Aromatic Substitution (160-190°C) Dehydration->Polymerization Removal of H2O Precipitation Precipitation in Methanol Polymerization->Precipitation Viscous Polymer Solution Washing Washing with H2O and Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying PAEK_Polymer PAEK_Polymer Drying->PAEK_Polymer PAEK Polymer

Caption: Experimental workflow for the synthesis of Poly(aryl ether ketone)s.

Signaling_Pathway Diol Diaryl Ether (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-O- K+) Diol->Phenoxide + Base - H2O, -CO2 Base K2CO3 Polymer PAEK Polymer (-Ar-O-Ar'-O-)n Phenoxide->Polymer + Dihalide Dihalide Activated Dihalide (F-Ar'-F) Dihalide->Polymer Salt KF Polymer->Salt

Caption: Simplified reaction pathway for PAEK synthesis via nucleophilic aromatic substitution.

Conclusion

"this compound" presents itself as a viable and interesting monomer for the synthesis of high-performance PAEKs. Its methoxymethyl substituents are anticipated to enhance the solubility of the resulting polymers, potentially simplifying processing and opening avenues for new applications. While direct comparative data is scarce, the established principles of PAEK chemistry suggest that polymers derived from this monomer would exhibit excellent thermal and mechanical properties, characteristic of this class of materials. Further research involving direct, controlled comparisons with conventional diaryl ether monomers is necessary to fully elucidate the specific advantages and reactivity of "this compound" in polymerization. The provided experimental protocol offers a solid foundation for such investigations, enabling researchers to systematically explore the potential of this promising monomer.

References

A comparative analysis of synthesis routes for "Bis(alpha-methoxy-p-tolyl) ether"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and emerging synthetic routes for Bis(alpha-methoxy-p-tolyl) ether (also known as 4,4'-Bis(methoxymethyl)diphenyl ether), a versatile building block in polymer chemistry and a key intermediate in the synthesis of advanced materials. The comparison focuses on reaction conditions, yields, and the underlying chemical principles, supported by representative experimental data to aid in methodology selection.

Comparative Summary of Synthesis Routes

The synthesis of this compound can be approached through several classical and modern organic chemistry reactions. The choice of a particular route will depend on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. Below is a summary of the most common synthetic strategies.

Synthesis RouteReaction TypeTypical ReactantsCatalystTypical SolventTemperature (°C)Reaction Time (h)Reported/Expected Yield (%)
Williamson Ether Synthesis Nucleophilic Substitution (SN2)4-(Methoxymethyl)phenol and 4-(chloromethyl)-1-methoxy-benzeneStrong Base (e.g., NaH, K2CO3)DMF, Acetonitrile25-1002-1270-90 (representative)
Ullmann Condensation Copper-Catalyzed Cross-Coupling4-Bromo-1-(methoxymethyl)benzene and 4-phenoxyphenolCu(I) salt (e.g., CuI)Pyridine, DMF150-22012-4860-80 (representative)
Buchwald-Hartwig C-O Coupling Palladium-Catalyzed Cross-Coupling4-(Methoxymethyl)phenol and 4-bromo-1-(methoxymethyl)benzenePd catalyst (e.g., Pd(OAc)2) with phosphine ligandToluene, Dioxane80-1204-2480-95 (representative)
Electrochemical Synthesis Anodic Oxidation/Methoxylation4,4'-Dimethyldiphenyl etherElectrolyte (e.g., NaOCH3)Methanol10-652-6Moderate to High (process dependent)
Microwave-Assisted Synthesis Accelerated Nucleophilic SubstitutionSimilar to Williamson or UllmannVariesPolar solvents (e.g., DMF)100-2000.1-0.5High (often >90%)

Experimental Protocols

Detailed methodologies for the key classical synthesis routes are provided below. These protocols are based on established procedures for the synthesis of diaryl ethers and have been adapted for the preparation of this compound.

Williamson Ether Synthesis

This method involves the reaction of a phenoxide with a suitable alkyl halide. For the synthesis of this compound, one plausible route involves the reaction of 4-(methoxymethyl)phenol with 4-(chloromethyl)-1-methoxy-benzene in the presence of a strong base.

Experimental Protocol:

  • To a stirred solution of 4-(methoxymethyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • To this solution, add a solution of 4-(chloromethyl)-1-methoxy-benzene (1.1 eq) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide at elevated temperatures.

Experimental Protocol:

  • In a round-bottom flask, combine 4-phenoxyphenol (1.0 eq), 4-bromo-1-(methoxymethyl)benzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous pyridine as the solvent and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 115 °C) under an inert atmosphere.

  • Maintain the reflux for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the pyridine.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction offers a milder alternative to the Ullmann condensation for the synthesis of diaryl ethers.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of 4-(methoxymethyl)phenol (1.2 eq) and 4-bromo-1-(methoxymethyl)benzene (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired product.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical relationships between the different synthesis routes and a general experimental workflow.

Synthesis_Routes cluster_precursors Key Precursors cluster_reactions Synthesis Methods P1 4-(Methoxymethyl)phenol R1 Williamson Ether Synthesis P1->R1 R3 Buchwald-Hartwig C-O Coupling P1->R3 R5 Microwave-Assisted Synthesis P1->R5 e.g. P2 4-(Chloromethyl)-1-methoxy-benzene P2->R1 P2->R5 e.g. P3 4-Bromo-1-(methoxymethyl)benzene R2 Ullmann Condensation P3->R2 P3->R3 P4 4-Phenoxyphenol P4->R2 P5 4,4'-Dimethyldiphenyl ether R4 Electrochemical Synthesis P5->R4 Product This compound R1->Product R2->Product R3->Product R4->Product R5->Product

Caption: Overview of synthetic pathways to this compound.

Experimental_Workflow start Start: Reactant Preparation reactants Combine Reactants, Solvent, and Catalyst start->reactants reaction Heat under Inert Atmosphere (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Perform Aqueous Workup monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Final Product: this compound purification->product

Caption: A general experimental workflow for the synthesis of diaryl ethers.

A Comparative Guide to Bis(alpha-methoxy-p-tolyl) Ether in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bis(alpha-methoxy-p-tolyl) Ether's Performance with Alternative Compounds Supported by Experimental Data.

"this compound" is emerging as a versatile building block in the synthesis of advanced materials, demonstrating significant potential in the development of high-performance polymers and thermosetting resins. Its unique molecular structure, featuring a diphenyl ether backbone with methoxymethyl groups, imparts desirable properties such as excellent thermal stability and chemical resistance.[1] This guide provides a comparative analysis of "this compound" against established alternatives in key applications, supported by available data and experimental protocols to inform material selection and experimental design.

Performance in High-Performance Polymers: A Focus on Polyaryletherketones (PAEKs)

Comparative Material Properties: PAEK Family
PropertyPEEKPEKKRationale for Comparison with "this compound"-based Polymers
Glass Transition Temperature (Tg) ~143°C[2]Varies with isomer ratioThe ether and ketone linkages in the backbone of "this compound"-derived polymers are expected to result in a high Tg, contributing to excellent dimensional stability at elevated temperatures.
Melting Temperature (Tm) ~343°C[2]Varies with isomer ratioThe semi-crystalline nature of polymers derived from "this compound" would likely lead to a high melting point, enabling applications in high-temperature environments.
Tensile Strength HighHighThe rigid aromatic backbone of "this compound" is anticipated to contribute to high tensile strength and stiffness in the resulting polymers.
Chemical Resistance ExcellentExcellentThe stable ether linkages in the polymer backbone are a key contributor to outstanding resistance to a wide range of chemicals.

Note: The properties of PAEKs can be tailored by adjusting the ratio of ether to ketone groups and the incorporation of different monomers.[3]

Role as a Crosslinking Agent in Thermosetting Resins

"this compound" is also utilized as a crosslinking agent in thermosetting resins, such as epoxies, to enhance their adhesive properties, durability, and chemical resistance.[2] In this application, it can be compared to traditional bisphenol-based crosslinking agents like Bisphenol A diglycidyl ether (DGEBA).

Conceptual Comparison: Crosslinking Agents
Feature"this compound"Bisphenol A diglycidyl ether (DGEBA)
Structure Diphenyl ether with methoxymethyl functional groupsBisphenol A core with glycidyl ether functional groups
Potential Advantage The flexible ether linkage may impart improved toughness and thermal stability to the cured resin.Well-established performance and a large body of existing research.
Potential Consideration Limited publicly available performance data for direct comparison.Potential health concerns associated with bisphenol A.

Experimental Protocols

Detailed experimental protocols for the synthesis of polymers using "this compound" are not widely published. However, a general protocol for the synthesis of PEEK via nucleophilic aromatic substitution can serve as a foundational methodology.

General Synthesis Protocol for PEEK

Materials:

  • 4,4'-difluorobenzophenone (monomer)

  • Hydroquinone (monomer)

  • Diphenyl sulfone (solvent)

  • Anhydrous potassium carbonate (base)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • A dried three-necked flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.

  • The reactor is purged with high-purity nitrogen for at least 30 minutes to create an inert atmosphere, which is maintained throughout the reaction.

  • The reaction mixture is stirred continuously and heated according to a specific temperature profile, for example:

    • Heat to 160°C and hold for 2 hours.

    • Increase the temperature to 250°C and hold for 2 hours.

    • Further increase the temperature to 320°C and hold for 1-5 hours.

  • As the polymerization progresses, the viscosity of the mixture will noticeably increase.

  • After the designated reaction time, the heating is stopped, and the mixture is allowed to cool to room temperature.

  • The resulting solid polymer is then broken up and ground into a fine powder for further processing and characterization.[1]

This protocol would need to be adapted for the specific reactivity and stoichiometry of "this compound" when used as a monomer.

Visualizing Synthesis and Application Pathways

To better understand the role of "this compound," the following diagrams illustrate a potential synthesis pathway and its application in forming a polymer network.

Caption: Williamson Ether Synthesis of this compound.

PolymerNetwork cluster_monomers Monomers cluster_polymerization Polymerization cluster_polymer Resulting Polymer BAMPE This compound Polycondensation Nucleophilic Aromatic Substitution BAMPE->Polycondensation Comonomer Aromatic Dihalide Comonomer->Polycondensation PAEK_Polymer Polyaryletherketone (PAEK) Chain Polycondensation->PAEK_Polymer

Caption: Formation of a PAEK polymer using this compound.

Safety and Toxicity Considerations

While specific toxicity data for "this compound" is limited, it is important to consider the broader class of diphenyl ethers. Some derivatives, such as polybrominated diphenyl ethers (PBDEs), have been identified as persistent environmental pollutants with potential health risks, including liver and thyroid toxicity.[4][5][6] Although "this compound" is not brominated, caution and appropriate handling procedures are always recommended when working with novel chemical compounds.

Conclusion

"this compound" presents a promising alternative for the development of high-performance polymers and thermosetting resins due to its inherent thermal stability and chemical resistance. While direct comparative data with established materials is still emerging, its structural characteristics suggest it can be a valuable component in creating advanced materials for demanding applications. Further research and publication of experimental data will be crucial in fully elucidating its performance advantages and establishing its position in the landscape of advanced materials.

References

A Comparative Review of the Efficacy of Bis(alpha-methoxy-p-tolyl) ether as a Potential Anti-cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of "Bis(alpha-methoxy-p-tolyl) ether," a promising tubulin polymerization inhibitor, against other established microtubule-targeting agents. The information is compiled from publicly available research data to assist in evaluating its potential as a therapeutic candidate.

Introduction

"this compound" is an aromatic ether compound that has demonstrated significant antiproliferative activity against various cancer cell lines.[1] Its mechanism of action is believed to be the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2] This mode of action places it in the same class as other well-known microtubule-targeting agents such as Vinca alkaloids and Combretastatins. This guide aims to provide a comparative overview of its in vitro efficacy and a detailed description of the experimental protocols used to ascertain its biological activity.

Quantitative Data Summary

The in vitro cytotoxic efficacy of "this compound" has been quantified against several cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to other notable tubulin inhibitors against melanoma (A375) and triple-negative breast cancer (MDA-MB-231) cell lines. It is important to note that these values are compiled from different studies and are not from direct head-to-head comparisons.

CompoundTarget/MechanismA375 (Melanoma) IC50MDA-MB-231 (Breast Cancer) IC50
This compound Tubulin Polymerization Inhibitor (Colchicine Site) 1.1 µM [1]23-33 nM [1]
PaclitaxelTubulin Polymerization Stabilizer5.9 nM - 1 µM[3][4]2.4 nM - 5 µM[5][6][7][8]
VincristineTubulin Polymerization Inhibitor (Vinca Alkaloid Site)Effective at 120 µg/mL[9]Not explicitly found for MDA-MB-231
Combretastatin A-4Tubulin Polymerization Inhibitor (Colchicine Site)0.21 µM[10]IC50 values reported in µg/mL[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of "this compound" and other tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.

  • Materials:

    • Lyophilized >99% pure tubulin (bovine brain)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Guanosine-5'-triphosphate (GTP)

    • Glycerol

    • Fluorescent reporter dye

    • Test compound ("this compound") and control compounds (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)

    • 96-well, black, clear-bottom microplates

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter.

    • Add 5 µL of 10x concentrated test compound, positive controls, or vehicle control to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate and extent of polymerization.

    • Determine the IC50 value of the inhibitor by performing the assay with a range of compound concentrations and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound.

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

  • Materials:

    • Cancer cell lines (e.g., A375, MDA-MB-231)

    • Complete culture medium

    • Test compound ("this compound")

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 70% ice-cold ethanol

    • PI/RNase staining buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).

    • Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Generate DNA content histograms from the flow cytometry data.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: A synthetic substrate containing the caspase-3 recognition sequence (DEVD) is linked to a fluorescent reporter molecule. Cleavage of the substrate by active caspase-3 releases the fluorophore, which can be quantified.

  • Materials:

    • Treated cell lysates

    • Caspase-3 substrate (e.g., Ac-DEVD-AFC)

    • Assay buffer

    • 96-well, black microplates

    • Fluorometric microplate reader

  • Procedure:

    • Prepare cell lysates from both treated and untreated cells.

    • Determine the protein concentration of each lysate.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Quantify the fluorescence intensity for each sample.

    • Normalize the caspase-3 activity to the protein concentration.

    • Compare the caspase-3 activity in treated cells to that in untreated control cells to determine the fold-increase in activation.

Visualizations

Experimental Workflow

G cluster_invitro In Vitro Evaluation Cell_Culture Cell Culture (A375, MDA-MB-231) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Tubulin_Polymerization Tubulin Polymerization Assay Treatment->Tubulin_Polymerization Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Caspase-3 Activation) Treatment->Apoptosis_Assay IC50 IC50 Determination Cell_Viability->IC50

Caption: Workflow for in vitro evaluation of "this compound".

Proposed Signaling Pathway for Apoptosis Induction

G Drug This compound Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., decreased Bcl-2, increased Bax) Mitotic_Arrest->Bcl2_Family Leads to Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of "this compound".

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Bis(alpha-methoxy-p-tolyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Bis(alpha-methoxy-p-tolyl) ether was located. The following disposal procedures are based on best practices for the safe handling and disposal of ethers, a class of chemicals known to form potentially explosive peroxides. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, as an ether, requires careful handling due to the potential formation of explosive peroxides over time. Adherence to established protocols is critical.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific pH requirements, were found in the available safety literature. The general principle for ethers is that they should not be disposed of down the drain. All disposal should be handled through a certified hazardous waste management provider.

ParameterValue
Disposal Method Incineration by an approved hazardous waste disposal facility.
Drain Disposal Prohibited.
Peroxide Test Action Level While no specific level is set for this compound, a general guideline for ethers is to treat any concentration >30-50 ppm as hazardous and consult EHS for disposal.[1][2]
Storage Time Limits (Opened) Dispose of within 3-12 months of opening, depending on the classification of peroxide formation risk (typically within 6 months for ethers like diethyl ether).[3][4][5][6][7]
Storage Time Limits (Unopened) Dispose of within 1 year of receipt or by the manufacturer's expiration date.[3][5][6]
Experimental Protocols: Peroxide Testing

Before disposal, it is prudent to test for the presence of peroxides, especially if the container has been open for an extended period or is past its expiration date.

Methodology for Peroxide Detection using Test Strips:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Working Area: Conduct the test in a well-ventilated fume hood.

  • Sample Collection: Using a clean pipette, carefully extract a small aliquot (1-2 mL) of the this compound.

  • Testing:

    • Immerse the peroxide test strip into the aliquot for the duration specified by the manufacturer.

    • Remove the strip and compare the color change to the chart provided with the test kit to determine the peroxide concentration in parts per million (ppm).

  • Action:

    • If the peroxide concentration is low (as defined by your institution's safety protocols, e.g., <30-50 ppm), proceed with the standard disposal procedure.

    • If the concentration is high, or if solid crystals are visible, do not handle the container further.[1][3] This indicates a significant explosion hazard. Cordon off the area and immediately contact your institution's EHS for specialized disposal.

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.

Disposal Workflow for this compound start Start: this compound for Disposal check_age Check Container Age and Condition start->check_age check_peroxides Test for Peroxides check_age->check_peroxides Within date & no crystals high_peroxides High Peroxide Concentration or Crystals Present check_age->high_peroxides Expired or crystals visible check_peroxides->high_peroxides > Safe Limit low_peroxides Low Peroxide Concentration check_peroxides->low_peroxides < Safe Limit contact_ehs IMMEDIATELY CONTACT EHS - DO NOT MOVE high_peroxides->contact_ehs prepare_waste Prepare for Hazardous Waste Pickup low_peroxides->prepare_waste label_waste Label Container as Hazardous Waste prepare_waste->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup by EHS/Hazardous Waste Contractor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Plan

  • Initial Assessment:

    • Examine the container of this compound. Note the date it was received and the date it was opened.[1][3][4]

    • Visually inspect the chemical for any signs of crystallization or discoloration, particularly around the cap and in the liquid. If crystals are present, do not handle the container and proceed directly to step 5.[3]

  • Peroxide Testing:

    • If the container is within its recommended use period (generally 3-12 months after opening for peroxide-forming chemicals) and shows no visible signs of high peroxide levels, perform a peroxide test as described in the protocol above.[1][7]

  • Segregation and Packaging:

    • Based on the peroxide test, if the chemical is deemed safe for standard disposal, ensure the container is securely sealed.

    • Do not mix this compound with other waste streams unless specifically instructed to do so by your EHS department.

    • Place the container in a secondary containment bin to prevent spills.[8]

  • Labeling and Storage:

    • Attach a completed hazardous waste label to the container. The label should include the full chemical name, concentration, and any known hazards.[8]

    • Store the labeled container in a designated Satellite Accumulation Area for hazardous waste, away from incompatible materials.[9]

  • Emergency Procedure for High-Risk Containers:

    • If at any point (initial inspection or testing) high levels of peroxides are suspected or confirmed, or if the container is old and of unknown condition, treat it as a high-hazard item.

    • Do not attempt to open or move the container.[3][4]

    • Secure the area and immediately notify your laboratory supervisor and your institution's EHS department for emergency disposal procedures.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's established procedures with its licensed hazardous waste contractor.[8][9]

References

Essential Safety and Logistics for Handling Bis(alpha-methoxy-p-tolyl) ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Bis(alpha-methoxy-p-tolyl) ether (CAS No. 2509-26-4), including operational and disposal plans.

Chemical Identifier and Physical Properties

A clear identification of the substance and its physical properties is the first step in safe handling.

Identifier Value
Chemical Name This compound
Synonyms 4,4'-Bis(methoxymethyl)diphenyl ether, 1,1'-Oxybis[4-(methoxymethyl)benzene][1][2][3][4]
CAS Number 2509-26-4[1][2][3][4][5]
Molecular Formula C16H18O3
Molecular Weight 258.31 g/mol [6]
Appearance White to off-white crystalline solid or colorless to pale yellow liquid.[1][6]
Melting Point Approximately 47-49 °C (for the related compound Di-p-tolyl ether).[7]

Hazard Identification and Personal Protective Equipment (PPE)

While some sources state that this compound is not classified as a hazardous substance under GHS, toxicological data is limited.[2][5] Caution is advised, as related compounds can cause skin and eye irritation, and methoxymethyl groups may release formaldehyde upon decomposition.[5][7] Therefore, adherence to standard laboratory safety protocols is essential.

Hazard Recommended PPE Precautionary Action
Eye Contact Safety glasses with side shields or goggles.Avoid contact with eyes.
Skin Contact Chemical-resistant gloves (e.g., nitrile). Lab coat.Avoid contact with skin and clothing.
Inhalation Use in a well-ventilated area or with a fume hood.Avoid breathing dust or vapors.
Ingestion Do not eat, drink, or smoke in the laboratory.Wash hands thoroughly after handling.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures safety and minimizes exposure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh the Required Amount prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware and Surfaces handle_reaction->clean_decontaminate After experiment completion clean_dispose Dispose of Waste clean_decontaminate->clean_dispose

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Method
Unused Chemical Dispose of as hazardous waste through a licensed contractor.
Contaminated Materials (e.g., gloves, paper towels) Collect in a designated, sealed container and dispose of as hazardous waste.
Empty Containers Rinse thoroughly with a suitable solvent. Dispose of the rinsate as hazardous waste. Follow institutional guidelines for empty container disposal.

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Spill Response

In the event of a spill, a quick and safe response can mitigate hazards.

G spill_evacuate Evacuate Immediate Area spill_ventilate Ensure Adequate Ventilation spill_evacuate->spill_ventilate spill_absorb Absorb with Inert Material spill_ventilate->spill_absorb spill_collect Collect into a Sealed Container spill_absorb->spill_collect spill_decontaminate Decontaminate Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of as Hazardous Waste spill_decontaminate->spill_dispose

Caption: Spill response workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.